Product packaging for Dideuteriomethanone(Cat. No.:CAS No. 32008-59-6)

Dideuteriomethanone

Cat. No.: B124363
CAS No.: 32008-59-6
M. Wt: 32.038 g/mol
InChI Key: WSFSSNUMVMOOMR-DICFDUPASA-N
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Description

Paraformaldehyde-D2 is a labelled analogue of Paraformaldehyde.>

Structure

2D Structure

Chemical Structure Depiction
molecular formula CH2O B124363 Dideuteriomethanone CAS No. 32008-59-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dideuteriomethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH2O/c1-2/h1H2/i1D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSFSSNUMVMOOMR-DICFDUPASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C(=O)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

43094-80-0
Record name Formaldehyde-d2, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=43094-80-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID00168098
Record name (2H)Formaldehyde
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Molecular Weight

32.038 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1664-98-8, 32008-59-6
Record name Formaldehyde-d2
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1664-98-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2H)Formaldehyde
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2H)Formaldehyde
Source EPA DSSTox
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Record name (2H)formaldehyde
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Record name Paraformaldehyde-d2
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Technical Guide to the Physical Properties of Dideuteriomethanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dideuteriomethanone (CD₂O), also known as formaldehyde-d₂, is the deuterated isotopologue of formaldehyde (CH₂O).[1][2] As the simplest deuterated aldehyde, it serves as an invaluable tool in a multitude of scientific disciplines. Its significance is primarily rooted in the kinetic isotope effect (KIE), where the replacement of protium with deuterium, which is twice as heavy, leads to measurable changes in reaction rates.[1] This phenomenon allows researchers to elucidate complex reaction mechanisms, probe rate-determining steps, and understand enzymatic pathways.[1]

In addition to mechanistic studies, this compound is widely used in advanced analytical techniques. In nuclear magnetic resonance (NMR) spectroscopy, its use can simplify complex spectra.[1] In mass spectrometry (MS), it is employed for differential isotopic labeling, enabling the precise relative quantification of proteins and other biomolecules in complex samples—a technique critical in proteomics and drug discovery.[1][3] This guide provides an in-depth overview of the core physical, spectroscopic, and chemical properties of this compound, along with experimental protocols for its synthesis and characterization.

Core Physical Properties

PropertyValueSource(s)
IUPAC Name This compound[2]
Synonyms Formaldehyde-d₂, (²H₂)Formaldehyde, CD₂O[2][4][6]
CAS Number 1664-98-8[1][2][4][5][6]
Molecular Formula CD₂O[4][6]
Average Molecular Weight 32.04 g/mol [3][5][6][7]
Monoisotopic / Exact Mass 32.023118 Da[1][2][4]
Boiling Point (as H₂CO) -19 °C (-2 °F; 254 K) at 760 mmHg[4][5]
Melting Point (as H₂CO) -92 °C (-134 °F; 181 K)[2][4][5]
Vapor Pressure 3460 mmHg at 25 °C[7]
Flash Point > 110 °C (> 230 °F)[5]
Solubility Sparingly soluble in water; slightly soluble in methanol.[5]

Spectroscopic and Analytical Characterization

Spectroscopic analysis is fundamental for confirming the identity, purity, and isotopic enrichment of this compound.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is the definitive technique for confirming the elemental composition of this compound by providing a highly accurate mass-to-charge (m/z) value for its molecular ion.[1] It is the primary method used to verify its isotopic purity and distinguish it from impurities or other isotopologues.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure and the local environment of nuclei.

  • ¹³C NMR: The carbon atom in this compound is highly informative. The carbonyl carbon typically resonates in the downfield region of the spectrum (170-220 ppm).[1] Due to spin-spin coupling with the two directly attached deuterium nuclei (spin, I=1), the carbon signal is split into a quintet (a five-line pattern), according to the 2nI+1 rule.[1] The one-bond carbon-deuterium coupling constant (¹J C-D) is typically in the range of 20-30 Hz.[1]

  • ²H NMR: Deuterium NMR provides a direct method to observe the deuterium nuclei, showing a characteristic signal for the CD₂ group.[1]

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy probes the vibrational modes of the molecule. The substitution of hydrogen with heavier deuterium atoms causes a significant shift in the vibrational frequencies to lower wavenumbers compared to formaldehyde. This shift is a hallmark of successful deuteration. The fundamental vibrational modes for this compound have been identified as follows.[8]

Vibrational ModeAssignmentFrequency (cm⁻¹)
ν₁Symmetric CD₂ Stretch2056.4
ν₂C=O Stretch1700.0
ν₃Asymmetric CD₂ Stretch2160.3
ν₄CD₂ Scissoring (Bend)1106.4
ν₅CD₂ Rocking990.2
ν₆Out-of-Plane Bend938.0

Experimental Protocols

Synthesis of this compound via Methylene-d₂ Diacetate

A robust, molar-scale synthesis of this compound with high isotopic enrichment (>98%) has been developed from deuterated methylene bromide.[3][9][10]

Step 1: Synthesis of Methylene-d₂ Diacetate

  • A mixture of methylene-d₂ bromide (1 mole), potassium acetate (3-4 moles), and glacial acetic acid containing 5% acetic anhydride is prepared in a round-bottom flask equipped with a reflux condenser.[3]

  • The mixture is heated to reflux and maintained for several hours until the reaction is complete (monitored by GC or TLC).

  • Upon cooling, the reaction mixture is filtered to remove potassium bromide salts.

  • The filtrate is distilled under reduced pressure (12 mmHg) to remove acetic acid and acetic anhydride.[3]

  • The product, methylene-d₂ diacetate, is collected as a fraction at 61-63 °C. The deuterium content can be verified by NMR analysis.[3]

Step 2: Hydrolysis to this compound

  • The purified methylene-d₂ diacetate is subjected to rapid hydrolysis.

  • The hydrolysis yields a concentrated solution of this compound.[3]

  • This solution contains only volatile components. Evaporation to dryness yields pure, polymeric this compound (paraformaldehyde-d₂).[3]

In Situ Generation of this compound

For applications requiring the direct use of monomeric formaldehyde-d₂ in solution, an in situ generation method can be employed.[11]

  • To a reaction vessel containing the substrate in DMSO-d₆, add cesium carbonate (Cs₂CO₃) and 4Å molecular sieves.

  • Add bromine (Br₂) to the mixture.

  • The reaction is stirred, typically at an elevated temperature (e.g., 60 °C), for a period sufficient to generate this compound from the deuterated solvent.[11]

  • The generated CD₂O is then available to react directly with the substrate in the vessel.

Workflow Visualizations

The following diagrams illustrate the logical workflow for the synthesis and characterization of this compound and its application in mechanistic studies.

G cluster_synthesis Synthesis cluster_analysis Characterization & Analysis precursor Methylene-d₂ Bromide (CD₂Br₂) intermediate Methylene-d₂ Diacetate (CD₂(OAc)₂) precursor->intermediate Acetylation product This compound (CD₂O) intermediate->product Hydrolysis ms Mass Spectrometry (Verify Mass & Purity) product->ms nmr NMR Spectroscopy (Confirm Structure) product->nmr ir IR Spectroscopy (Confirm Vibrational Modes) product->ir G cluster_exp Kinetic Isotope Effect Experiment cluster_analysis Analysis reactant_h Reactant with C-H bond product_h Product H reactant_h->product_h Reaction rate kH reactant_d Reactant with C-D bond (using CD₂O) product_d Product D reactant_d->product_d Reaction rate kD rate_comp Compare Rates: kH / kD product_d->rate_comp conclusion Elucidate Reaction Mechanism rate_comp->conclusion

References

An In-depth Technical Guide to the Chemical Structure and Bonding of Formaldehyde-d2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure and bonding of formaldehyde-d2 (D₂CO), a deuterated isotopologue of formaldehyde. The substitution of protium with deuterium atoms provides a valuable tool for spectroscopic studies and for probing reaction mechanisms. This document details the molecular geometry, vibrational modes, and the experimental techniques used to elucidate these properties.

Molecular Structure and Bonding

Formaldehyde-d2 is a planar molecule with C₂ᵥ symmetry. The central carbon atom is sp² hybridized, forming a double bond with the oxygen atom and single bonds with the two deuterium atoms. The geometry of the molecule has been precisely determined using microwave spectroscopy.

The substitution of hydrogen with deuterium has a negligible effect on the equilibrium bond angles but does slightly shorten the C-D bonds compared to the C-H bonds in normal formaldehyde due to the lower zero-point vibrational energy of the C-D bond.

Quantitative Structural Data

The structural parameters of formaldehyde-d2 have been determined from its ground state rotational constants. The table below summarizes the key bond lengths and angles. For comparison, the corresponding values for normal formaldehyde (H₂CO) are also provided.

ParameterFormaldehyde-d2 (D₂CO)Formaldehyde (H₂CO)Reference
Bond Lengths
r(C=O)1.206 Å1.2078 Å[1][2]
r(C-D / C-H)1.100 Å1.116 Å[1][2]
Bond Angle
∠(DCD / HCH)116.5°116.5°[1][2]

Vibrational Spectroscopy

The vibrational modes of formaldehyde-d2 have been extensively studied using infrared (IR) spectroscopy. As a four-atom molecule, it has 3N-6 = 6 fundamental vibrational modes. The table below lists the experimentally observed fundamental vibrational frequencies for formaldehyde-d2.

ModeSymmetryDescriptionFrequency (cm⁻¹)
ν₁a₁Symmetric C-D Stretch2055.8
ν₂a₁C=O Stretch1700.5
ν₃a₁D-C-D Scissoring1059.2
ν₄b₁Out-of-plane Bend938.0
ν₅b₂Asymmetric C-D Stretch2159.7
ν₆b₂D-C-D Rocking989.3

Experimental Protocols

The determination of the chemical structure and bonding of formaldehyde-d2 relies on high-resolution spectroscopic techniques. The primary methods employed are microwave spectroscopy and Fourier-transform infrared (FT-IR) spectroscopy.

Microwave Spectroscopy

Microwave spectroscopy measures the transitions between rotational energy levels of a molecule in the gas phase. From the frequencies of these transitions, the rotational constants (A, B, and C) can be determined with high precision. These constants are inversely proportional to the moments of inertia of the molecule, which in turn depend on the atomic masses and the molecular geometry. By analyzing the rotational spectra of different isotopic species (e.g., D₂CO, HDCO, D₂¹³CO), a complete and accurate molecular structure can be derived.

Methodology:

  • Sample Preparation: Gaseous formaldehyde-d2 is introduced into a waveguide sample cell at low pressure (typically a few millitorr) to minimize intermolecular interactions.

  • Microwave Radiation: A tunable source of microwave radiation is passed through the sample cell.

  • Detection: The absorption of microwave radiation at specific frequencies corresponding to rotational transitions is detected.

  • Spectral Analysis: The observed transition frequencies are assigned to specific quantum number changes (J, Kₐ, Kₑ).

  • Data Fitting: The assigned frequencies are then fit to a rotational Hamiltonian to determine the precise rotational constants and centrifugal distortion constants.

  • Structure Determination: The moments of inertia derived from the rotational constants are used to calculate the bond lengths and angles. This often involves a least-squares fitting procedure using data from multiple isotopologues to obtain a unique structural solution.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to measure the vibrational frequencies of a molecule. The absorption of infrared radiation excites the molecule from its ground vibrational state to higher vibrational states. The resulting spectrum provides a fingerprint of the molecule's vibrational modes.

Methodology:

  • Sample Preparation: A sample of gaseous formaldehyde-d2 is introduced into a gas cell with infrared-transparent windows (e.g., KBr or ZnSe). The pressure is adjusted to obtain optimal absorption intensities.

  • Infrared Radiation: A broad-band infrared source is passed through the sample.

  • Interferometry: A Michelson interferometer is used to modulate the infrared beam, creating an interferogram that contains information about all frequencies simultaneously.

  • Detection: The interferogram is detected by a sensitive IR detector (e.g., MCT or DTGS).

  • Fourier Transform: A mathematical Fourier transform is applied to the interferogram to obtain the infrared spectrum (absorbance or transmittance versus frequency).

  • Spectral Analysis: The absorption bands in the spectrum are assigned to the fundamental vibrational modes, overtones, and combination bands of formaldehyde-d2. High-resolution FT-IR spectroscopy can also resolve the rotational fine structure within each vibrational band, providing further information about the molecular geometry in different vibrational states.

Visualizations

Molecular Structure of Formaldehyde-d2

formaldehyde_d2_structure C C O O C->O 1.206 Å D1 D C->D1 1.100 Å D2 D C->D2 1.100 Å experimental_workflow cluster_microwave Microwave Spectroscopy cluster_ir FT-IR Spectroscopy cluster_structure Structural Analysis mw_sample Gaseous D₂CO Sample mw_spec Measure Rotational Transitions mw_sample->mw_spec mw_analysis Determine Rotational Constants (A, B, C) mw_spec->mw_analysis structure_calc Calculate Moments of Inertia mw_analysis->structure_calc ir_sample Gaseous D₂CO Sample ir_spec Measure Vibrational Spectrum ir_sample->ir_spec ir_analysis Identify Vibrational Frequencies ir_spec->ir_analysis final_structure Determine Bond Lengths & Angles ir_analysis->final_structure Vibrational State Geometry structure_fit Least-Squares Fit structure_calc->structure_fit structure_fit->final_structure

References

An In-depth Technical Guide to the Thermodynamic Properties of Gaseous Dideuteriomethanone (D₂CO)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of gaseous dideuteriomethanone (D₂CO), an isotopologue of formaldehyde. Understanding these properties is crucial for modeling its behavior in various chemical systems, from atmospheric chemistry to its potential use as a tracer in metabolic studies. This document summarizes key quantitative data, details the experimental protocols for their determination, and provides visualizations of the experimental workflows.

Core Thermodynamic Properties

The key thermodynamic properties—standard enthalpy of formation (ΔfH°), standard molar entropy (S°), and molar heat capacity at constant pressure (Cp)—are presented below. These values are calculated using statistical mechanics from the vibrational frequencies and rotational constants of the D₂CO molecule.

Table 1: Spectroscopic Constants of Gaseous this compound (D₂CO)

ParameterSymbolValueUnit
Rotational Constant AA7.933cm⁻¹
Rotational Constant BB1.077cm⁻¹
Rotational Constant CC0.943cm⁻¹
Vibrational Frequency ν₁ (sym. CD₂ str.)ν₁2056cm⁻¹
Vibrational Frequency ν₂ (CO str.)ν₂1675cm⁻¹
Vibrational Frequency ν₃ (sym. DCD bend)ν₃1106cm⁻¹
Vibrational Frequency ν₄ (asym. CD₂ str.)ν₄2159cm⁻¹
Vibrational Frequency ν₅ (CH₂ rock)ν₅938cm⁻¹
Vibrational Frequency ν₆ (CH₂ wag)ν₆989cm⁻¹

Note: These are approximate values compiled from various spectroscopic studies. Precise values may vary slightly between different sources.

Using these spectroscopic constants, the thermodynamic functions can be calculated. The following table provides calculated values for the standard entropy and heat capacity at standard conditions (298.15 K and 1 bar). The standard enthalpy of formation is typically determined experimentally.

Table 2: Thermodynamic Properties of Gaseous this compound (D₂CO) at 298.15 K

PropertySymbolValueUnit
Standard Molar Enthalpy of FormationΔfH°-112.1 ± 2.5kJ/mol
Standard Molar Entropy225.4J/(mol·K)
Molar Heat Capacity (constant pressure)Cp37.8J/(mol·K)

Note: The standard enthalpy of formation is an estimated value based on data for formaldehyde and its deuterated species. The entropy and heat capacity are calculated based on the spectroscopic data in Table 1.

Experimental Protocols for Determining Thermodynamic Properties

The determination of the thermodynamic properties of a gaseous compound like this compound involves a combination of calorimetric and spectroscopic techniques.

Calorimetry for Enthalpy of Formation

The standard enthalpy of formation (ΔfH°) is most accurately determined by measuring the enthalpy of combustion (ΔcH°) using bomb calorimetry.

Experimental Protocol: Bomb Calorimetry for Gaseous this compound

  • Sample Introduction: A known amount of gaseous D₂CO is introduced into a constant-volume bomb calorimeter. This can be achieved by evacuating the bomb and then filling it to a known pressure and temperature, allowing for the calculation of the number of moles using the ideal gas law or a more precise equation of state.

  • Pressurization with Oxygen: The bomb is then pressurized with a large excess of pure oxygen to ensure complete combustion.

  • Ignition: The combustion is initiated by passing an electric current through a fuse wire in contact with an ignition aid.

  • Temperature Measurement: The bomb is submerged in a known mass of water in an insulated container (the calorimeter). The temperature of the water is precisely monitored before and after the combustion. The temperature rise (ΔT) is used to calculate the heat released.

  • Calibration: The heat capacity of the calorimeter system (C_cal) is determined by combusting a standard substance with a known enthalpy of combustion, such as benzoic acid.

  • Calculation of ΔcH°: The heat of combustion at constant volume (ΔU_comb) is calculated using the formula: ΔU_comb = -C_cal * ΔT

  • Conversion to ΔcH°: The enthalpy of combustion at constant pressure (ΔcH°) is then calculated from ΔU_comb using the relation: ΔcH° = ΔU_comb + Δn_gas * R * T where Δn_gas is the change in the number of moles of gas in the combustion reaction.

  • Calculation of ΔfH°: Finally, the standard enthalpy of formation of D₂CO is calculated using Hess's Law, from the standard enthalpies of formation of the combustion products (CO₂ and D₂O).

Spectroscopy for Entropy and Heat Capacity

Standard entropy (S°) and heat capacity (Cp) are determined from the molecule's vibrational frequencies and rotational constants, which are obtained through high-resolution infrared and microwave spectroscopy.

Experimental Protocol: High-Resolution Infrared (FTIR) Spectroscopy

  • Sample Preparation: A sample of pure gaseous D₂CO is introduced into a long-path gas cell.

  • Spectrometer Setup: A high-resolution Fourier Transform Infrared (FTIR) spectrometer is used. The instrument is evacuated or purged with a non-absorbing gas (like dry nitrogen) to eliminate atmospheric interference.

  • Data Acquisition: An infrared beam is passed through the gas cell, and the transmitted light is detected. An interferogram is recorded and then Fourier-transformed to obtain the infrared spectrum.

  • Spectral Analysis: The resulting high-resolution spectrum shows distinct rovibrational absorption lines. These lines are assigned to specific vibrational transitions and rotational quantum numbers.

  • Determination of Vibrational Frequencies: The centers of the vibrational bands are determined from the analysis of the rotational structure, yielding the fundamental vibrational frequencies (νi).

Experimental Protocol: Microwave Spectroscopy

  • Sample Introduction: A low-pressure sample of gaseous D₂CO is introduced into the waveguide sample cell of a microwave spectrometer.

  • Microwave Generation and Detection: A source generates microwave radiation, which is swept across a range of frequencies. The radiation is passed through the sample cell, and the transmitted power is detected.

  • Spectral Acquisition: The absorption of microwaves by the sample is recorded as a function of frequency, resulting in a rotational spectrum.

  • Spectral Analysis: The frequencies of the absorption lines correspond to transitions between different rotational energy levels. These frequencies are fitted to a rotational Hamiltonian to determine the precise rotational constants (A, B, and C) of the molecule.

Visualization of Experimental Workflow

The following diagram illustrates the workflow for the experimental determination of the thermodynamic properties of gaseous D₂CO.

Experimental workflow for thermodynamic property determination.

This diagram outlines the two primary experimental pathways for determining the thermodynamic properties of gaseous this compound. The spectroscopic path provides the necessary molecular parameters to calculate entropy and heat capacity via statistical mechanics, while the calorimetric path allows for the experimental determination of the enthalpy of formation through combustion analysis.

The Genesis of a Heavy Isotope: A Technical Guide to the Discovery and History of Deuterated Aldehydes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The substitution of hydrogen with its heavier, stable isotope, deuterium, in aldehyde-containing molecules has evolved from a niche academic curiosity to a powerful strategy in modern drug development. This technical guide provides an in-depth exploration of the discovery, history, and synthetic evolution of deuterated aldehydes. It details seminal experimental protocols, presents comparative quantitative data for various synthetic methodologies, and visualizes key reaction pathways and metabolic processes. The narrative traces the journey from the earliest preparations to the sophisticated catalytic methods employed today, highlighting the critical role of the deuterium kinetic isotope effect in enhancing the pharmacokinetic profiles of therapeutic agents. This document serves as a comprehensive resource for researchers and professionals engaged in medicinal chemistry, pharmacology, and drug discovery, offering both historical context and practical insights into the application of deuterated aldehydes.

A Historical Perspective: The Dawn of Deuterated Aldehydes

The story of deuterated aldehydes begins in the early 20th century, following the discovery of deuterium itself by Harold Urey in 1931, a feat for which he was awarded the Nobel Prize in Chemistry in 1934.[1] The first documented synthesis of a deuterated aldehyde appeared in 1936 with the preparation of acetaldehyde-d4 (CD₃CDO).[2] This pioneering work involved the hydration of deuterated acetylene in the presence of a mercury salt, laying the groundwork for future explorations into the synthesis and properties of this unique class of compounds.

Early investigations into deuterated aldehydes were largely driven by a desire to understand reaction mechanisms and the fundamental principles of chemical kinetics. The introduction of a deuterium atom at a reactive site, such as the formyl group of an aldehyde, allowed chemists to probe the intricacies of bond-breaking and bond-forming steps through the observation of the deuterium kinetic isotope effect (KIE) . This phenomenon, where the C-D bond breaks more slowly than a C-H bond due to its greater strength, became a cornerstone of physical organic chemistry.[3][4]

The initial synthetic methods were often multi-step and relied on the use of expensive deuterated reagents. For instance, early syntheses of deuterated formaldehyde involved the irradiation of carbon monoxide and deuterium or the cleavage of deuterated ethylene glycol.[5] The synthesis of benzaldehyde-d₁ was achieved in 1967 through a multi-step process involving the deuteration of a lithiated 1,3-dithiane intermediate.[2] These classical approaches, while foundational, were often limited by low yields, modest deuterium incorporation, and a lack of functional group tolerance.

The Synthetic Evolution: From Stoichiometric Reagents to Catalytic Revolutions

The demand for more efficient and versatile methods for synthesizing deuterated aldehydes has driven significant innovation in synthetic chemistry. The evolution of these methods can be broadly categorized into classical approaches and modern catalytic strategies.

Classical Synthetic Strategies

Traditional methods for preparing deuterated aldehydes primarily involve the reduction of carboxylic acid derivatives using deuterated reducing agents or a sequence of reduction and oxidation steps.[3][6]

  • Reduction of Carboxylic Acid Derivatives: A common and enduring strategy involves the reduction of esters, amides, or acid chlorides with powerful deuterated reducing agents like lithium aluminum deuteride (LiAlD₄) or sodium borodeuteride (NaBD₄).[3][6] The resulting deuterated alcohol is then oxidized to the corresponding deuterated aldehyde. While effective, this two-step process can be cumbersome and the strong reducing agents often lack chemoselectivity.

  • Umpolung Chemistry: The concept of "umpolung" or polarity inversion has also been applied to the synthesis of deuterated aldehydes. A notable example is the use of dithiane chemistry, where the normally electrophilic carbonyl carbon is converted into a nucleophilic species, allowing for deuteration with a deuterium source like D₂O before deprotection to the deuterated aldehyde.[2]

Modern Catalytic Methodologies

The last few decades have witnessed a paradigm shift towards more efficient, selective, and sustainable catalytic methods for the synthesis of deuterated aldehydes. These approaches offer significant advantages in terms of atom economy, functional group tolerance, and the ability to perform late-stage deuteration on complex molecules.

  • Transition-Metal Catalysis: Transition-metal catalysts have been employed in hydrogen-deuterium exchange (HDE) reactions to directly replace the formyl hydrogen of an aldehyde with deuterium.[6] Iridium and ruthenium complexes, for example, can catalyze the HDE of aromatic aldehydes using D₂ gas or D₂O as the deuterium source.[6][7] However, these methods can sometimes suffer from a lack of selectivity, leading to deuteration at other positions on the aromatic ring.[6]

  • N-Heterocyclic Carbene (NHC) Organocatalysis: A significant breakthrough in the synthesis of deuterated aldehydes came with the application of N-heterocyclic carbene (NHC) organocatalysis.[6][7][8][9] This method facilitates a reversible HDE reaction with simple aldehydes using D₂O as the deuterium source.[8] The NHC catalyst reversibly forms a Breslow intermediate with the aldehyde, which can then be deuterated by D₂O.[8] This approach is operationally simple, cost-effective, and applicable to a wide range of aryl, alkyl, and alkenyl aldehydes, often with high levels of deuterium incorporation (>95%).[7][8]

  • Photocatalysis: More recently, visible-light photocatalysis has emerged as a powerful tool for the deuteration of aldehydes.[1][10] These methods typically involve the generation of an acyl radical from the aldehyde via a hydrogen atom transfer (HAT) process, which is then trapped by a deuterium source.[1] Synergistic systems combining a photocatalyst and a thiol co-catalyst with D₂O have proven to be highly effective for the formyl-selective deuteration of a broad range of aldehydes under mild conditions.[1][5]

Quantitative Comparison of Synthetic Methodologies

The choice of synthetic method for preparing a deuterated aldehyde depends on several factors, including the desired substrate, the required level of deuterium incorporation, and scalability. The following tables summarize quantitative data for some of the key synthetic methods.

MethodSubstrate ScopeDeuterium SourceTypical Yield (%)Typical Deuterium Incorporation (%)Key AdvantagesKey Limitations
Reduction of Esters/Amides Broad (Aryl, Alkyl)LiAlD₄, NaBD₄60-90>98High deuterium incorporation, well-established.Multi-step, use of stoichiometric and expensive reagents.[6]
Transition-Metal Catalyzed HDE Primarily AromaticD₂, D₂O50-8514-84Direct C-H activation.Moderate deuterium incorporation, potential for side reactions.[6]
NHC-Catalyzed HDE Broad (Aryl, Alkyl, Alkenyl)D₂O44-95>95High deuterium incorporation, operational simplicity, broad scope.[6][7][8]Requires optimization for specific substrates.
Photocatalytic HDE Broad (Aryl, Alkyl)D₂O70-9590-98Mild reaction conditions, high functional group tolerance.[1][5]May require specific photocatalysts and additives.

Detailed Experimental Protocols

This section provides detailed methodologies for three key experiments in the synthesis of deuterated aldehydes, representing classical, organocatalytic, and photocatalytic approaches.

Protocol 1: Synthesis of a Deuterated Aldehyde via Reduction of an Ester with LiAlD₄ followed by Oxidation

This protocol describes a general two-step procedure for the synthesis of a deuterated aldehyde from a methyl ester.

Step 1: Reduction of Methyl Ester to Deuterated Alcohol

  • A solution of the methyl ester (1.0 eq) in anhydrous tetrahydrofuran (THF) is prepared in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).

  • The solution is cooled to 0 °C in an ice bath.

  • Lithium aluminum deuteride (LiAlD₄) (1.1 eq) is added portion-wise to the stirred solution.

  • The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 3 hours.

  • The reaction is quenched by the sequential and careful addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.

  • The resulting suspension is filtered, and the filter cake is washed with THF.

  • The combined organic phases are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude deuterated alcohol.

Step 2: Oxidation of Deuterated Alcohol to Deuterated Aldehyde

  • A solution of the crude deuterated alcohol (1.0 eq) in dichloromethane (DCM) is added to a stirred suspension of pyridinium chlorochromate (PCC) (1.5 eq) and celite in DCM at room temperature.

  • The reaction mixture is stirred for 2-4 hours until the starting material is consumed (monitored by TLC).

  • The mixture is diluted with diethyl ether and filtered through a pad of silica gel.

  • The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the pure deuterated aldehyde.

Protocol 2: NHC-Catalyzed Hydrogen-Deuterium Exchange of an Aromatic Aldehyde

This protocol details a one-pot procedure for the direct deuteration of an aromatic aldehyde using an N-heterocyclic carbene catalyst.[3][6]

  • To a screw-capped vial is added the aromatic aldehyde (1.0 eq), an imidazolium salt precatalyst (e.g., 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride) (0.05 eq), and a base (e.g., potassium carbonate) (1.0 eq).

  • Toluene and deuterium oxide (D₂O) (in a 4:1 v/v ratio) are added to the vial.

  • The vial is sealed and the reaction mixture is stirred vigorously at 40-60 °C for 12 hours.

  • After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to yield the deuterated aromatic aldehyde. The percentage of deuterium incorporation is determined by ¹H NMR spectroscopy.[3]

Protocol 3: Photocatalytic Formyl-Selective Deuteration of an Aldehyde

This protocol describes a visible-light-mediated deuteration of an aldehyde using a photocatalyst and a thiol co-catalyst.[1][5]

  • In a reaction tube equipped with a magnetic stir bar, the aldehyde (1.0 eq), a photocatalyst (e.g., 4CzIPN) (0.01 eq), a thiol co-catalyst (e.g., 2,4,6-triisopropylbenzenethiol) (0.3 eq), and a base (e.g., potassium phosphate) (0.1 eq) are combined.

  • A mixture of ethyl acetate and deuterium oxide (D₂O) (in a 4:1 v/v ratio) is added to the tube.

  • The tube is sealed and the reaction mixture is stirred and irradiated with blue LEDs (λ = 450 nm) at room temperature for 24-48 hours.

  • Upon completion, the reaction mixture is diluted with ethyl acetate and washed with water.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel to afford the desired deuterated aldehyde. The deuterium incorporation is determined by ¹H NMR analysis.[11]

The Deuterium Kinetic Isotope Effect in Drug Metabolism

The primary impetus for the increased interest in deuterated aldehydes in recent years is their application in drug discovery and development. The strategic replacement of hydrogen with deuterium at a metabolically labile position in a drug molecule can significantly alter its pharmacokinetic profile. This is due to the deuterium kinetic isotope effect (KIE) , where the greater mass of deuterium leads to a lower vibrational frequency and a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond.[3][4] Consequently, enzymatic reactions that involve the cleavage of this bond proceed at a slower rate.

Many drugs containing aldehyde or heteroaromatic moieties are metabolized by enzymes such as aldehyde oxidase (AO) .[2][8][10] AO catalyzes the oxidation of aldehydes to carboxylic acids and the hydroxylation of various heterocycles.[2][8][10] If the rate-limiting step of this metabolic transformation involves the cleavage of a C-H bond, replacing that hydrogen with deuterium can slow down the metabolism, leading to a longer drug half-life, reduced dosing frequency, and potentially a better safety profile by minimizing the formation of reactive metabolites.[12][13][14][15]

The following table provides illustrative quantitative data on the effect of deuteration on the metabolism of drugs.

Drug/SubstrateEnzymeDeuterated PositionObserved KIE (kH/kD)Impact on Pharmacokinetics
CarbazeranAldehyde OxidaseAldehydic C-H3.5Slower metabolic clearance[12]
ZoniporideAldehyde OxidaseHeteroaromatic C-H2.1Reduced rate of metabolism[12]
MorphineCytochrome P450N-CH₃>1.5Increased potency[16]

Visualizing Key Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key synthetic workflows and the mechanism of the deuterium kinetic isotope effect in drug metabolism.

Synthetic_Workflows_for_Deuterated_Aldehydes Synthetic Pathways to Deuterated Aldehydes cluster_classical Classical Methods cluster_modern Modern Catalytic Methods Carboxylic Acid Derivative Carboxylic Acid Derivative Deuterated Alcohol Deuterated Alcohol Carboxylic Acid Derivative->Deuterated Alcohol Reduction (e.g., LiAlD4) Deuterated Aldehyde_C Deuterated Aldehyde Deuterated Alcohol->Deuterated Aldehyde_C Oxidation (e.g., PCC) Aldehyde Aldehyde Deuterated Aldehyde_M Deuterated Aldehyde Aldehyde->Deuterated Aldehyde_M  H/D Exchange (NHC or Photocatalysis) with D2O

Caption: A comparison of classical and modern synthetic routes to deuterated aldehydes.

Kinetic_Isotope_Effect_in_Drug_Metabolism Mechanism of Deuterium Kinetic Isotope Effect on Drug Metabolism Drug (R-H) Drug (R-H) Enzyme (e.g., Aldehyde Oxidase) Enzyme (e.g., Aldehyde Oxidase) Drug (R-H)->Enzyme (e.g., Aldehyde Oxidase) binds to Deuterated Drug (R-D) Deuterated Drug (R-D) Deuterated Drug (R-D)->Enzyme (e.g., Aldehyde Oxidase) binds to Transition State (E...R-H) Transition State (E...R-H) Enzyme (e.g., Aldehyde Oxidase)->Transition State (E...R-H) C-H bond cleavage Transition State (E...R-D) Transition State (E...R-D) Enzyme (e.g., Aldehyde Oxidase)->Transition State (E...R-D) C-D bond cleavage Metabolite (R-OH) Metabolite (R-OH) Transition State (E...R-H)->Metabolite (R-OH) faster rate (kH) Transition State (E...R-D)->Metabolite (R-OH) slower rate (kD) (kH > kD)

Caption: The deuterium kinetic isotope effect slows enzymatic metabolism of a drug.

Conclusion and Future Outlook

The journey of deuterated aldehydes from their initial synthesis in the 1930s to their current prominence in drug development is a testament to the continuous evolution of chemical synthesis and our understanding of isotope effects. The development of modern catalytic methods has made these valuable building blocks more accessible than ever, enabling their use in the late-stage modification of complex drug candidates. As our ability to precisely and efficiently introduce deuterium into molecules continues to improve, we can expect to see an even greater impact of deuterated compounds in medicinal chemistry and beyond. The future of this field will likely involve the discovery of new catalytic systems with even broader substrate scopes and higher efficiencies, as well as the application of deuterated aldehydes in other areas such as materials science and as probes for in vivo imaging. The "heavy" aldehyde, once a mere curiosity, has firmly established itself as a powerful tool in the arsenal of the modern scientist.

References

Dideuteriomethanone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 1664-98-8[1][2][3][4]

This technical guide provides an in-depth overview of Dideuteriomethanone (CD₂O), a deuterated isotopologue of formaldehyde. It is intended for researchers, scientists, and drug development professionals who are utilizing or considering the use of this compound in their work. This guide covers its chemical and physical properties, synthesis and purification methods, key applications in research and drug development, and its spectroscopic signature.

Core Properties of this compound

This compound is a valuable tool in various scientific disciplines due to the unique properties conferred by the substitution of protium with deuterium.[1] The increased mass of deuterium leads to a stronger C-D bond compared to the C-H bond, which is the basis for the kinetic isotope effect (KIE).[1] This effect is fundamental to many of its applications.

Physicochemical and Computed Data

The following tables summarize the key physical, chemical, and computed properties of this compound.

PropertyValue
Molecular Formula CD₂O[2][3][5][6]
Molecular Weight 32.04 g/mol [3][5][6]
Exact Mass 32.023118175 Da[2][4]
Density 0.684 g/cm³[2]
Boiling Point Not available
Flash Point >230 °F[6]
Vapor Pressure 3460 mmHg at 25°C[2]
Solubility Sparingly soluble in water, slightly in methanol[6]
InChI Key WSFSSNUMVMOOMR-DICFDUPASA-N[1][4]
Computed DescriptorValue
XLogP3 1.2[2][4]
Hydrogen Bond Donor Count 0[2]
Hydrogen Bond Acceptor Count 1[2]
Rotatable Bond Count 0[2]
Complexity 2[2]
Heavy Atom Count 2[2]

Experimental Protocols: Synthesis and Purification

The synthesis of this compound is primarily achieved by adapting known methods for formaldehyde synthesis, using deuterated reagents to ensure high isotopic purity.[1]

Synthesis Methodologies

1. Reduction of Carbonyl Compounds: A common method involves the reduction of a suitable carboxylic acid derivative (e.g., ester or amide) using a deuterated reducing agent.

  • Protocol:

    • Select a suitable precursor, such as a formate ester.

    • In an inert, anhydrous solvent (e.g., diethyl ether or THF), dissolve the precursor.

    • Slowly add a deuterated reducing agent, such as Lithium Aluminum Deuteride (LiAlD₄), to the solution under controlled temperature conditions (typically cooled in an ice bath).[1]

    • Allow the reaction to proceed to completion.

    • The resulting deuterated alcohol is then carefully oxidized using a mild oxidizing agent to yield this compound.

2. Hydrogen Isotope Exchange (HIE): A more direct and atom-economical approach is the direct H/D exchange at the formyl C-H bond.[1]

  • Protocol:

    • This method often utilizes Deuterium Oxide (D₂O) as the deuterium source.[1]

    • The exchange is typically mediated by a catalyst. Synergistic catalysis, combining a light-driven polyoxometalate for hydrogen atom transfer with thiol catalysis, has been shown to be effective.[1]

Purification Techniques

Achieving high isotopic purity is critical for most applications of this compound.

  • Distillation: Fractional distillation can be used to separate CD₂O from any remaining starting materials or non-deuterated formaldehyde, based on slight differences in boiling points.

  • Chromatography: While not extensively documented specifically for this compound, ion-exchange chromatography could potentially be adapted to purify precursors or intermediates in its synthesis, especially if they possess ionic characteristics.[1]

Applications in Research and Drug Development

The unique properties of this compound make it a versatile tool in several areas of scientific research.

Elucidation of Reaction Mechanisms

The most prominent application of this compound is in the study of reaction mechanisms through the Kinetic Isotope Effect (KIE) . By comparing the rate of a reaction involving this compound to that of formaldehyde (CH₂O), researchers can determine if the C-H (or C-D) bond is broken in the rate-determining step.[1] A significant difference in reaction rates (a high kH/kD ratio) indicates that this bond cleavage is central to the reaction's kinetics.[1] This has been applied in atmospheric chemistry to study the oxidation of methane and in biochemistry to understand enzymatic processes.[1]

Proteomics and Isotopic Labeling

In the field of proteomics, this compound is used as a chemical labeling reagent for mass spectrometry-based protein quantification.[1][5]

  • Stable Isotope Dimethyl Labeling: This technique uses this compound in conjunction with its non-deuterated counterpart and a reducing agent (like sodium cyanoborohydride) to add dimethyl groups to the N-termini and epsilon-amino groups of lysine residues in proteins.[5] By using CD₂O for one sample and CH₂O for another, a known mass difference is introduced, allowing for the accurate relative quantification of proteins in complex mixtures.[1] This method has been used in the global quantification of antigens in vaccine research.[2]

Deuterated Pharmaceuticals

The "deuterium switch" is a strategy in drug development where hydrogen atoms at sites of metabolism in a drug molecule are replaced with deuterium.[7] This can slow down the rate of metabolic breakdown, leading to an improved pharmacokinetic profile, such as a longer half-life and reduced dosing frequency.[7][8][9] While this compound itself is not a therapeutic, the principles of its kinetic stability are central to the development of deuterated drugs.[7][8][9] The FDA has approved deuterated drugs, such as deutetrabenazine and deucravacitinib, validating this approach.[7][9]

Spectroscopic Characterization

A range of spectroscopic techniques are employed to confirm the structure and purity of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹³C NMR, the carbon signal of this compound is split into a quintet (a five-line pattern) due to coupling with the two deuterium atoms (spin I=1).[1] This distinct splitting pattern is a clear spectroscopic fingerprint.[1] In ¹H NMR, the absence of a signal in the aldehyde region confirms successful deuteration.

  • Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques are used to identify the fundamental vibrational modes of the molecule. The C-D stretching and bending frequencies are significantly different from the C-H frequencies in formaldehyde, providing further confirmation of deuteration.[1]

  • Mass Spectrometry: This technique is used to confirm the molecular weight and assess the isotopic purity of the compound.

Visualizations

Synthesis Pathway of this compound

G cluster_0 Method 1: Reduction and Oxidation cluster_1 Method 2: Hydrogen Isotope Exchange Formate Ester Formate Ester Deuterated Methanol Deuterated Methanol Formate Ester->Deuterated Methanol 1. LiAlD4 This compound This compound Deuterated Methanol->this compound 2. Mild Oxidation Formaldehyde Formaldehyde Formaldehyde->this compound D2O, Catalyst G cluster_0 Sample A cluster_1 Sample B A1 Protein Lysate A2 Add CH2O + NaBH3CN A1->A2 A3 Light-labeled Peptides A2->A3 Combine Samples Combine Samples A3->Combine Samples B1 Protein Lysate B2 Add CD2O + NaBH3CN B1->B2 B3 Heavy-labeled Peptides B2->B3 B3->Combine Samples LC-MS/MS Analysis LC-MS/MS Analysis Combine Samples->LC-MS/MS Analysis Protein Quantification Protein Quantification LC-MS/MS Analysis->Protein Quantification G cluster_0 Experimental Observation Reaction Reaction C-H Bond Cleavage in\nRate-Determining Step? C-H Bond Cleavage in Rate-Determining Step? Reaction->C-H Bond Cleavage in\nRate-Determining Step? Investigate Rate(CH2O) >> Rate(CD2O) Rate with CH₂O is significantly faster than rate with CD₂O C-H Bond Cleavage in\nRate-Determining Step?->Rate(CH2O) >> Rate(CD2O) Yes Rate(CH2O) ≈ Rate(CD2O) Rates are similar C-H Bond Cleavage in\nRate-Determining Step?->Rate(CH2O) ≈ Rate(CD2O) No Conclusion: Primary KIE observed Conclusion: Primary KIE observed Rate(CH2O) >> Rate(CD2O)->Conclusion: Primary KIE observed Conclusion: No primary KIE Conclusion: No primary KIE Rate(CH2O) ≈ Rate(CD2O)->Conclusion: No primary KIE

References

In-Depth Technical Guide: Molecular Weight and Characterization of Formaldehyde-d2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular weight and key physicochemical properties of formaldehyde-d2 (CD₂O). It includes a summary of its quantitative data, a description of the experimental protocol for its molecular weight determination via mass spectrometry, and a visualization of its molecular structure. Formaldehyde-d2 is a deuterated analog of formaldehyde, widely utilized in proteomics research, synthetic chemistry, and metabolic studies.[1][2][3]

Quantitative Data Summary

The key quantitative properties of formaldehyde-d2 are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
Molecular Weight 32.04 g/mol [1][2][4][5]
Molecular Formula CD₂O[1][2][3][5]
CAS Number 1664-98-8[1][2][3][5]
Isotopic Purity (Typical) ≥98 atom % D[2][5][6]
Synonyms Dideuteriomethanone, Paraformaldehyde-d2, Deuterated formaldehyde, Formalin-d2[1][2][4][5]
Common Form ~20 wt. % solution in D₂O[5][7]

Experimental Protocol: Molecular Weight Determination by Mass Spectrometry

The molecular weight of formaldehyde-d2 is experimentally determined using mass spectrometry. This technique separates ions based on their mass-to-charge ratio, providing a precise measurement of the molecular weight.

Objective: To determine the molecular weight of formaldehyde-d2 and confirm its isotopic enrichment.

Methodology:

  • Sample Preparation: A dilute solution of formaldehyde-d2 is prepared, typically from a stock solution (e.g., ~20 wt. % in D₂O).[5][7] The sample is introduced into the mass spectrometer.

  • Ionization: An appropriate ionization technique is employed to generate molecular ions. For a small, volatile molecule like formaldehyde, techniques such as Electron Ionization (EI) or Chemical Ionization (CI) are suitable.

  • Mass Analysis: The generated ions are accelerated into a mass analyzer, which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which plots ion intensity versus m/z.

  • Data Interpretation: The peak in the mass spectrum corresponding to the molecular ion (M⁺) is identified. For formaldehyde-d2 (CD₂O), this peak will appear at an m/z value corresponding to its molecular weight. The high isotopic purity of the sample (typically ≥98 atom % D) ensures that the peak at m/z 32.04 is the most abundant.[2][5][6] The presence of any peak at m/z 30 (corresponding to unlabeled formaldehyde, CH₂O) would indicate incomplete deuteration.

The use of stable isotope-labeled compounds like [¹³CD₂]-formaldehyde in conjunction with mass spectrometry allows for the differentiation between exogenous and endogenous formaldehyde in biological systems.[8]

Synthesis Overview

Formaldehyde-d2 is a valuable reagent in chemical synthesis.[9] Several synthetic routes have been developed for its preparation. One notable method involves the lead tetraacetate cleavage of ethylene-d₄ glycol, which yields pure, polymeric formaldehyde-d₂.[9] Another approach is the hydrolysis of methylene-d₂ diacetate.[9] The deuterium content of the final product is typically over 98%, reflecting the isotopic purity of the starting deuterated materials.[6][9]

Visualization

Formaldehyde_d2_Structure Molecular Structure of Formaldehyde-d2 C C O O C->O   D1 D C->D1 D2 D C->D2

Caption: Molecular Structure of Formaldehyde-d2 (CD₂O).

References

An In-depth Technical Guide to the Safe Handling of Dideuteriomethanone Solution

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Dideuteriomethanone (CD2O), also known as deuterated formaldehyde, a compound increasingly utilized in specialized applications within pharmaceutical research and development, including proteomics and synthetic chemistry.[1][2] Given its hazardous properties, a thorough understanding of its characteristics and the implementation of stringent safety protocols are imperative for all personnel.

Physicochemical and Toxicological Profile

This compound is the deuterated analog of formaldehyde.[1][2] While its chemical reactivity is similar to formaldehyde, the deuterium substitution can lead to different reaction kinetics, a principle known as the kinetic isotope effect, which is leveraged in mechanistic studies.[2] It is typically supplied as a 20% solution in deuterium oxide (D2O).[1][3]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for the design of safe experimental and storage conditions.

PropertyValueReference
Molecular Formula CD2O[1][4]
Molecular Weight 32.04 g/mol [1][5]
Appearance Colorless solution[6]
Boiling Point Not available
Flash Point > 230 °F[5][6]
Density 0.684 g/cm³[4]
Vapor Pressure 3460 mmHg at 25°C[4]
Solubility Sparingly soluble in water and slightly soluble in methanol.[5][6]
Storage Temperature 2°C - 8°C[1][3]
Toxicological Data

This compound solution is classified as toxic and corrosive. Its health hazards are primarily associated with the properties of formaldehyde. Chronic exposure to formaldehyde has been linked to significant deleterious health effects.[7] A summary of its hazard classifications is provided in Table 2.

Hazard ClassGHS Classification
Acute Toxicity (Oral) Toxic if swallowed.[3]
Acute Toxicity (Dermal) Toxic in contact with skin.
Acute Toxicity (Inhalation) Fatal if inhaled.[8]
Skin Corrosion/Irritation Causes severe skin burns and eye damage.[8]
Serious Eye Damage/Irritation Causes serious eye damage.[1]
Respiratory or Skin Sensitization May cause an allergic skin reaction.[1][8]
Germ Cell Mutagenicity Suspected of causing genetic defects.[8]
Carcinogenicity May cause cancer.[1][8]
Specific Target Organ Toxicity (Single Exposure) Causes damage to organs (Eyes, Central nervous system).[8] May cause respiratory irritation.[1][8]
Hazardous to the Aquatic Environment Toxic to aquatic life.[8][9]

Hazard Identification and Control

The primary hazards associated with this compound solution are its toxicity, corrosivity, and potential for causing cancer and genetic defects.[1][8] Engineering controls, administrative controls, and personal protective equipment (PPE) are all critical for mitigating these risks.

Hazard_Control_Workflow cluster_Engineering_Controls Engineering Controls cluster_Administrative_Controls Administrative Controls cluster_PPE Personal Protective Equipment (PPE) FumeHood Work in a certified chemical fume hood SOPs Develop and follow Standard Operating Procedures (SOPs) Ventilation Ensure adequate ventilation Gloves Wear appropriate chemical-resistant gloves Training Provide comprehensive training to all personnel Access Restrict access to authorized personnel EyeProtection Use chemical safety goggles and a face shield LabCoat Wear a flame-resistant lab coat Respirator Use a respirator as determined by a risk assessment

Caption: Hierarchy of controls for managing this compound solution hazards.

Safe Handling and Experimental Protocols

Adherence to strict protocols is essential when working with this compound solution to minimize exposure risk.

General Handling Precautions
  • Avoid Contact: Prevent all contact with skin, eyes, and clothing.[3][10]

  • Avoid Inhalation: Do not breathe vapors or mists.[8] All work must be conducted in a properly functioning chemical fume hood.[8]

  • Personal Hygiene: Do not eat, drink, or smoke in areas where the solution is handled.[8][10] Wash hands thoroughly after handling.[3][10]

  • Contaminated Clothing: Contaminated work clothing should not be allowed out of the workplace and must be washed before reuse.[3][10]

Experimental Workflow

The following diagram outlines a safe workflow for experiments involving this compound solution.

Experimental_Workflow Prep Preparation: - Assemble all necessary equipment and reagents. - Don appropriate PPE. Handling Handling and Dispensing: - Work within a chemical fume hood. - Use appropriate tools for transfer (e.g., gastight syringe). Prep->Handling Reaction Reaction Setup: - Perform the reaction in a closed system where possible. - Ensure adequate cooling for exothermic reactions. Handling->Reaction Workup Reaction Work-up and Quenching: - Quench unreacted this compound with a suitable reagent (e.g., sodium bisulfite). Reaction->Workup Waste Waste Disposal: - Collect all waste in clearly labeled, sealed containers. - Dispose of as hazardous waste according to institutional and local regulations. Workup->Waste Decon Decontamination: - Decontaminate all surfaces and equipment. - Remove and properly dispose of PPE. Waste->Decon

Caption: A typical experimental workflow for using this compound solution.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

First Aid Measures
Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[3][10]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15-20 minutes. Seek medical attention.[3][10]
Eye Contact Immediately flush eyes with plenty of water for at least 15-20 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3][10]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[10]
Accidental Release Measures
  • Evacuate: Immediately evacuate the area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Prevent the spill from entering drains or waterways.[3][10]

  • Cleanup: For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. For large spills, contact emergency response personnel.

  • Personal Protection: All personnel involved in cleanup must wear appropriate PPE, including respiratory protection.[3]

Storage and Disposal

Proper storage and disposal are crucial to prevent accidental exposure and environmental contamination.

Storage Conditions
  • Temperature: Store in a refrigerator at 2°C to 8°C.[1][3]

  • Container: Keep the container tightly closed and in an upright position to prevent leakage.[3][8]

  • Location: Store in a well-ventilated, secure area, away from incompatible materials.[8]

  • Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[8][9]

Disposal

Dispose of this compound solution and any contaminated materials as hazardous waste in accordance with all local, state, and federal regulations. Do not allow it to enter the sewer system or waterways.[3]

Conclusion

This compound solution is a valuable tool in modern research, but it poses significant health risks. A comprehensive understanding of its properties and strict adherence to the safety and handling protocols outlined in this guide are essential for protecting the health and safety of laboratory personnel and the environment. All researchers, scientists, and drug development professionals working with this compound must be thoroughly trained on these procedures and have access to the appropriate safety equipment and emergency response resources.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Vibrational Spectra of Formaldehyde-d2 (CD2O)

This guide provides a comprehensive overview of the vibrational spectra of deuterated formaldehyde (CD2O), a molecule of significant interest in spectroscopic studies and as a probe in various chemical and biological systems. Understanding its vibrational characteristics is crucial for interpreting experimental data and for theoretical modeling. This document outlines the fundamental vibrational modes of CD2O, presents experimental data, details the methodologies for spectral acquisition, and provides visualizations of key concepts.

Introduction to the Vibrational Modes of CD2O

Formaldehyde-d2 (CD2O) is a planar molecule belonging to the C2v point group. As a non-linear, four-atom molecule, it possesses 3N-6 = 6 fundamental vibrational modes. All six of these modes are active in both infrared (IR) and Raman spectroscopy. The vibrational modes are categorized into four symmetry species of the C2v point group: A1, A2, B1, and B2.

The vibrational modes arise from the stretching and bending of the chemical bonds within the molecule. These are:

  • CD2 Symmetric Stretch (ν1): Both C-D bonds stretch in phase.

  • C=O Stretch (ν2): The carbon-oxygen double bond stretches.

  • CD2 Scissoring (ν3): The two C-D bonds move towards and away from each other, like scissors.

  • CD2 Asymmetric Stretch (ν5): One C-D bond stretches while the other compresses.

  • CD2 Rocking (ν6): The CD2 group rotates in the plane of the molecule.

  • Out-of-Plane Wagging (ν4): The CD2 group moves up and down out of the molecular plane.

A logical diagram illustrating the classification of these vibrational modes is presented below.

G Vibrational Modes of a Planar XY2Z Molecule (e.g., CD2O) A Total Vibrational Modes (3N-6) B Stretching Modes A->B Symmetric & Asymmetric C Bending Modes (In-Plane) A->C Scissoring & Rocking D Bending Modes (Out-of-Plane) A->D Wagging E E B->E Symmetric (A1) F F B->F Asymmetric (B1) J J B->J C=O Stretch (A1) G G C->G Scissoring (A1) H H C->H Rocking (B1) I I D->I Wagging (B2)

Classification of CD2O Vibrational Modes

Quantitative Vibrational Data for CD2O

The fundamental vibrational frequencies of gaseous CD2O have been determined experimentally, primarily through infrared spectroscopy. The following table summarizes these experimental values, along with their symmetry assignments and a description of the vibrational motion.

Vibrational Mode (νi)SymmetryDescriptionExperimental Frequency (cm⁻¹)[1]
ν1A1Symmetric CD2 Stretch2056
ν2A1C=O Stretch1700
ν3A1CD2 Scissoring1106
ν4B2Out-of-Plane Wagging938
ν5B1Asymmetric CD2 Stretch2160
ν6B1CD2 Rocking989

Experimental Protocols

The acquisition of high-quality vibrational spectra of CD2O requires careful experimental procedures to handle this gaseous sample and to obtain accurate frequency and intensity data. The primary technique used is Fourier Transform Infrared (FT-IR) Spectroscopy.

Sample Preparation and Handling
  • Synthesis of CD2O: Deuterated formaldehyde is typically prepared by the depolymerization of paraformaldehyde-d2. This is achieved by heating the solid paraformaldehyde-d2 in a vacuum line, and the resulting gaseous CD2O is collected in a cold trap (e.g., liquid nitrogen).

  • Gas Cell Preparation: A gas-phase infrared cell with appropriate window materials (e.g., KBr or CsI, which are transparent in the mid-infrared region) is evacuated to a high vacuum.

  • Sample Introduction: The purified gaseous CD2O is then introduced into the gas cell to a desired pressure. The pressure is monitored using a capacitance manometer to ensure reproducibility and to allow for the calculation of gas-phase concentrations. It is crucial to work with pressures that minimize the polymerization of formaldehyde on the cell walls.[1]

FT-IR Spectroscopic Measurement
  • Instrumentation: A high-resolution FT-IR spectrometer is used for data acquisition. The instrument should be equipped with a suitable detector for the mid-infrared range, such as a mercury cadmium telluride (MCT) detector.

  • Background Spectrum: A background spectrum of the evacuated gas cell is recorded. This spectrum accounts for the absorbance of the cell windows and any residual atmospheric gases in the spectrometer's optical path.

  • Sample Spectrum: The infrared spectrum of the gas cell containing the CD2O sample is then recorded.

  • Data Processing: The final absorbance spectrum is obtained by taking the negative logarithm of the ratio of the sample spectrum to the background spectrum.

  • Resolution: The spectra are typically recorded at a resolution of 1 cm⁻¹ or better to resolve the rotational-vibrational fine structure of the bands, which is characteristic of small gas-phase molecules.

  • Signal Averaging: To improve the signal-to-noise ratio, multiple scans (e.g., 100 or more) are co-added.

The following diagram illustrates a typical experimental workflow for obtaining the vibrational spectrum of CD2O.

G Experimental Workflow for CD2O Vibrational Spectroscopy cluster_prep Sample Preparation cluster_acq Data Acquisition (FT-IR) cluster_proc Data Processing & Analysis A Depolymerization of paraformaldehyde-d2 B Collection of gaseous CD2O A->B C Introduction into evacuated IR gas cell B->C E Record Sample Spectrum (cell with CD2O) C->E D Record Background Spectrum (evacuated cell) F Calculate Absorbance Spectrum D->F E->F G Band Assignment and Frequency Determination F->G H Final Vibrational Spectrum G->H

Experimental Workflow for CD2O Spectroscopy

Theoretical Calculations of Vibrational Spectra

In addition to experimental measurements, theoretical calculations are a powerful tool for understanding the vibrational spectra of molecules like CD2O.

Computational Methods
  • Ab initio and Density Functional Theory (DFT): Quantum chemical calculations, using methods such as Møller-Plesset perturbation theory (MP2) or DFT with functionals like B3LYP, are employed to predict the vibrational frequencies and intensities.

  • Force Field Calculations: These calculations determine the harmonic force field of the molecule, which describes the forces between the atoms. Diagonalization of the mass-weighted Hessian matrix yields the harmonic vibrational frequencies.

  • Anharmonic Corrections: For a more accurate comparison with experimental data, anharmonic corrections are often necessary. These can be calculated using methods like second-order vibrational perturbation theory (VPT2).[2] Anharmonic calculations can predict not only the fundamental frequencies but also overtones and combination bands.

The combination of experimental data and theoretical calculations provides a robust framework for the definitive assignment of the vibrational modes of CD2O and for a deeper understanding of its molecular dynamics.

References

A Technical Guide to the Primary Research Uses of Isotopic Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Isotopic labeling is a powerful and versatile technique that provides researchers with a window into the dynamic processes of biological systems. By replacing specific atoms in a molecule with their heavier, non-radioactive (stable) or radioactive isotopes, scientists can trace the metabolic fate of compounds, quantify changes in protein abundance, and elucidate the pharmacokinetic profiles of drug candidates. This guide offers an in-depth exploration of the core applications of isotopic labeling in primary research, with a focus on metabolic tracing, quantitative proteomics, and drug development.

Metabolic Tracing with Stable Isotopes

Stable isotope labeling, often utilizing isotopes such as carbon-13 (¹³C), nitrogen-15 (¹⁵N), and deuterium (²H), is a cornerstone of metabolic research.[1] This approach allows for the detailed mapping of metabolic pathways and the quantification of metabolic fluxes, a field known as Metabolic Flux Analysis (MFA).[2]

Core Principles of ¹³C-Metabolic Flux Analysis (¹³C-MFA)

In a typical ¹³C-MFA experiment, cells or organisms are cultured with a substrate, such as glucose, that has been enriched with ¹³C at specific atomic positions. As the cells metabolize the labeled substrate, the ¹³C atoms are incorporated into various downstream metabolites. The distribution of these heavy isotopes within the metabolites, known as isotopologue distribution, is then measured using analytical techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[3] This distribution pattern provides a detailed fingerprint of the active metabolic pathways and their relative activities.[4] By comparing the measured isotopologue distributions to those predicted by a computational model of the metabolic network, the intracellular metabolic fluxes can be quantified with high precision.[5][6]

Quantitative Data in Metabolic Flux Analysis

The power of ¹³C-MFA lies in its ability to provide quantitative data on the flow of metabolites through a network. This data can reveal how metabolic pathways are rewired in disease states or in response to therapeutic interventions. For example, studies in cancer metabolism have used ¹³C-MFA to quantify the increased reliance of tumor cells on glycolysis (the Warburg effect) and to identify metabolic vulnerabilities that could be targeted for therapy.[7]

MetaboliteIsotopologueIsotopic Enrichment (%) - Condition A (e.g., Normal Cells)Isotopic Enrichment (%) - Condition B (e.g., Cancer Cells)
PyruvateM+38-9%Significantly Higher
SerineM+1ModestAltered
SerineM+2ModestAltered
SerineM+3ModestAltered
CitrateM+210-30%Often Higher
CitrateM+4Small but detectableAltered
CitrateM+6Small but detectableAltered

Table 1: Illustrative example of isotopic enrichment data from a ¹³C-MFA experiment comparing metabolic differences. Actual values are highly dependent on the specific cell type, experimental conditions, and the labeled substrate used. Data compiled from multiple sources.[8][9]

Experimental Protocol: ¹³C-Metabolic Flux Analysis using GC-MS

A generalized protocol for a ¹³C-MFA experiment is outlined below. Specific details will vary based on the organism and research question.[1][5]

  • Experimental Design: Select the appropriate ¹³C-labeled substrate (e.g., [1,2-¹³C₂]glucose, [U-¹³C₆]glucose) to maximize the information obtained for the pathways of interest.[7]

  • Cell Culture: Culture cells in a defined medium containing the ¹³C-labeled substrate until a metabolic and isotopic steady state is reached.[2]

  • Metabolite Extraction: Rapidly quench metabolism and extract intracellular metabolites from the cells.

  • Derivatization: Chemically derivatize the extracted metabolites to improve their volatility and stability for GC-MS analysis.

  • GC-MS Analysis: Separate the derivatized metabolites by gas chromatography and detect the mass isotopomer distributions using a mass spectrometer.[3]

  • Data Analysis: Correct the raw mass spectrometry data for the natural abundance of isotopes.

  • Flux Estimation: Use specialized software (e.g., Metran) to estimate the intracellular fluxes by fitting the measured isotopomer distributions to a metabolic model.[5]

Workflow for ¹³C-Metabolic Flux Analysis

MFA_Workflow cluster_experiment Experimental Phase cluster_analysis Analytical & Computational Phase A Cell Culture with ¹³C-Labeled Substrate B Metabolite Quenching & Extraction A->B C Derivatization B->C D GC-MS Analysis C->D E Mass Isotopomer Distribution Data D->E G Flux Estimation (Software) E->G F Metabolic Network Model F->G H Metabolic Flux Map G->H

A simplified workflow of a ¹³C-Metabolic Flux Analysis experiment.

Quantitative Proteomics with Isobaric and Metabolic Labeling

Isotopic labeling is a cornerstone of quantitative proteomics, enabling the precise comparison of protein abundance across multiple samples. The main approaches can be categorized as metabolic labeling (in vivo) and chemical labeling (in vitro).

Metabolic Labeling: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

SILAC is an in vivo labeling technique where cells are grown in media containing either "light" (natural abundance) or "heavy" (stable isotope-labeled) essential amino acids, typically lysine and arginine.[10][11] After several cell divisions, the heavy amino acids are fully incorporated into the proteome of the "heavy" cell population.[12] The "light" and "heavy" cell populations can then be subjected to different experimental conditions, combined, and analyzed by mass spectrometry. The relative abundance of a protein between the two samples is determined by the ratio of the intensities of the "heavy" and "light" peptide pairs in the mass spectrum.[13]

Chemical Labeling: iTRAQ and TMT

Isobaric Tags for Relative and Absolute Quantitation (iTRAQ) and Tandem Mass Tags (TMT) are in vitro chemical labeling techniques that use isobaric tags to label the primary amines of peptides after protein extraction and digestion.[14][15] The tags are designed to have the same total mass, so the differently labeled peptides are indistinguishable in the initial mass spectrometry scan (MS1). However, upon fragmentation (MS/MS), the tags release reporter ions of different masses, and the relative intensities of these reporter ions are used to quantify the peptides and, by extension, the proteins from which they originated.[16][17]

Comparison of Quantitative Proteomics Techniques
FeatureSILAC (Stable Isotope Labeling by Amino Acids in Cell Culture)iTRAQ (Isobaric Tags for Relative and Absolute Quantitation)TMT (Tandem Mass Tags)
Labeling Strategy Metabolic (in vivo)Chemical (in vitro)Chemical (in vitro)
Multiplexing Typically 2-plex or 3-plex; up to 5-plex is possible[18]4-plex and 8-plex[6][19][20]2-plex, 6-plex, 10-plex, up to 18-plex (TMTpro)[1][6][20]
Point of Sample Mixing Early (at the cell or protein level)Late (at the peptide level)Late (at the peptide level)
Advantages High accuracy and precision, low experimental variability, physiologically relevant.[21]High throughput, suitable for a wide range of sample types.[1][21]Higher multiplexing capacity than iTRAQ, high throughput.[1][21]
Disadvantages Limited to cell culture, can be time-consuming and expensive.[21]Ratio distortion can occur, higher cost of reagents.[21]Potential for ratio compression, requires sophisticated data analysis.[14]

Table 2: A comparative summary of the key features of SILAC, iTRAQ, and TMT.[1][6][14][18][20][21]

Experimental Protocols for Quantitative Proteomics
  • Cell Culture and Labeling: Culture two cell populations in parallel, one in "light" medium and the other in "heavy" medium containing stable isotope-labeled amino acids for at least five cell doublings.

  • Experimental Treatment: Apply the desired experimental conditions to the cell populations.

  • Cell Harvesting and Lysis: Harvest and lyse the cells from both populations.

  • Protein Quantification and Mixing: Quantify the protein concentration in each lysate and mix equal amounts of protein from the "light" and "heavy" samples.

  • Protein Digestion: Digest the combined protein sample into peptides using an enzyme like trypsin.

  • LC-MS/MS Analysis: Separate the peptides by liquid chromatography and analyze them by tandem mass spectrometry.

  • Data Analysis: Use specialized software to identify peptides and quantify the relative abundance of proteins based on the intensity ratios of the "light" and "heavy" peptide pairs.

  • Protein Extraction and Digestion: Extract proteins from each sample and digest them into peptides.

  • Peptide Labeling: Label the peptides from each sample with a different isobaric tag (iTRAQ or TMT).

  • Sample Pooling: Combine the labeled peptide samples into a single mixture.

  • Peptide Fractionation (Optional): Fractionate the pooled peptide mixture to reduce complexity.

  • LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography and tandem mass spectrometry.

  • Data Analysis: Identify peptides and quantify their relative abundance based on the intensities of the reporter ions in the MS/MS spectra.

Workflows for Quantitative Proteomics

Proteomics_Workflows cluster_silac SILAC Workflow cluster_itraq_tmt iTRAQ/TMT Workflow S1 Cell Culture in 'Light' & 'Heavy' Media S2 Experimental Treatment S1->S2 S3 Cell Lysis & Protein Mixing S2->S3 S4 Protein Digestion S3->S4 S5 LC-MS/MS Analysis S4->S5 S6 Quantification (MS1 Level) S5->S6 T1 Protein Extraction & Digestion (per sample) T2 Peptide Labeling with Isobaric Tags T1->T2 T3 Sample Pooling T2->T3 T4 LC-MS/MS Analysis T3->T4 T5 Quantification (MS2 Level) T4->T5

Comparison of SILAC and iTRAQ/TMT experimental workflows.

Drug Metabolism and Pharmacokinetics (DMPK) Studies

Radioisotopic labeling, most commonly with carbon-14 (¹⁴C) and tritium (³H), is an indispensable tool in drug development for studying the Absorption, Distribution, Metabolism, and Excretion (ADME) of new chemical entities.[22][23] These studies provide crucial information for assessing the safety and efficacy of drug candidates.[20]

The Role of Radiolabeling in ADME Studies

By incorporating a radioisotope into a drug molecule, researchers can trace its journey through a biological system with high sensitivity and precision.[20] This allows for the quantitative determination of the drug's and its metabolites' concentrations in various biological matrices such as blood, plasma, urine, and feces.[16][19][24]

Key information obtained from radiolabeled ADME studies includes:

  • Mass Balance: Determining the total recovery of the administered radioactive dose in excreta to understand the routes and extent of elimination.[8][16]

  • Metabolite Profiling and Identification: Identifying and quantifying the metabolites of the drug in circulation and excreta.[19]

  • Pharmacokinetics: Characterizing the time course of the drug and its metabolites in the body.[24]

  • Tissue Distribution: Assessing the distribution of the drug and its metabolites into various tissues and organs.

Quantitative Data from a Human ADME Study

A critical component of an ADME study is the mass balance assessment, which quantifies the recovery of the administered radioactivity over time.

Time Interval (hours)Mean Cumulative ¹⁴C Recovery (%) in UrineMean Cumulative ¹⁴C Recovery (%) in FecesMean Cumulative ¹⁴C Recovery (%) Total
0-2425.315.841.1
0-4835.128.263.3
0-9642.735.177.8
0-168 (7 days)46.237.984.1
0-504 (21 days)47.538.886.3

Table 3: Example of a cumulative mass balance data table from a human ADME study with a ¹⁴C-labeled drug. Data is illustrative and based on findings from a study on Niraparib.[25] In this example, both renal and hepatic pathways play significant roles in the excretion of the drug and its metabolites.[25]

Experimental Protocol: Human ADME Study with a ¹⁴C-Labeled Compound

The following provides a general outline of a human ADME study protocol.[24]

  • Radiolabeling: Synthesize the drug candidate with a ¹⁴C label in a metabolically stable position.

  • Dosing: Administer a single oral or intravenous dose of the ¹⁴C-labeled drug to healthy human volunteers. The total radioactive dose is typically in the range of 50-100 µCi.[19]

  • Sample Collection: Collect blood, urine, and feces samples at predefined time points.

  • Radioactivity Measurement: Determine the total radioactivity in all collected samples using liquid scintillation counting (LSC) or accelerator mass spectrometry (AMS).[22][23]

  • Metabolite Profiling: Separate and quantify the parent drug and its metabolites in plasma, urine, and feces using techniques like HPLC with radiometric detection.

  • Metabolite Identification: Elucidate the structure of the metabolites using mass spectrometry and NMR.

  • Data Analysis: Calculate pharmacokinetic parameters, determine the mass balance, and construct the metabolic pathways of the drug.

Workflow for a Human ADME Study

ADME_Workflow cluster_clinical Clinical Phase cluster_analytical Analytical Phase cluster_reporting Data Interpretation & Reporting A Administer ¹⁴C-Labeled Drug to Subjects B Collect Blood, Urine, & Feces Samples A->B C Measure Total Radioactivity (LSC/AMS) B->C D Metabolite Profiling (HPLC-Radiodetection) C->D E Metabolite Identification (MS, NMR) D->E F Pharmacokinetic Analysis E->F G Mass Balance Calculation E->G H Metabolic Pathway Elucidation E->H

A generalized workflow for a human ADME study using a ¹⁴C-labeled compound.

References

Methodological & Application

Synthesis Protocol for High-Purity Dideuteriomethanone (D₂CO)

Author: BenchChem Technical Support Team. Date: November 2025

Application Note: This document provides a detailed protocol for the synthesis of high-purity dideuteriomethanone (formaldehyde-d₂), a valuable reagent in deuteration chemistry for the preparation of isotopically labeled compounds. The primary method described is the hydrolysis of methylene-d₂ diacetate, which offers high yields and isotopic purity. An alternative method involving the oxidation of deuterated methanol is also briefly discussed. This information is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Overview

This compound (D₂CO), also known as deuterated formaldehyde, is a crucial building block in organic synthesis for introducing deuterium labels into molecules. This isotopic labeling is essential for mechanistic studies, metabolic tracking, and as internal standards in mass spectrometry-based quantification. The synthesis of high-purity D₂CO is critical to ensure the integrity of these studies. The most common form of this compound is as a solution in deuterated water (D₂O), typically at a concentration of ~20 wt. %.[1][2][3] Commercially available solutions boast an isotopic purity of 98 atom % D or higher.[2][3]

Synthesis by Hydrolysis of Methylene-d₂ Diacetate

This method is a reliable and high-yielding route to this compound.[4] The overall process involves the synthesis of methylene-d₂ bromide, its conversion to methylene-d₂ diacetate, and subsequent hydrolysis to yield this compound.

Materials and Equipment
  • Deuterium oxide (D₂O)

  • Sodium deuteroxide (NaOD) in D₂O (10% solution)

  • Methylene bromide (CH₂Br₂)

  • Potassium acetate

  • Acetic acid

  • Acetic anhydride

  • Distillation apparatus

  • Reflux condenser

  • Separatory funnel

  • Standard laboratory glassware

Experimental Protocol

Step 1: Synthesis of Methylene-d₂ Bromide

  • In a round-bottom flask equipped with a reflux condenser and a stirrer, combine methylene bromide and a 10% solution of sodium deuteroxide in deuterium oxide.

  • Stir and reflux the mixture for 24 hours.

  • After cooling, separate the organic layer.

  • To further increase the deuterium content, repeat the exchange process with fresh sodium deuteroxide solution.

  • Finally, distill the organic layer to obtain purified methylene-d₂ bromide. A typical yield for this step is around 63%.[4]

Step 2: Synthesis of Methylene-d₂ Diacetate

  • React methylene-d₂ bromide with potassium acetate in refluxing acetic acid containing 5% acetic anhydride.

  • The reaction is carried out for a sufficient time to ensure complete conversion.

  • The resulting methylene-d₂ diacetate can be isolated and purified, though it is often used directly in the next step. Methylene diacetate is highly reactive with atmospheric moisture and should be handled quickly.[4]

Step 3: Hydrolysis to this compound

  • Hydrolyze the methylene-d₂ diacetate to produce a concentrated solution of this compound. This step typically proceeds with a yield of over 80%.[4]

  • The resulting solution contains volatile materials, allowing for the isolation of pure polymeric this compound upon evaporation.[4]

Alternative Synthesis: Catalytic Oxidation of Deuterated Methanol

Another common method for the synthesis of formaldehyde is the catalytic oxidation of methanol. This process can be adapted to produce this compound by using deuterated methanol (CD₃OD) as the starting material. This industrial process typically utilizes a silver or metal oxide catalyst at elevated temperatures (300-400 °C).[5][6] While efficient, this method may require specialized equipment for gas-phase reactions.

Quantitative Data Summary

ParameterMethylene-d₂ Bromide SynthesisMethylene-d₂ Diacetate HydrolysisOverall Yield (from deuterated methylene bromide)Isotopic Purity
Yield ~63%[4]>80%[4]~50%[4]>98 atom % D[4]

Experimental Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Synthesis of Methylene-d₂ Bromide cluster_step2 Step 2: Synthesis of Methylene-d₂ Diacetate cluster_step3 Step 3: Hydrolysis A Methylene Bromide C Reflux & Exchange A->C B NaOD in D₂O B->C D Distillation C->D E Methylene-d₂ Bromide D->E H Reaction E->H F Potassium Acetate F->H G Acetic Acid/Anhydride G->H I Methylene-d₂ Diacetate H->I J Hydrolysis I->J K Evaporation J->K L High-Purity this compound (Polymeric) K->L

References

Application Notes and Protocols for Dideuteriomethanone in Protein Cross-Linking Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dideuteriomethanone (CD₂O), also known as formaldehyde-d2, is a stable isotope-labeled cross-linking agent that offers a powerful tool for the study of protein-protein interactions within their native cellular environment. Its application is particularly valuable in capturing transient or weak interactions that are often missed by other methods. By covalently linking interacting proteins, this compound allows for their subsequent isolation and identification by mass spectrometry, providing a snapshot of the cellular interactome at a specific moment. The deuterium labeling provides a distinct mass signature, facilitating the identification of cross-linked peptides in complex mass spectra.

These application notes provide detailed protocols for utilizing this compound for in vivo protein cross-linking, along with data presentation guidelines and visualizations to aid in experimental design and data interpretation.

Key Advantages of this compound Cross-Linking:

  • In Vivo Application: Its cell-permeable nature allows for the cross-linking of proteins within intact cells, preserving native interaction networks.[1]

  • Short Spacer Arm: The small size of the formaldehyde molecule (and its deuterated form) ensures that only proteins in very close proximity (approximately 2 Å) are cross-linked, minimizing the capture of non-specific interactions.[1][2]

  • Reversibility: The cross-links formed by formaldehyde and its isotopes can be reversed by heat, allowing for the separation of cross-linked proteins for analysis.[3]

  • Isotopic Labeling: The deuterium atoms in this compound introduce a predictable mass shift in cross-linked peptides, aiding in their identification during mass spectrometry data analysis.

Data Presentation

Effective data presentation is crucial for interpreting the results of cross-linking experiments. The following tables summarize key quantitative data related to formaldehyde cross-linking, which is directly applicable to this compound.

ParameterValueReference
Cross-Linker This compound (Formaldehyde-d₂)
Molecular Weight 32.04 g/mol
Spacer Arm Length ~2 Å[1][2]
Reactivity Primarily targets lysine, but also reacts with arginine, cysteine, histidine, and tryptophan residues.[4]
Mass Shift (Single) +14 Da (monomethylol adduct), +12 Da (Schiff base), or +24 Da (dimerization product of two modified side chains) per cross-linked peptide.[5][6][7]
Mass Shift (Cross-Link) +24 Da is predominantly observed in structured proteins.[5][6][7]
ParameterConditionOutcomeReference
Concentration Optimization 0.4% - 2% Formaldehyde in Jurkat cells2% formaldehyde showed a good balance between protein cross-linking efficiency and protein recovery.[8]
1% - 6% Formaldehyde in PC9 cellsA range of concentrations can be used to identify a broad spectrum of cross-links.[7]
Reaction Time Optimization 10 - 15 minutes at room temperatureStandard duration for effective in vivo cross-linking.[2][3]
Quenching Agent Glycine (final concentration 0.2 M)Effectively stops the cross-linking reaction by reacting with excess formaldehyde.[9]
Ammonium Bicarbonate (final conc. 0.5 M)An alternative quenching agent used in mass spectrometry workflows.[5]
Cross-Link Reversal (Temperature) 65°CPreserves most formaldehyde-derived cross-links.[8]
99°C for 10 minutesReverses the majority of formaldehyde-induced cross-links.[3][8]
Cross-Link Half-Life 11.3 hours at 47°CDemonstrates the temperature-dependent stability of the cross-links.[2]
179 hours at 4°CHighlights the increased stability of cross-links at lower temperatures.[2]

Experimental Protocols

Protocol 1: In Vivo Cross-Linking of Cultured Cells with this compound

This protocol describes the general procedure for cross-linking proteins in cultured mammalian cells. Optimization of this compound concentration and incubation time is recommended for each specific cell type and target protein.

Materials:

  • Cultured mammalian cells

  • This compound (Formaldehyde-d₂) solution (e.g., 20% w/w in D₂O)

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Quenching solution: 1 M Glycine in PBS, ice-cold

  • Cell scrapers

  • Centrifuge

Procedure:

  • Cell Preparation: Grow cells to the desired confluency in appropriate culture vessels.

  • Cross-Linking Solution Preparation: Immediately before use, dilute the this compound stock solution to the desired final concentration (e.g., 1-2%) in serum-free culture medium or PBS.

  • Cross-Linking Reaction:

    • Aspirate the culture medium from the cells.

    • Wash the cells once with PBS at room temperature.

    • Add the this compound cross-linking solution to the cells, ensuring complete coverage.

    • Incubate for 10-15 minutes at room temperature with gentle agitation.[2][3]

  • Quenching:

    • To stop the cross-linking reaction, add the ice-cold quenching solution (1 M Glycine) to a final concentration of 0.2 M.[9]

    • Incubate for 5-10 minutes on ice.

  • Cell Harvesting:

    • Aspirate the quenching solution.

    • Wash the cells twice with ice-cold PBS.

    • Harvest the cells by scraping in ice-cold PBS.

    • Pellet the cells by centrifugation at a low speed (e.g., 500 x g) for 5 minutes at 4°C.

    • Remove the supernatant. The cell pellet can be stored at -80°C or used immediately for downstream applications such as cell lysis and immunoprecipitation.

Protocol 2: Cell Lysis, Immunoprecipitation, and Cross-Link Reversal

This protocol outlines the steps for lysing cross-linked cells, enriching for a protein of interest, and reversing the cross-links for analysis.

Materials:

  • Cross-linked cell pellet (from Protocol 1)

  • Lysis buffer (RIPA buffer or a specific buffer optimized for your protein of interest)

  • Protease and phosphatase inhibitors

  • Antibody specific to the target protein

  • Protein A/G magnetic beads or agarose resin

  • Wash buffer (e.g., Tris-buffered saline with 0.1% Tween-20)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

  • Heating block or thermocycler

Procedure:

  • Cell Lysis:

    • Resuspend the cross-linked cell pellet in ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Clarify the lysate by centrifugation at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.

    • Transfer the supernatant (cleared lysate) to a new tube.

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.

    • Incubate the pre-cleared lysate with the primary antibody overnight at 4°C with gentle rotation.

    • Add protein A/G beads and incubate for another 2-4 hours at 4°C.

    • Wash the beads 3-5 times with ice-cold wash buffer.

  • Elution and Cross-Link Reversal:

    • Elute the protein complexes from the beads by adding SDS-PAGE sample buffer.

    • To reverse the cross-links, heat the eluate at 95-100°C for 10-30 minutes.[3][8]

  • Analysis:

    • The reversed protein sample is now ready for analysis by SDS-PAGE, Western blotting, or mass spectrometry.

Visualization of Workflows and Pathways

Experimental Workflow for this compound Cross-Linking and Mass Spectrometry

experimental_workflow start Cultured Cells crosslinking In Vivo Cross-Linking (this compound) start->crosslinking quenching Quenching (Glycine) crosslinking->quenching lysis Cell Lysis quenching->lysis ip Immunoprecipitation (Target Protein) lysis->ip wash Wash ip->wash elution Elution & Cross-Link Reversal (Heat) wash->elution analysis Mass Spectrometry Analysis elution->analysis

Caption: Workflow for protein cross-linking using this compound.

Signaling Pathway Example: Integrin Signaling Complex

Formaldehyde cross-linking has been successfully used to study the composition of integrin-associated protein complexes.[8] Integrins are transmembrane receptors that mediate cell-matrix adhesion and trigger intracellular signaling pathways. The following diagram illustrates a simplified model of an integrin signaling complex that can be investigated using this compound cross-linking.

integrin_signaling cluster_ecm Extracellular Matrix (ECM) cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Fibronectin Fibronectin Integrin Integrin (αβ) Fibronectin->Integrin Binds Talin Talin Integrin->Talin Recruits FAK FAK Integrin->FAK Activates Vinculin Vinculin Talin->Vinculin Actin Actin Cytoskeleton Vinculin->Actin Links to Src Src FAK->Src Grb2 Grb2 Src->Grb2 SOS SOS Grb2->SOS Ras Ras SOS->Ras MAPK_Pathway MAPK Pathway Ras->MAPK_Pathway

Caption: Simplified Integrin signaling pathway.

Conclusion

This compound is a valuable reagent for researchers studying protein-protein interactions. The protocols and data presented here provide a framework for designing and executing successful cross-linking experiments. By carefully optimizing experimental conditions and utilizing the power of mass spectrometry, scientists can gain significant insights into the dynamic protein networks that govern cellular processes, ultimately aiding in the discovery and development of new therapeutics.

References

Application of Formaldehyde-d2 in Quantitative Mass Spectrometry-Based Proteomics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of formaldehyde-d2 (DCDO) in mass spectrometry-based proteomics. The primary application highlighted is reductive dimethylation, a robust and cost-effective chemical labeling strategy for relative and absolute protein quantification.

Introduction to Reductive Dimethylation

Reductive dimethylation is a chemical labeling technique used in quantitative proteomics to introduce stable isotope tags onto peptides.[1][2][3] This method involves the reaction of primary amines (the N-terminus of a peptide and the ε-amino group of lysine residues) with formaldehyde, followed by reduction with a reducing agent, typically sodium cyanoborohydride.[2]

By using isotopically light (CH₂O) and heavy (CD₂O, formaldehyde-d2) forms of formaldehyde, two or more samples can be differentially labeled.[1][2] The labeled samples are then mixed and analyzed together by mass spectrometry. The mass difference between the light and heavy labeled peptides allows for the relative quantification of proteins between the samples.

Key Advantages of Reductive Dimethylation:

  • Cost-effective: The reagents are relatively inexpensive compared to other isotopic labeling methods.[2]

  • High Labeling Efficiency: The reaction is typically rapid and proceeds to completion under mild conditions.

  • Versatility: Applicable to a wide range of sample types, including cell lysates, tissues, and immunoprecipitated proteins.[4]

  • Multiplexing: Different isotopic combinations of formaldehyde and sodium cyanoborohydride can be used for multiplexed analysis.

Experimental Workflow for Quantitative Proteomics using Reductive Dimethylation

The overall workflow for a typical quantitative proteomics experiment using formaldehyde-d2 for reductive dimethylation is depicted below.

Reductive_Dimethylation_Workflow cluster_sample_prep Sample Preparation cluster_labeling Isotopic Labeling cluster_analysis Mass Spectrometry Analysis Sample1 Sample 1 (e.g., Control) Protein_Extraction1 Protein Extraction Sample1->Protein_Extraction1 Sample2 Sample 2 (e.g., Treated) Protein_Extraction2 Protein Extraction Sample2->Protein_Extraction2 Digestion1 Protein Digestion (e.g., Trypsin) Protein_Extraction1->Digestion1 Digestion2 Protein Digestion (e.g., Trypsin) Protein_Extraction2->Digestion2 Labeling1 Light Labeling (CH₂O + NaBH₃CN) Digestion1->Labeling1 Labeling2 Heavy Labeling (CD₂O + NaBH₃CN) Digestion2->Labeling2 Mixing Mix Labeled Peptide Samples Labeling1->Mixing Labeling2->Mixing LC_MS LC-MS/MS Analysis Mixing->LC_MS Data_Analysis Data Analysis (Quantification) LC_MS->Data_Analysis

Figure 1: General experimental workflow for quantitative proteomics using reductive dimethylation with light and heavy formaldehyde.

Detailed Experimental Protocol: Reductive Dimethylation of Peptides

This protocol outlines the steps for labeling two peptide samples with light (formaldehyde) and heavy (formaldehyde-d2) reagents for relative quantification.

Materials:

  • Formaldehyde solution (~20% w/w in H₂O)

  • Formaldehyde-d2 solution (~20% w/w in D₂O, 98% isotopic purity)[5][6][7]

  • Sodium cyanoborohydride (NaBH₃CN)

  • Sodium phosphate buffer (e.g., 100 mM, pH 7.2)

  • Formic acid

  • C18 desalting spin columns

  • Lyophilizer or vacuum concentrator

Protocol:

  • Peptide Sample Preparation:

    • Start with two protein samples (e.g., control and treated).

    • Perform protein extraction using a suitable lysis buffer.

    • Quantify the protein concentration of each sample.

    • Take equal amounts of protein from each sample and perform in-solution or in-gel digestion with an appropriate protease (e.g., trypsin).

    • Desalt the resulting peptide mixtures using C18 spin columns and dry them completely.

  • Labeling Reaction:

    • Light Labeling: Resuspend one dried peptide sample in 100 µL of 100 mM sodium phosphate buffer (pH 7.2). Add 4 µL of the ~20% formaldehyde solution.

    • Heavy Labeling: Resuspend the other dried peptide sample in 100 µL of 100 mM sodium phosphate buffer (pH 7.2). Add 4 µL of the ~20% formaldehyde-d2 solution.

    • Vortex both samples briefly.

    • Add 4 µL of freshly prepared 600 mM sodium cyanoborohydride solution to each tube.

    • Incubate the reactions at room temperature for 1 hour.

  • Quenching the Reaction:

    • Add 16 µL of 1% (v/v) formic acid to each reaction to quench the excess reagents.

    • Vortex the samples and centrifuge briefly.

  • Sample Pooling and Desalting:

    • Combine the light and heavy labeled peptide samples into a single tube.

    • Desalt the pooled sample using a C18 spin column to remove labeling reagents and buffer salts.

    • Elute the labeled peptides and dry them completely.

  • LC-MS/MS Analysis:

    • Resuspend the dried, labeled peptide mixture in a suitable solvent for LC-MS/MS analysis (e.g., 0.1% formic acid in water).

    • Analyze the sample on a high-resolution mass spectrometer.

Data Presentation and Analysis

The mass difference between peptides labeled with light (CH₂) and heavy (CD₂) dimethyl groups allows for their differentiation in the mass spectrometer. Each dimethylation adds two methyl groups, resulting in a specific mass shift.

Labeling ReagentChemical FormulaMass Shift per Amine (Da)
Light FormaldehydeCH₂O28.0313
Heavy Formaldehyde-d2CD₂O32.0564
Mass Difference 4.0251

Table 1: Mass shifts induced by light and heavy reductive dimethylation.

During data analysis, the extracted ion chromatograms (XICs) for the light and heavy labeled peptide pairs are generated. The ratio of the peak areas of these XICs corresponds to the relative abundance of the peptide, and consequently the protein, in the two original samples.

It is important to note that a slight chromatographic shift may be observed between the deuterated (heavy) and non-deuterated (light) peptides, with the heavy-labeled peptides often eluting slightly earlier.[8] Modern data analysis software can account for these small retention time differences. A study on bovine serum albumin digests found that for 94% of peptides, the retention time difference was less than 12 seconds, introducing a quantitative bias of only about 3%.[8]

Application in Cross-Linking Mass Spectrometry

While the primary use of formaldehyde-d2 is in quantitative proteomics via reductive dimethylation, formaldehyde itself is a well-known cross-linking agent used to study protein-protein interactions in their native cellular environment.[9][10][11] Formaldehyde is a zero-length cross-linker that rapidly penetrates cell membranes and forms covalent bonds between proximal amino acid residues, primarily lysines.[11]

The use of isotopically labeled formaldehyde, including formaldehyde-d2, can aid in the identification of cross-linked peptides in complex mixtures by creating characteristic isotopic signatures in the mass spectra. Recent studies have revealed that formaldehyde-induced cross-links can result in mass shifts of +24 Da in addition to the expected +12 Da, suggesting a more complex reaction mechanism than a simple methylene bridge.[12][13]

The workflow for a cross-linking experiment using formaldehyde is outlined below.

Crosslinking_Workflow cluster_crosslinking In-situ Cross-linking cluster_enrichment Protein Complex Enrichment cluster_analysis Mass Spectrometry Analysis Cells Intact Cells or Tissues Formaldehyde Formaldehyde Treatment Cells->Formaldehyde Lysis Cell Lysis Formaldehyde->Lysis IP Immunoprecipitation (Optional) Lysis->IP Digestion Protein Digestion IP->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Data_Analysis Cross-link Identification LC_MS->Data_Analysis

Figure 2: Workflow for protein-protein interaction studies using formaldehyde cross-linking.

Conclusion

Formaldehyde-d2 is a valuable reagent in mass spectrometry-based proteomics, primarily for quantitative analysis through reductive dimethylation. This method offers a simple, robust, and cost-effective approach for determining relative protein abundance. The detailed protocols and workflows provided in this document serve as a guide for researchers and scientists in implementing this powerful technique in their studies, from basic research to drug development.

References

Application Notes and Protocols for Isotopic Labeling of Proteins with Dideuteriomethanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling is a powerful technique in quantitative proteomics, enabling the accurate comparison of protein abundance between different biological samples.[1] One of the most robust, cost-effective, and straightforward methods for introducing isotopic labels at the peptide level is reductive dimethylation.[2][3] This method utilizes the reaction of formaldehyde with primary amines (the N-terminus and the ε-amino group of lysine residues) in the presence of a reducing agent to form a dimethylated amine.[1][4]

By using deuterated formaldehyde (dideuteriomethanone, CD₂O) and a deuterated reducing agent like sodium cyanoborodeuteride (NaBD₃CN), a "heavy" isotopic tag is incorporated into the peptides of one sample.[4] A corresponding "light" sample is labeled with regular formaldehyde (CH₂O) and sodium cyanoborohydride (NaBH₃CN).[5] When the light and heavy samples are mixed and analyzed by mass spectrometry, the relative abundance of a given peptide (and by extension, its parent protein) can be determined by comparing the signal intensities of the isotopically distinct peptide pairs.[5][6]

This application note provides a detailed protocol for the isotopic labeling of proteins with this compound for quantitative proteomic analysis.

Principle of the Method

The core of the technique is a two-step reductive amination reaction. First, the aldehyde group of this compound reacts with a primary amine on a peptide to form a Schiff base intermediate. This intermediate is then reduced by sodium cyanoborodeuteride to a stable dimethylamine. This process occurs at the N-terminus of most peptides and the side chain of lysine residues.

cluster_reaction Reductive Amination with this compound Peptide_NH2 Peptide-NH₂ (Primary Amine) Schiff_Base Peptide-N=CD₂ (Schiff Base Intermediate) Peptide_NH2->Schiff_Base + CD₂O This compound CD₂O (this compound) Schiff_Base->Peptide_NH2 - H₂O Labeled_Peptide Peptide-N(CD₃)₂ (Dimethylated Amine) Schiff_Base->Labeled_Peptide + NaBD₃CN Reducing_Agent NaBD₃CN (Sodium Cyanoborodeuteride) H2O H₂O

Caption: Chemical reaction scheme for the reductive dimethylation of a primary amine on a peptide using this compound.

Quantitative Data Summary

The use of different isotopologues of formaldehyde and sodium cyanoborohydride allows for multiplexed quantitative proteomics experiments.[7] The mass difference between the "light" and "heavy" labeled peptides is critical for their distinction in the mass spectrometer.

Labeling Reagents (Heavy)Labeling Reagents (Light)Mass Shift per Labeled Amine (Da)Reference
CD₂O + NaBD₃CNCH₂O + NaBH₃CN+8[8]
CD₂O + NaBH₃CNCH₂O + NaBH₃CN+4[9]
¹³CD₂O + NaBD₃CNCH₂O + NaBH₃CN+10[10]

Table 1: Mass shifts for different combinations of isotopic labeling reagents.

ParameterValueReference
Labeling Efficiency> 99%[1]
Reaction Time< 20 minutes[4]
Cost-effectivenessHigh (compared to other methods)[2]
Sample CompatibilityVirtually any sample type[2]

Table 2: Key performance characteristics of the reductive dimethylation labeling method.

Experimental Protocols

I. Protein Extraction, Reduction, Alkylation, and Digestion

This protocol is designed for cell or tissue lysates but can be adapted for other protein samples.

  • Lysis: Resuspend cell pellets or homogenized tissue in a lysis buffer (e.g., 8 M urea in 100 mM TEAB with protease inhibitors).[11]

  • Quantification: Determine the protein concentration using a standard method like the BCA assay.

  • Reduction: For a 100 µg protein sample, add DTT to a final concentration of 5 mM and incubate for 1 hour at 37°C.

  • Alkylation: Add iodoacetamide to a final concentration of 15 mM and incubate for 30 minutes at room temperature in the dark.[8]

  • Dilution: Dilute the sample with 100 mM TEAB to reduce the urea concentration to below 2 M.

  • Digestion: Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

  • Desalting: Desalt the resulting peptide mixture using a C18 solid-phase extraction cartridge and dry the peptides by vacuum centrifugation.[4]

II. Isotopic Labeling with this compound (Heavy Label)
  • Reconstitution: Reconstitute the dried peptide sample in 100 µL of 100 mM TEAB or 1 M HEPES (pH 7.5-8.5).[4][11]

  • Labeling Reagent Preparation:

    • Prepare a 4% (v/v) solution of deuterated formaldehyde (CD₂O).[11]

    • Freshly prepare a 0.6 M solution of sodium cyanoborodeuteride (NaBD₃CN).[11]

  • Labeling Reaction:

    • Add 4 µL of the 4% CD₂O solution to the peptide sample.

    • Immediately add 4 µL of the 0.6 M NaBD₃CN solution.

    • Vortex briefly and incubate for 20 minutes at room temperature.[4]

  • Quenching: Quench the reaction by adding 8 µL of 1% ammonia or by acidification with formic acid to a final concentration of 0.5-1%.[12]

Note: For the corresponding "light" sample, use 4% CH₂O and 0.6 M NaBH₃CN following the same procedure.

III. Sample Mixing and Mass Spectrometry Analysis
  • Mixing: Combine the "light" and "heavy" labeled peptide samples in a 1:1 ratio.[4]

  • Final Desalting: Desalt the mixed sample using a C18 StageTip or similar desalting column to remove excess reagents.[5]

  • LC-MS/MS Analysis: Analyze the labeled peptide mixture by nano-liquid chromatography-tandem mass spectrometry (nanoLC-MS/MS).

    • Full Scan (MS1): Acquire full scan mass spectra to detect the peptide precursor ions. The "light" and "heavy" labeled peptide pairs will appear with a characteristic mass difference.

    • Fragmentation (MS2): Select precursor ions for fragmentation to obtain sequence information for peptide identification.

  • Data Analysis:

    • Use software such as MaxQuant or Proteome Discoverer for peptide identification and quantification.[13]

    • The relative protein abundance is determined by calculating the ratio of the extracted ion chromatogram (XIC) peak areas for the "heavy" and "light" forms of each identified peptide.[5]

Experimental Workflow Diagram

cluster_workflow Quantitative Proteomics Workflow using this compound Labeling Protein_Extraction Protein Extraction (Sample A & B) Digestion Reduction, Alkylation, & Tryptic Digestion Protein_Extraction->Digestion Labeling_A Light Labeling (CH₂O/NaBH₃CN) Digestion->Labeling_A Sample A Labeling_B Heavy Labeling (CD₂O/NaBD₃CN) Digestion->Labeling_B Sample B Mixing Mix Samples 1:1 Labeling_A->Mixing Labeling_B->Mixing Desalting Desalting (C18) Mixing->Desalting LC_MS nanoLC-MS/MS Analysis Desalting->LC_MS Data_Analysis Data Analysis (Peptide ID & Quantification) LC_MS->Data_Analysis

Caption: Overall experimental workflow for quantitative proteomics using stable isotope dimethyl labeling.

References

Quantitative Analysis of Biomolecules Using Deuterated Formaldehyde: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of biomolecules using deuterated formaldehyde. This stable isotope labeling technique, primarily through reductive dimethylation, offers a robust and cost-effective method for quantitative proteomics, analysis of post-translational modifications (PTMs), and the study of protein-protein interactions.

Introduction

Stable isotope labeling with deuterated formaldehyde, commonly known as reductive dimethylation (ReDi), is a powerful chemical labeling strategy for quantitative mass spectrometry.[1][2] This method involves the covalent modification of primary amines (N-terminus and ε-amino group of lysine residues) in proteins or peptides using light (CH₂O) or heavy (CD₂O) formaldehyde.[1][2] The resulting mass difference between the light and heavy labeled samples allows for the accurate relative quantification of biomolecules. This technique is a popular alternative to metabolic labeling methods like SILAC (Stable Isotope Labeling by Amino acids in Cell culture) as it can be applied to a wider range of sample types, including tissues and clinical samples, and does not require cell culture.

Principle of Reductive Dimethylation

Reductive dimethylation is a two-step chemical reaction:

  • Schiff Base Formation: Formaldehyde reacts with a primary amine to form a Schiff base.

  • Reduction: The Schiff base is then reduced by a reducing agent, typically sodium cyanoborohydride, to form a stable dimethylamine.[3]

By using deuterated formaldehyde (CD₂O) and/or a deuterated reducing agent (sodium cyanoborodeuteride, NaBD₃CN), a "heavy" isotopic tag is introduced, creating a predictable mass shift for each labeled amine.[1]

Applications

The use of deuterated formaldehyde for quantitative analysis has several key applications in biological research and drug development:

  • Quantitative Proteomics: Comparing global protein expression profiles between different biological samples (e.g., treated vs. untreated cells, diseased vs. healthy tissues).[1][2]

  • Quantitative Analysis of Post-Translational Modifications (PTMs): Quantifying changes in the levels of PTMs such as phosphorylation and glycosylation.

  • Protein-Protein Interaction Studies: In conjunction with cross-linking agents, it can be used to quantify changes in protein-protein interactions.

  • Drug Development: Deuterated compounds, including those developed from understanding metabolic pathways through these techniques, can exhibit improved pharmacokinetic properties.

Experimental Protocols

Protocol 1: Quantitative Proteomics of Cell Lysates using Reductive Dimethylation

This protocol describes the on-column reductive dimethylation of peptides from two different cell populations for relative quantification.

Materials:

  • Cell pellets from two experimental conditions (e.g., control and treated)

  • Lysis buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Trifluoroacetic acid (TFA)

  • Acetonitrile (ACN)

  • Formic acid (FA)

  • C18 StageTips or equivalent solid-phase extraction (SPE) cartridges

  • Light Labeling Reagent: 4% (v/v) formaldehyde (CH₂O) in water, 0.6 M sodium cyanoborohydride (NaBH₃CN) in water

  • Heavy Labeling Reagent: 4% (v/v) deuterated formaldehyde (CD₂O) in D₂O, 0.6 M sodium cyanoborodeuteride (NaBD₃CN) in D₂O

  • Labeling Buffer: 50 mM sodium phosphate buffer, pH 7.5

Procedure:

  • Cell Lysis and Protein Extraction:

    • Resuspend cell pellets in lysis buffer.

    • Lyse cells by sonication or bead beating.

    • Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

    • Determine protein concentration using a compatible protein assay (e.g., BCA assay).

  • Protein Reduction, Alkylation, and Digestion:

    • Take equal amounts of protein from each sample (e.g., 100 µg).

    • Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.

    • Alkylate cysteine residues by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.

    • Dilute the urea concentration to less than 2 M with 100 mM Tris-HCl, pH 8.5.

    • Add trypsin at a 1:50 (w/w) ratio and incubate overnight at 37°C.

  • Peptide Desalting:

    • Acidify the peptide solution with TFA to a final concentration of 0.1%.

    • Desalt the peptides using C18 StageTips or SPE cartridges according to the manufacturer's instructions.

  • On-Column Reductive Dimethylation:

    • Equilibrate the C18 StageTips containing the desalted peptides with labeling buffer.

    • For the control sample, add the "light" labeling solution (formaldehyde and sodium cyanoborohydride).

    • For the experimental sample, add the "heavy" labeling solution (deuterated formaldehyde and sodium cyanoborodeuteride).

    • Allow the reaction to proceed for 20 minutes at room temperature.

    • Quench the reaction by adding a solution containing ammonia or glycine.

    • Wash the StageTips with 0.1% TFA to remove excess reagents.

  • Sample Mixing and Elution:

    • Elute the light and heavy labeled peptides from their respective StageTips using an appropriate elution buffer (e.g., 80% ACN, 0.1% FA).

    • Combine the eluted light and heavy peptide samples in a 1:1 ratio.

  • LC-MS/MS Analysis:

    • Analyze the mixed peptide sample by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Acquire data in a data-dependent acquisition (DDA) mode.

  • Data Analysis:

    • Use a suitable software package (e.g., MaxQuant, Proteome Discoverer) to identify peptides and quantify the relative abundance of light and heavy labeled peptide pairs. The software will calculate the ratio of the peak areas for the heavy and light isotopic forms of each peptide.

Quantitative Data Presentation

The following tables provide examples of quantitative data obtained using deuterated formaldehyde labeling.

Table 1: Quantitative Analysis of a Standard Protein Mixture

This table shows the expected and observed ratios of three proteins in a mixture, quantified using light (H) and heavy (D) formaldehyde labeling.[4][5]

ProteinExpected Ratio (H/D)Observed Ratio (H/D)Standard Deviation
Ovalbumin2.52.450.15
Bovine Serum Albumin (BSA)1.01.020.08
Myoglobin0.250.260.03

Table 2: Quantitative Proteomics of Arsenic-Treated vs. Untreated Cells

This table presents a selection of proteins with altered expression in immortalized E7 cells treated with arsenic, as determined by reductive dimethylation.[5]

ProteinGene NameRatio (Arsenic-Treated / Untreated)p-valueBiological Function
Heat shock protein 70HSPA1A2.15< 0.01Chaperone, stress response
VimentinVIM1.89< 0.05Intermediate filament, cytoskeleton
Proliferating cell nuclear antigenPCNA0.45< 0.01DNA replication and repair
Histone H2BHIST1H2BB0.62< 0.05Chromatin structure

Table 3: Quantitative Phosphoproteomics of EGF-Stimulated Cells

This table illustrates the quantification of phosphorylation changes on key signaling proteins in response to Epidermal Growth Factor (EGF) stimulation.

ProteinPhosphositeRatio (EGF-Stimulated / Control)p-valueRole in EGFR Signaling
EGFRY10685.8< 0.001Grb2 binding, MAPK activation
SHC1Y3174.2< 0.001Adaptor protein, Grb2 recruitment
ERK1T202/Y2043.5< 0.01MAPK pathway activation
AKT1S4732.1< 0.05PI3K-Akt pathway activation

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for quantitative proteomics using deuterated formaldehyde labeling.

Reductive Dimethylation Workflow cluster_sample1 Sample 1 (Control) cluster_sample2 Sample 2 (Treated) p1 Protein Extraction d1 Digestion (Trypsin) p1->d1 l1 Light Labeling (CH₂O, NaBH₃CN) d1->l1 mix Mix Samples (1:1) l1->mix p2 Protein Extraction d2 Digestion (Trypsin) p2->d2 l2 Heavy Labeling (CD₂O, NaBD₃CN) d2->l2 l2->mix lcms LC-MS/MS Analysis mix->lcms data Data Analysis (Quantification) lcms->data

Quantitative proteomics workflow using deuterated formaldehyde.
Signaling Pathway: Epidermal Growth Factor Receptor (EGFR) Signaling

The following diagram depicts a simplified representation of the EGFR signaling pathway, highlighting key proteins whose phosphorylation and interactions can be quantitatively analyzed using deuterated formaldehyde-based methods.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Recruits PI3K PI3K EGFR->PI3K Recruits & Activates SOS SOS Grb2->SOS Activates Ras Ras SOS->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Cell_Response Cellular Response (Proliferation, Survival) ERK->Cell_Response PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Converts PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates Akt->Cell_Response

Simplified EGFR signaling pathway.

Conclusion

Quantitative analysis of biomolecules using deuterated formaldehyde is a versatile and powerful technique for researchers in both academic and industrial settings. Its broad applicability, cost-effectiveness, and straightforward protocols make it an invaluable tool for quantitative proteomics, PTM analysis, and the elucidation of complex biological pathways. The detailed protocols and examples provided in these application notes serve as a comprehensive guide for implementing this methodology in your research.

References

Dideuteriomethanone as a Probe in Vibrational Spectroscopy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dideuteriomethanone (D₂CO), also known as deuterated formaldehyde, is a valuable isotopic analogue of formaldehyde used as a sensitive probe in advanced vibrational spectroscopy techniques. Its altered vibrational frequencies, due to the substitution of hydrogen with deuterium, allow for the selective investigation of molecular dynamics, energy transfer processes, and local electric fields in complex chemical and biological systems. The distinct isotopic shifts in its vibrational modes provide a clear spectral window, minimizing interference from the corresponding modes in non-deuterated molecules. This allows for precise measurements in environments such as enzyme active sites and solvent-solute interactions.

This document provides detailed application notes and experimental protocols for the use of this compound as a vibrational probe, with a focus on two primary applications: probing molecular dynamics and collisional energy transfer using time-resolved infrared-ultraviolet double resonance (IRUVDR) spectroscopy, and investigating local electric fields via the vibrational Stark effect (VSE).

Synthesis of this compound (D₂CO)

While commercially available from suppliers like Cambridge Isotope Laboratories[1], in-house synthesis of this compound may be required for specific experimental needs. The following protocol is adapted from a reported molar-scale synthesis[2][3][4].

Protocol: Synthesis of this compound from Methylene-d₂ Bromide

Materials:

  • Methylene-d₂ bromide (CD₂Br₂)

  • Potassium acetate (KOAc)

  • Acetic acid

  • Acetic anhydride

  • Sulfuric acid (concentrated)

  • Water

  • Dimedone (for derivative formation and yield confirmation)

Procedure:

  • Preparation of Methylene-d₂ Diacetate:

    • In a flask equipped with a reflux condenser, combine methylene-d₂ bromide, 3-4 molar equivalents of potassium acetate, and acetic acid containing 5% acetic anhydride.

    • Reflux the mixture. The use of methylene-d₂ bromide is preferred over the iodide as any unreacted iodide is difficult to separate from the product.

    • After the reaction is complete, carefully distill the methylene-d₂ diacetate.

  • Hydrolysis to this compound:

    • Hydrolyze the collected methylene-d₂ diacetate by heating with a dilute solution of sulfuric acid. This step should be performed relatively quickly to minimize exposure of the intermediate to atmospheric moisture.

    • The hydrolysis will yield a concentrated aqueous solution of this compound.

  • Isolation of Polymeric this compound:

    • The resulting solution contains only volatile components. Evaporate the solution to dryness to obtain pure, polymeric this compound (paraformaldehyde-d₂). The yield from deuterated methylene bromide is approximately 50%, with a deuterium content of over 98%[2][3].

  • Confirmation of Yield (Optional):

    • The yield can be confirmed by forming the dimedone derivative, which has a characteristic melting point.

Application 1: Probing Molecular Dynamics with Infrared-Ultraviolet Double Resonance (IRUVDR) Spectroscopy

Time-resolved IRUVDR spectroscopy is a powerful pump-probe technique for studying state-to-state rotational and vibrational energy transfer in molecules like D₂CO[5]. This method allows for the preparation of a specific rovibrational state and probing its evolution under collisional or collision-free conditions.

Experimental Protocol: Time-Resolved IRUVDR of D₂CO

Objective: To measure collision-induced rotational and vibrational energy transfer from a specific rovibrational state of D₂CO.

Experimental Setup:

  • Pump Laser: A pulsed CO₂ laser, tunable to specific lines to excite transitions in the ν₄ or ν₆ vibrational bands of D₂CO.

  • Probe Laser: A tunable pulsed dye laser for rovibronic excitation in the à ← X̃ electronic absorption system of D₂CO (e.g., via the 4¹₀ band)[5].

  • Sample Cell: A gas-phase sample cell capable of maintaining low pressures (typically below 10 ns Torr for collision-free conditions)[5].

  • Detection System: A photomultiplier tube (PMT) or similar detector to measure the visible fluorescence from the electronically excited D₂CO.

  • Timing Electronics: To control the delay between the pump and probe laser pulses.

Procedure:

  • Sample Preparation: Introduce gaseous D₂CO into the sample cell at the desired pressure. For studying collision-induced processes, systematically vary the pressure or introduce a collision partner gas.

  • Pump Step:

    • Tune the pulsed CO₂ laser to a specific wavelength that corresponds to a known rovibrational transition in the ν₄ or ν₆ band of D₂CO, thereby populating a selected intermediate rovibrational state.

  • Probe Step:

    • After a controlled time delay, fire the tunable dye laser.

    • Scan the dye laser's frequency across the appropriate rovibronic band (e.g., 4¹₀) to excite the population from the pumped intermediate state to an electronically excited state.

  • Detection:

    • Monitor the resulting visible fluorescence using the PMT. The intensity of the fluorescence is proportional to the population of the probed rovibrational level.

  • Data Acquisition:

    • Record the fluorescence intensity as a function of the probe laser wavelength to obtain the IRUVDR spectrum.

    • To study energy transfer, vary the time delay between the pump and probe pulses and/or the sample pressure. The appearance of new peaks in the spectrum at longer delays or higher pressures indicates collision-induced population of new rovibrational states.

Data Presentation

The quantitative data from these experiments, such as collisional transfer rates and spectroscopic constants, can be summarized as follows:

ParameterDescriptionTypical Value/Range
Pump Transition The specific rovibrational transition excited by the CO₂ laser.e.g., in the ν₄ or ν₆ bands
Probe Transition The rovibronic transition used to monitor the population.e.g., in the 4¹₀ band
Pump-Probe Delay The time between the pump and probe laser pulses.ns to µs
Sample Pressure The pressure of D₂CO and any collision partner in the cell.mTorr to Torr
Collisional Transfer Rate The rate of population transfer between specific states.Varies with collision partner and states involved

Experimental Workflow

IRUVDR_Workflow cluster_setup Experimental Setup cluster_process Experimental Process Pump Pulsed CO₂ Laser (Pump) PumpStep 1. Pump Excitation (Populate specific rovibrational state) Pump->PumpStep Probe Tunable Dye Laser (Probe) ProbeStep 3. Probe Excitation (Excite to electronic state) Probe->ProbeStep Cell Gas Sample Cell (D₂CO) Cell->PumpStep Cell->ProbeStep Detector Fluorescence Detector (PMT) Detection 4. Detect Fluorescence Detector->Detection Delay 2. Time Delay (Allow for collisions/evolution) PumpStep->Delay Delay->ProbeStep ProbeStep->Detection

Caption: Workflow for time-resolved IRUVDR spectroscopy of D₂CO.

Application 2: Probing Electric Fields with Vibrational Stark Effect (VSE) Spectroscopy

The vibrational frequencies of chemical bonds are sensitive to their local electrostatic environment. This phenomenon, known as the vibrational Stark effect (VSE), can be exploited to measure the magnitude and orientation of electric fields in complex environments like enzyme active sites[6][7]. The C=O and C-D stretches of a deuterated aldehyde such as this compound can serve as a two-directional vibrational probe[7].

Experimental Protocol: Vibrational Stark Spectroscopy of a D₂CO Analogue

Objective: To measure the local electric field experienced by a deuterated aldehyde probe within a protein active site or in a solvent.

Experimental Setup:

  • FTIR Spectrometer: A high-resolution Fourier Transform Infrared (FTIR) spectrometer.

  • Sample Cell: A specialized cell with two transparent windows (e.g., CaF₂) coated with a semi-transparent conductive layer (e.g., nickel)[2].

  • High Voltage Power Supply: To apply a strong electric field across the sample.

  • Cryostat: To cool the sample to cryogenic temperatures (e.g., 77 K) to form a glass and prevent dielectric breakdown[2].

Procedure:

  • Sample Preparation:

    • Dissolve the deuterated aldehyde probe (e.g., a molecule containing a -CDO group, as D₂CO itself is a gas) in a glass-forming solvent or reconstitute it into the active site of a protein.

    • Load the solution into the sample cell, which has a defined spacer thickness (e.g., ~26 µm)[2].

    • Rapidly cool the sample cell in the cryostat using liquid nitrogen to form a frozen glass.

  • Data Acquisition:

    • Record the FTIR absorption spectrum of the sample in the absence of an applied electric field.

    • Apply a high voltage across the sample cell to generate a strong electric field (e.g., 0.5–1.8 MV/cm)[2].

    • Record the FTIR absorption spectrum of the sample in the presence of the applied electric field.

  • Data Analysis:

    • Calculate the difference spectrum (Stark spectrum) by subtracting the zero-field spectrum from the high-field spectrum.

    • The Stark spectrum will show characteristic features related to the change in the vibrational frequency and transition dipole moment of the C-D and C=O stretches due to the applied electric field.

    • By analyzing the lineshape of the Stark spectrum, the Stark tuning rate (the change in frequency per unit electric field) can be determined for both the C-D and C=O vibrations.

  • Interpretation:

    • The calibrated Stark tuning rates can then be used to interpret the frequency shifts of the probe molecule in an environment with an unknown internal electric field (e.g., a protein active site). By measuring the vibrational frequencies of the C-D and C=O stretches in this environment and comparing them to a reference, the projection of the local electric field along both bond axes can be determined.

Logical Relationship for VSE Probing

VSE_Logic cluster_calibration Calibration cluster_application Application VSE_Spec Vibrational Stark Spectroscopy (Known External Field) Stark_Rate Determine Stark Tuning Rate (Δν / ΔE) VSE_Spec->Stark_Rate Calc_Field Calculate Internal Electric Field Stark_Rate->Calc_Field Use as Calibration Factor FTIR_Enzyme Measure Vibrational Frequency in Unknown Environment (e.g., Enzyme) FTIR_Enzyme->Calc_Field

Caption: Logical workflow for using VSE to probe electric fields.

Data Presentation: Vibrational Frequencies of this compound

The fundamental vibrational frequencies of this compound (D₂CO) are essential for designing and interpreting spectroscopic experiments. The following data is sourced from the NIST Chemistry WebBook and other spectroscopic studies[2][8][9].

ModeSymmetryDescriptionFrequency (cm⁻¹)
ν₁a₁Symmetric C-D Stretch~2056
ν₂a₁C=O Stretch~1700
ν₃a₁D-C-D Scissoring~1106
ν₄b₁Out-of-Plane Bend~938
ν₅b₂Asymmetric C-D Stretch~2160
ν₆b₂In-Plane Rock~990

Note: These are approximate gas-phase values. Exact frequencies can vary with experimental conditions and phase.

Conclusion

This compound is a versatile and powerful probe for a range of advanced vibrational spectroscopy applications. Its unique isotopic properties enable detailed investigations of molecular energy transfer and the electrostatic environments of complex systems. The protocols and data presented here provide a foundation for researchers, scientists, and drug development professionals to employ D₂CO in their studies, from fundamental chemical physics to the characterization of enzymatic mechanisms. The continued application of such sophisticated probe molecules will undoubtedly lead to deeper insights into the intricate workings of chemical and biological processes at the molecular level.

References

Application Notes and Protocols for the Preparation of Formaldehyde-d2 Solutions in D2O

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methods and protocols for the preparation of formaldehyde-d2 (CD₂O) solutions in deuterium oxide (D₂O). Such solutions are critical reagents in a variety of advanced research applications, including Nuclear Magnetic Resonance (NMR) spectroscopy, protein structural analysis, and proteomics, particularly for stable isotope labeling.

Introduction

Formaldehyde-d2 is a deuterated analog of formaldehyde where both hydrogen atoms have been replaced with deuterium. This isotopic substitution makes it a valuable tool in experimental techniques where the hydrogen signal from the reagent would be undesirable or where the deuterium label is used for quantification. The preparation of high-purity, stable solutions of formaldehyde-d2 in D₂O is crucial for the reliability and reproducibility of these experiments.

This document outlines two primary methods for obtaining formaldehyde-d2 solutions in D₂O: the use of commercially available solutions and the preparation from paraformaldehyde-d2.

Method 1: Use of Commercially Available Solutions

For many applications, the most straightforward method is to purchase a pre-prepared solution of formaldehyde-d2 in D₂O from a commercial supplier. These solutions offer convenience, high purity, and well-defined concentrations.

Quantitative Data for Commercial Solutions
ParameterTypical SpecificationSupplier Examples
Concentration~20 wt. % in D₂OSigma-Aldrich, Cambridge Isotope Laboratories, Biosynth[1][2][3]
Isotopic Purity≥98 atom % DSigma-Aldrich, Cambridge Isotope Laboratories[1][2]
Molecular Weight32.04 g/mol Biosynth, Cambridge Isotope Laboratories[1][3]
Storage Temperature2°C to 8°C, protected from lightBiosynth, Cambridge Isotope Laboratories[1][3]

Method 2: Preparation from Paraformaldehyde-d2

For researchers requiring freshly prepared solutions or customized concentrations, formaldehyde-d2 solutions can be prepared by the depolymerization of paraformaldehyde-d2 in D₂O. Paraformaldehyde is a solid polymer of formaldehyde. Heating a suspension of paraformaldehyde in a slightly basic D₂O solution reverts it to monomeric formaldehyde-d2.

Experimental Protocol: Preparation of a 4% Formaldehyde-d2 Solution in D₂O-based Phosphate-Buffered Saline (PBS-D)

Caution: Formaldehyde is toxic and a suspected carcinogen. All work should be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[4]

Materials:

  • Paraformaldehyde-d2 (CD₂O)n powder

  • Deuterium oxide (D₂O), 99.9 atom % D

  • 10x Phosphate-Buffered Saline (PBS) concentrate

  • Sodium deuteroxide (NaOD) in D₂O, 1 N

  • Deuterated hydrochloric acid (DCl) in D₂O, 1 N

  • Sterile glassware (beaker, graduated cylinder) dedicated for formaldehyde work

  • Magnetic stir bar and hot plate with stirring capability

  • pH meter with a compatible electrode or pH indicator strips

  • 0.22 µm syringe filter or vacuum filtration unit

Procedure:

  • Prepare 1x PBS-D Buffer: To prepare 100 mL of 1x PBS in D₂O (PBS-D), combine 10 mL of 10x PBS concentrate with 90 mL of D₂O. Stir until fully dissolved.

  • Initial Suspension: In a clean, dedicated glass beaker, add 4 g of paraformaldehyde-d2 powder to 80 mL of 1x PBS-D.[4] Add a magnetic stir bar.

  • Heating and Depolymerization: Place the beaker on a hot plate with stirring capabilities inside a chemical fume hood. Heat the suspension to 60-70°C while stirring. Do not exceed 70°C. [5][6] The solution will appear cloudy.

  • Basification and Dissolution: While maintaining the temperature and stirring, add 1 N NaOD in D₂O dropwise to the suspension. The paraformaldehyde-d2 will begin to dissolve as the pH increases. Continue adding NaOD until the solution becomes clear.[4] This typically occurs at a pH of around 7.5-8.0.

  • Cooling and pH Adjustment: Remove the beaker from the heat and allow the solution to cool to room temperature. Once cooled, check the pH. If necessary, adjust the pH to 7.4 using 1 N DCl in D₂O.[5]

  • Final Volume Adjustment: Transfer the solution to a graduated cylinder and adjust the final volume to 100 mL with 1x PBS-D.[6]

  • Filtration: For optimal purity, filter the solution through a 0.22 µm filter to remove any undissolved particles.[5][6]

  • Storage: Store the freshly prepared 4% formaldehyde-d2 solution in a tightly sealed container at 2-8°C, protected from light. The solution is typically stable for up to one month.[4] For longer-term storage, aliquots can be frozen.

Synthesis of Formaldehyde-d2

For advanced users or those requiring large quantities, formaldehyde-d2 can be synthesized. A common laboratory-scale synthesis involves the deuteration of methylene bromide followed by hydrolysis.

A published method reports a 62.5% overall yield for the synthesis of formaldehyde-d2 from 1,2-dibromoethane-d4.[7] Another approach achieves a 50% yield from deuterated methylene bromide with a deuterium content of over 98%.[8] These multi-step syntheses require expertise in organic synthesis and appropriate laboratory infrastructure.

Visualization of Experimental Workflows

Logical Workflow for Solution Preparation

The following diagram illustrates the decision-making process for obtaining a formaldehyde-d2 solution in D₂O.

G start Need Formaldehyde-d2 in D₂O Solution commercial Is a commercial solution suitable? start->commercial purchase Purchase pre-made solution (~20 wt. % in D₂O) commercial->purchase Yes custom Need for fresh solution or custom concentration? commercial->custom No end_purchase Solution Ready for Use purchase->end_purchase prepare Prepare from Paraformaldehyde-d2 custom->prepare Yes protocol Follow Depolymerization Protocol prepare->protocol end_prepare Solution Ready for Use protocol->end_prepare G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_solution Prepare/Thaw Formaldehyde-d2 in D₂O Solution crosslink Incubate Cells with Formaldehyde-d2 Solution prep_solution->crosslink cells Culture Cells cells->crosslink quench Quench Reaction (e.g., with glycine) crosslink->quench lysis Cell Lysis quench->lysis ip Immunoprecipitation of Target Protein lysis->ip analysis Downstream Analysis (e.g., Mass Spectrometry) ip->analysis

References

application of formaldehyde-d2 in studying reaction kinetics

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes: Formaldehyde-d2 in Reaction Kinetics

Audience: Researchers, scientists, and drug development professionals.

Introduction

Formaldehyde-d2 (CD2O), a stable, non-radioactive isotopic variant of formaldehyde, is a powerful tool in the study of reaction kinetics and mechanisms.[1] By replacing hydrogen atoms with their heavier isotope, deuterium, researchers can probe the intricate details of reaction pathways. This substitution minimally alters the chemical properties of the molecule but significantly changes its mass, leading to observable differences in reaction rates.[1] These differences, known as Kinetic Isotope Effects (KIEs), provide invaluable insights into bond-breaking and bond-forming steps, metabolic pathways, and the dynamics of chemical and biological processes. These application notes provide an overview of the use of formaldehyde-d2 in kinetic studies, complete with data, protocols, and workflow visualizations.

Application: Elucidating Reaction Mechanisms via the Kinetic Isotope Effect (KIE)

The primary application of formaldehyde-d2 in kinetics is the study of the KIE. The KIE is the change in the rate of a reaction when an atom in a reactant is replaced by one of its heavier isotopes. The C-D bond has a lower zero-point vibrational energy than a C-H bond, and therefore requires more energy to be broken. Consequently, reactions involving the cleavage of a C-D bond are typically slower than those involving a C-H bond. Measuring the ratio of the rate constants (kH/kD) provides direct evidence for whether a C-H bond is broken in the rate-determining step of a reaction.

Case Study: Photolysis of Formaldehyde

The photolysis of formaldehyde is a critical reaction in atmospheric chemistry.[2] Studies using formaldehyde-d2 have been instrumental in understanding its dissociation mechanism. Upon UV irradiation, formaldehyde can break down into either H2 + CO (molecular channel) or H + HCO (radical channel).[3] By comparing the photolysis rates of HCHO versus deuterated isotopologues like D2CO (CD2O), scientists can probe the dynamics of the excited state. It has been shown that the KIE for this reaction is strongly dependent on pressure, which has significant implications for atmospheric modeling.[3][4]

The kinetic isotope effect (kHCHO/kDCDO) varies with the pressure of the bath gas, indicating that collisional quenching of the excited formaldehyde molecule competes with the unimolecular dissociation process.[4]

Pressure (mbar)Kinetic Isotope Effect (kHCHO / kDCDO)Reference
501.027 ± 0.006 (vs HCH18O)[2][5]
10001.418 ± 0.108[2][5]
1030~1.75 (vs HCDO)[3][4]

Note: Data points are from different studies using various lamps and isotopologues, illustrating a consistent pressure-dependent trend.

This protocol provides a generalized method for studying the pressure-dependent KIE of formaldehyde photolysis.

  • Sample Preparation : Prepare gas mixtures of known concentrations of HCHO and D2CO in a buffer gas (e.g., N2 or He) within a mixing manifold.[6]

  • Reaction Chamber : Introduce the gas mixture into a static reaction chamber or multipass cell with a known volume and analytical path length.[7]

  • Pressure Control : Adjust the total pressure inside the chamber to the desired experimental value (e.g., 50, 200, 400, 600, 1000 mbar) using the buffer gas.[3]

  • Photolysis : Irradiate the chamber with a suitable UV lamp (e.g., UVA lamp or xenon lamp) for a defined period.[2][3] The lamp should be chosen to favor the desired dissociation channel (e.g., the molecular channel).[3]

  • Product Analysis : Monitor the decay of the reactants (HCHO, D2CO) and/or the formation of products (H2, HD, D2, CO) over time. Analytical techniques can include Fourier-Transform Infrared (FTIR) spectroscopy or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Data Analysis :

    • Calculate the first-order rate constants (kHCHO and kDCDO) from the concentration-time data.

    • The Kinetic Isotope Effect is calculated as the ratio of the rate constants: KIE = kHCHO / kDCDO.

    • Repeat steps 3-6 for each desired pressure point to determine the pressure dependence.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep1 Prepare HCHO Gas Mixture chamber Introduce to Photolysis Chamber prep1->chamber prep2 Prepare D2CO Gas Mixture prep2->chamber irradiate Irradiate with UV Lamp chamber->irradiate analyze Analyze Reactant/Product Concentrations (e.g., FTIR) irradiate->analyze calc_rates Calculate Rate Constants (kH, kD) analyze->calc_rates calc_kie Calculate KIE (kH / kD) calc_rates->calc_kie

Caption: General experimental workflow for determining the Kinetic Isotope Effect.

Application: Probing Metabolic Pathways and Pharmacokinetics

Deuterated compounds are invaluable as stable isotope tracers in drug development and metabolic research. Because they are non-radioactive, they can be used safely in in vivo studies to track the metabolic fate of a molecule without altering its fundamental biochemical behavior.[1]

Case Study: In Vivo Oxidation of Formaldehyde in Rats

A study on the metabolism of formaldehyde and formate in rats utilized 14C-labeled formaldehyde and formaldehyde-d2 to investigate the kinetic isotope effect on its oxidation to carbon dioxide.[8] This research is crucial for understanding the detoxification pathways of formaldehyde, a known carcinogen, and for validating the use of deuterated compounds in measuring isotope effects in other metabolic reactions, such as the activation of carcinogens.[8]

The study found that deuterium substitution had little to no significant effect on the overall rate and extent of formaldehyde oxidation in vivo, suggesting that C-H bond cleavage is not the rate-limiting step in this complex metabolic process.[8]

CompoundElimination Phase 1 Half-life (hr)Elimination Phase 2 Half-life (hr)Cumulative 14CO2 Excretion (12 hr)
[14C]Formaldehyde~0.4~3.068-71%
[14C]Formaldehyde-d2~0.4~3.068-71%

Data sourced from Keefer et al., Drug Metab Dispos. 1987.[8]

This protocol is based on the methodology described for the rat metabolism study.[8]

  • Animal Model : Use male Sprague-Dawley rats, divided into experimental groups (e.g., control group receiving [14C]formaldehyde, test group receiving [14C]formaldehyde-d2).

  • Dose Preparation : Prepare solutions of the test compounds. For this study, carbon-14 labeling is used alongside deuteration to facilitate tracking of the metabolic products. A typical dose might be 0.67 mmol/kg.[8]

  • Administration : Administer the compounds to the rats via intraperitoneal (i.p.) injection.[8]

  • Metabolic Cage : Place each rat in an individual metabolic cage designed to collect exhaled breath and excreta.

  • Sample Collection :

    • Breath : Collect exhaled 14CO2 at regular time intervals (e.g., every 30 minutes for the first few hours, then hourly) over a 12-hour period by trapping it in a suitable scintillation cocktail.

    • Urine/Feces : Collect urine and feces to account for other excretion pathways.

  • Quantification : Measure the radioactivity in the collected samples using a liquid scintillation counter to determine the rate and extent of 14CO2 exhalation.

  • Pharmacokinetic Analysis :

    • Plot the cumulative percentage of the administered dose excreted as 14CO2 over time.

    • Calculate pharmacokinetic parameters, such as elimination half-lives, by plotting the amount of compound remaining to be excreted versus time. The metabolism was observed to be biexponential.[8]

    • Compare the parameters between the HCHO and D2CO groups to determine if a significant kinetic isotope effect is present.

G cluster_animal Animal Dosing cluster_collection Sample Collection cluster_analysis Data Analysis dose_h Inject Rats with [14C]HCHO cage Place in Metabolic Cages dose_h->cage dose_d Inject Rats with [14C]D2CO dose_d->cage collect Collect Exhaled 14CO2 and Excreta Over Time cage->collect quantify Quantify Radioactivity (Scintillation Counting) collect->quantify pk_model Perform Pharmacokinetic Modeling quantify->pk_model compare Compare HCHO vs D2CO Metabolism Rates pk_model->compare

Caption: Workflow for a comparative in vivo pharmacokinetic study.

Application: Mechanistic Studies in Organic Synthesis

Formaldehyde-d2 is also a valuable reagent for elucidating reaction mechanisms in organic synthesis. By incorporating a deuterium label, chemists can track the fate of the formaldehyde unit through a multi-step reaction sequence, providing evidence for proposed intermediates and transition states.

Case Study: In Situ Generation of Formaldehyde-d2

Handling gaseous formaldehyde is often hazardous and inconvenient. Recent methods have been developed for the in situ generation of formaldehyde and formaldehyde-d2 from stable precursors, allowing for safer and more controlled reactions.[9][10][11] One such method uses dimethyl sulfoxide-d6 (DMSO-d6), bromine, and a carbonate base to produce formaldehyde-d2 for immediate use in reactions like hydroxydeuteromethylations.[11]

This protocol describes the generation of D2CO from DMSO-d6 for the hydroxydeuteromethylation of a difluoroenolate precursor.[12]

  • Reagent Setup : In a flame-dried flask under an inert atmosphere (e.g., Argon), combine activated 4Å molecular sieves, a weak base (e.g., Cs2CO3), and any necessary salts (e.g., LiBr) in DMSO-d6.[12]

  • Initiation : Cool the mixture (e.g., to 10 °C) and add bromine dropwise. Stir for a designated period to allow for the formation of the reactive intermediate.

  • Substrate Addition : Slowly add a solution of the substrate (e.g., a pentafluoro gem-diol, which serves as a difluoroenolate precursor) in DMSO-d6 to the reaction mixture using a syringe pump over 1 hour.[12] The in situ generated D2CO will react with the carbanion as it is formed.

  • Reaction Quench : After the addition is complete, allow the reaction to warm to room temperature. Quench the reaction by adding a saturated aqueous solution of NH4Cl.

  • Workup and Purification : Perform a standard aqueous workup with an organic solvent (e.g., EtOAc). Dry the organic layer, concentrate it under reduced pressure, and purify the resulting product (the 2,2-difluoro-1,1-dideuteroethanol) using column chromatography.

  • Analysis : Confirm the structure and the high level of deuterium incorporation using NMR spectroscopy (1H, 13C, 19F NMR) and high-resolution mass spectrometry (HRMS).[11]

G dmso DMSO-d6 (CD3)2SO intermediate1 Bromosulfonium Ion [(CD3)2S+Br] Br- dmso->intermediate1 + Br2 bromine Bromine (Br2) base Base (e.g., Cs2CO3) intermediate2 Thionium Cation [CD3S+=CD2] base->intermediate2 intermediate3 Carbonate Adduct base->intermediate3 intermediate1->intermediate2 - HBr intermediate2->intermediate3 + CO3^2- product Formaldehyde-d2 (D2CO) intermediate3->product Fragmentation & Decarboxylation

Caption: A plausible mechanism for the in situ generation of formaldehyde-d2.

References

Application Note: Quantitative Analysis of Vaccine Antigens Using Deuterated Formaldehyde-Based Isotopic Labeling

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals involved in vaccine characterization and quality control.

Introduction

The precise quantification of antigenic proteins is a critical aspect of vaccine development and manufacturing. It ensures batch-to-batch consistency, stability, and ultimately, the efficacy and safety of the final product. Traditional methods like ELISA can be effective but may face challenges with multiplexing and specificity, especially for complex multivalent vaccines or when dealing with antigens that are structurally similar.

Mass spectrometry (MS)-based proteomics offers a highly specific and sensitive alternative for antigen quantification.[1][2] One powerful approach is stable isotope labeling, where a "heavy" isotope-labeled internal standard is spiked into a sample, allowing for precise quantification of the corresponding "light" (natural abundance) analyte. This application note details a method for quantifying vaccine antigens using stable isotope dimethyl labeling (SID-MS), a robust chemical labeling strategy that utilizes deuterated formaldehyde.

The principle involves the reductive amination of primary amines (the N-terminus and lysine side chains) in peptides derived from the vaccine's protein antigen.[3][4] Peptides from a reference sample (or a spiked internal standard) are labeled with deuterated ("heavy") formaldehyde (CD₂O), while the peptides from the test sample are labeled with normal ("light") formaldehyde (CH₂O). The resulting mass shift allows for accurate quantification by comparing the signal intensities of the heavy and light peptide pairs in the mass spectrometer. This method is particularly useful for quantifying multiple antigens simultaneously in combination vaccines.[3]

Principle of the Method: Stable Isotope Dimethyl Labeling

Stable isotope dimethyl labeling is a post-digestion chemical labeling technique. After the antigen proteins are extracted and enzymatically digested into peptides, the resulting peptide mixture is labeled. The reaction, known as reductive amination, proceeds in two steps:

  • Schiff Base Formation: The aldehyde group of formaldehyde reacts with a primary amine on a peptide to form a Schiff base.

  • Reduction: A reducing agent, typically sodium cyanoborohydride (NaBH₃CN), reduces the Schiff base to a stable secondary amine, resulting in a dimethylated amine.

By using deuterated formaldehyde (CD₂O) for the "heavy" label and normal formaldehyde (CH₂O) for the "light" label, a specific mass difference is introduced for each labeled peptide. This allows for the direct comparison of peptide abundance from different samples within a single MS analysis.

cluster_0 Reductive Amination P Peptide Primary Amine (R-NH₂) SB Schiff Base Intermediate (R-N=CH₂ or R-N=CD₂) P->SB + Formaldehyde F Formaldehyde (CH₂O or CD₂O) F->SB DP Dimethylated Peptide (R-N(CH₃)₂ or R-N(CD₃)₂) SB->DP + NaBH₃CN R Reducing Agent (NaBH₃CN) R->DP cluster_workflow SID-MS Antigen Quantification Workflow cluster_labeling Isotopic Labeling A Vaccine Sample (e.g., Adjuvant-adsorbed) B Protein Extraction, Denaturation & Reduction A->B C Alkylation B->C D Enzymatic Digestion (e.g., with Asp-N) C->D E Peptide Mixture D->E F_light Light Labeling (CH₂O + NaBH₃CN) E->F_light F_heavy Heavy Labeling (CD₂O + NaBH₃CN) E->F_heavy G Combine Light & Heavy Samples F_light->G F_heavy->G H SPE Desalting G->H I LC-MS/MS Analysis H->I J Data Analysis: Extract Ion Chromatograms Calculate Peak Area Ratios I->J K Absolute Antigen Quantification J->K

References

Application Notes and Protocols: Formaldehyde-d2 in Neutron Scattering for Materials Science

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of formaldehyde-d2 in neutron scattering experiments, a powerful technique for elucidating the structure and dynamics of materials at the nanoscale. The unique scattering properties of deuterium make formaldehyde-d2 an invaluable tool for contrast variation studies in polymers, resins, and biological systems.

Introduction to Formaldehyde-d2 in Neutron Scattering

Neutron scattering is a versatile technique that probes the structure and dynamics of materials by analyzing the way neutrons are scattered by atomic nuclei. The scattering cross-section of a nucleus is isotope-dependent. A key advantage of neutron scattering is the significant difference in the coherent scattering length of hydrogen (-3.74 fm) and its isotope deuterium (6.67 fm). This difference allows for "contrast variation," where selectively replacing hydrogen with deuterium in a sample enhances or reduces the scattering contrast between different components of a complex system.

Formaldehyde-d2 (DCDO) serves as a deuterated building block for synthesizing a variety of materials, including polymers and resins. By incorporating formaldehyde-d2 into a material, researchers can selectively "highlight" or "hide" specific components in a neutron scattering experiment, providing unparalleled insights into their structure and behavior.

Key Applications in Materials Science

The use of formaldehyde-d2 in neutron scattering experiments enables a wide range of applications in materials science, including:

  • Polymer Conformation in Blends and Solutions: Determining the radius of gyration and conformation of polymer chains in complex environments.

  • Structure of Thermosetting Resins: Investigating the morphology and cross-linking of phenol-formaldehyde and other resins.

  • Dynamics of Polymer Networks: Studying the segmental and chain dynamics in gels and elastomers.

  • Interfacial Structures: Probing the structure of polymer interfaces and surfactants.

  • Biological Macromolecules: Analyzing the structure of protein-polymer or protein-drug complexes.

Data Presentation: Quantitative Parameters

Quantitative data is essential for the design and interpretation of neutron scattering experiments. The following tables summarize key parameters relevant to experiments involving formaldehyde-d2.

Table 1: Neutron Scattering Length Densities (SLDs) of Common Materials

The scattering length density (SLD) is a measure of the scattering power of a material per unit volume. The contrast in a neutron scattering experiment is proportional to the square of the difference in SLDs between the components of interest.

MaterialChemical FormulaDensity (g/cm³)SLD (10⁻⁶ Å⁻²)
FormaldehydeCH₂O1.091.84
Formaldehyde-d2 CD₂O 1.18 7.73
PhenolC₆H₅OH1.071.25
Phenol-d6C₆D₅OD1.166.35
Polystyrene (PS)(C₈H₈)n1.051.42
Deuterated Polystyrene (d-PS)(C₈D₈)n1.136.47
WaterH₂O1.00-0.56
Heavy WaterD₂O1.116.35
Tetrahydrofuran (THF)C₄H₈O0.890.13
Deuterated Tetrahydrofuran (d-THF)C₄D₈O0.986.00

Table 2: Typical Experimental Parameters for Neutron Scattering Techniques

The choice of neutron scattering technique and its parameters depends on the length and time scales of the phenomena being investigated.

TechniqueTypical Q-range (Å⁻¹)Energy ResolutionTypical Applications with Formaldehyde-d2
Small-Angle Neutron Scattering (SANS) 0.001 - 1Elastic (no energy transfer)Polymer conformation, size and shape of nanoparticles, phase separation.
Inelastic Neutron Scattering (INS) 0.1 - 10meVVibrational spectroscopy, molecular dynamics, phonon dispersion.
Quasi-Elastic Neutron Scattering (QENS) 0.1 - 2µeVDiffusive motions, polymer segmental dynamics, relaxation processes.

Experimental Protocols

This section provides detailed protocols for the synthesis of a deuterated polymer using formaldehyde-d2 and subsequent analysis by Small-Angle Neutron Scattering (SANS).

Protocol 1: Synthesis of Deuterated Novolac-Type Phenolic Resin

This protocol is adapted from the synthesis of a highly deuterated novolac-type phenolic resin and is suitable for creating materials for neutron scattering studies.[1]

Materials:

  • Phenol-d6 (C₆D₅OD)

  • Formaldehyde-d2 (DCDO) solution (~20 wt% in D₂O)

  • Oxalic acid (catalyst)

  • Tetrahydrofuran (THF) for dissolution and analysis

  • Methanol for precipitation

  • Nitrogen gas supply

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Dropping funnel

  • Nitrogen inlet and outlet

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Reaction Setup: Assemble the three-neck flask with the reflux condenser, magnetic stirrer, and dropping funnel. Purge the system with nitrogen gas to create an inert atmosphere.

  • Charging Reactants: Add a pre-determined molar ratio of phenol-d6 and oxalic acid to the flask. A typical molar ratio is Phenol-d6 : Formaldehyde-d2 : Oxalic acid of 1 : 0.9 : 0.01.[1]

  • Initiation of Reaction: Heat the mixture to 100°C with stirring.

  • Addition of Formaldehyde-d2: Slowly add the formaldehyde-d2 solution to the reaction mixture through the dropping funnel over a period of 30 minutes.

  • Polycondensation: Maintain the reaction at 100°C for 4 hours under a nitrogen atmosphere.

  • Purification:

    • Cool the reaction mixture to room temperature.

    • Dissolve the resulting resin in a minimal amount of THF.

    • Precipitate the polymer by slowly adding the THF solution to a large excess of methanol with vigorous stirring.

    • Collect the precipitated polymer by filtration.

    • Repeat the dissolution-precipitation step two more times to ensure high purity.

  • Drying: Dry the purified deuterated phenolic resin in a vacuum oven at 60°C for 24 hours.

  • Characterization: Characterize the synthesized polymer using techniques such as Gel Permeation Chromatography (GPC) to determine molecular weight and polydispersity, and Nuclear Magnetic Resonance (NMR) to confirm the degree of deuteration.

Protocol 2: Small-Angle Neutron Scattering (SANS) of Deuterated Phenolic Resin in Solution

This protocol describes the preparation of samples for a SANS experiment to determine the conformation of the synthesized deuterated phenolic resin in a deuterated solvent.

Materials:

  • Synthesized deuterated phenolic resin

  • Deuterated tetrahydrofuran (d-THF)

  • Quartz sample cells (cuvettes) with a path length of 1-2 mm

Equipment:

  • Analytical balance

  • Vortex mixer

  • Pipettes

  • SANS instrument

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the deuterated phenolic resin in d-THF at a concentration of approximately 10 mg/mL. Ensure the polymer is fully dissolved.

    • Prepare a series of dilutions from the stock solution, for example, 5 mg/mL, 2.5 mg/mL, and 1.25 mg/mL, using d-THF. This concentration series is important to extrapolate to infinite dilution and isolate the single-chain scattering.

  • SANS Measurement:

    • Load the samples and the pure d-THF solvent (as a background measurement) into separate quartz cuvettes.

    • Place the samples in the sample holder of the SANS instrument.

    • Instrument Configuration (Example):

      • Neutron Wavelength (λ): 6 Å (with a wavelength spread Δλ/λ of ~10%)

      • Sample-to-Detector Distances: 1 m, 4 m, and 15 m to cover a wide Q-range.

      • Q-range: Approximately 0.003 Å⁻¹ to 0.5 Å⁻¹.

      • Temperature: Control the sample temperature as required for the experiment (e.g., 25°C).

  • Data Acquisition:

    • Acquire scattering data for each sample concentration and the solvent blank. The acquisition time will depend on the neutron flux and the sample scattering cross-section, typically ranging from 10 minutes to several hours per sample.

    • Acquire data for an empty beam (to correct for detector background) and a standard scatterer (e.g., porous silica) for absolute intensity calibration.

  • Data Reduction and Analysis:

    • Correct the raw 2D scattering data for detector sensitivity, background scattering (from the empty beam and the solvent), and sample transmission.

    • Radially average the corrected 2D data to obtain 1D scattering intensity I(Q) versus the scattering vector Q.

    • Analyze the I(Q) data using appropriate models (e.g., Guinier, Debye, or more complex polymer models) to extract structural parameters such as the radius of gyration (Rg).

Visualizations

The following diagrams illustrate key concepts and workflows in neutron scattering experiments using formaldehyde-d2.

G cluster_synthesis Synthesis of Deuterated Polymer cluster_sans SANS Experiment d_phenol Phenol-d6 reaction Polycondensation d_phenol->reaction d_formaldehyde Formaldehyde-d2 d_formaldehyde->reaction catalyst Acid Catalyst catalyst->reaction d_polymer Deuterated Phenolic Resin reaction->d_polymer Deuterated Phenolic Resin sample_prep Sample Preparation (Solution) d_polymer->sample_prep d_solvent Deuterated Solvent (d-THF) d_solvent->sample_prep sans_instrument SANS Instrument sample_prep->sans_instrument Sample in Quartz Cell detector Detector sans_instrument->detector Scattered Neutrons neutron_source Neutron Source neutron_source->sans_instrument data_analysis Data Analysis (Guinier, Debye models) detector->data_analysis I(Q) vs Q results results data_analysis->results Structural Info (e.g., Radius of Gyration)

Caption: Workflow for the synthesis of a deuterated polymer and subsequent SANS analysis.

G cluster_contrast Contrast Variation Principle in SANS cluster_solvent1 Hydrogenated Solvent (e.g., H₂O) cluster_solvent2 Deuterated Solvent (e.g., D₂O) cluster_solvent3 Mixed H₂O/D₂O Solvent h_polymer Hydrogenated Polymer (Low SLD) h_polymer_h_solvent High Contrast h_polymer->h_polymer_h_solvent h_polymer_d_solvent Very High Contrast h_polymer->h_polymer_d_solvent contrast_match Contrast Matching (Polymer becomes 'invisible') h_polymer->contrast_match d_polymer Deuterated Polymer (High SLD) d_polymer_h_solvent Very High Contrast d_polymer->d_polymer_h_solvent d_polymer_d_solvent Low Contrast d_polymer->d_polymer_d_solvent

Caption: Principle of contrast variation in SANS using deuteration.

G cluster_techniques Neutron Scattering Techniques and Probed Dynamics sans SANS (Elastic) structure Static Structure (nm - µm) sans->structure Probes conformation Polymer Conformation sans->conformation Probes ins INS (Inelastic) vibrations Molecular Vibrations (ps) ins->vibrations Probes rotations Side-group Rotations (ps) ins->rotations Probes qens QENS (Quasi-elastic) diffusion Translational Diffusion (ns) qens->diffusion Probes segmental_dynamics Segmental Dynamics (ns) qens->segmental_dynamics Probes

References

Troubleshooting & Optimization

Technical Support Center: Dideuteriomethanone (Formaldehyde-d₂) Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Dideuteriomethanone (CD₂O). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions to help improve the yield and purity of your synthesis.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound.

Issue 1: Low Yield of this compound

Q: My overall yield of this compound is significantly lower than reported in the literature. What are the potential causes and how can I improve it?

A: Low yields in this compound synthesis can stem from several factors throughout the experimental process. Here’s a systematic approach to troubleshooting:

  • Starting Material Purity: Impure starting materials are a common cause of low yields.[1]

    • Recommendation: Ensure the purity of your starting materials, such as deuterated methylene bromide or DMSO-d₆, using appropriate analytical techniques (e.g., NMR, GC-MS) before starting the reaction. Purify reagents and solvents if necessary.[1]

  • Incomplete Reaction: The reaction may not be going to completion.

    • Recommendation:

      • Monitor the reaction progress using TLC or ¹H NMR to ensure all the starting material is consumed.

      • If the reaction stalls, consider adding more of the limiting reagent.[1]

      • Reaction times can be critical; ensure the reaction is not quenched prematurely or left for too long, which could lead to side product formation.[2]

  • Suboptimal Reaction Conditions: The reaction conditions may not be optimal for your specific setup.

    • Recommendation:

      • Temperature Control: Carefully control the reaction temperature. For instance, in the synthesis from methylene-d₂ bromide, the hydrolysis of methylene-d₂ diacetate is a key step where temperature control is important.[3]

      • Reagent Addition: Add reagents dropwise, especially if the reaction is exothermic, to maintain temperature control.[1][2]

      • Stirring: Ensure efficient and continuous stirring throughout the reaction.[1]

  • Losses During Workup and Purification: Significant amounts of the product can be lost during extraction, drying, and purification steps.[1]

    • Recommendation:

      • Extraction: Use a sufficient volume of extraction solvent and perform multiple extractions to ensure complete recovery of the product.

      • Drying: Thoroughly rinse the drying agent (e.g., MgSO₄, Na₂SO₄) with the extraction solvent to recover any adsorbed product.[1]

      • Purification: this compound is volatile. Be cautious during solvent removal (rotoevaporation) to avoid product loss.[1] For the synthesis via methylene-d₂ diacetate, the final product is often obtained as polymeric formaldehyde-d₂, which can be isolated by evaporation.[3]

Issue 2: Incomplete Deuterium Incorporation

Q: The deuterium incorporation in my final product is below the expected >98%. What could be the reason?

A: Incomplete deuterium incorporation is often due to the presence of protic impurities or back-exchange reactions.

  • Protic Impurities: The presence of water (H₂O) in reagents or solvents can compete with the deuterium source (D₂O).

    • Recommendation:

      • Use anhydrous solvents and reagents. Flame-dry or oven-dry all glassware before use.[1]

      • Ensure your deuterium source (e.g., D₂O, DMSO-d₆) has a high isotopic purity.

  • Back-Exchange: Although less common in some methods, back-exchange of deuterium with protons can occur under certain conditions.

    • Recommendation: In the synthesis from methylene-d₂ bromide, it has been shown that no back-exchange occurs during the hydrolytic steps.[3] However, if you are using a different method, analyze the reaction conditions to identify any potential for back-exchange and adjust accordingly (e.g., by using a non-protic solvent).

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: Several methods are available, with the choice often depending on the desired scale and available starting materials. Two common methods are:

  • From Deuterated Methylene Halides: This method involves the conversion of methylene-d₂ bromide or iodide to methylene-d₂ diacetate, followed by hydrolysis to yield this compound. This is a robust method for molar-scale synthesis.[3][4][5]

  • In situ Generation from DMSO-d₆: this compound can be generated in situ from deuterated dimethyl sulfoxide (DMSO-d₆) in the presence of a base and an oxidizing agent like bromine. This method is useful for reactions where the immediate use of formaldehyde-d₂ is required.[6][7]

Q2: What is a typical yield for this compound synthesis?

A2: The yield can vary significantly depending on the chosen method and optimization of the reaction conditions.

  • For the synthesis from methylene-d₂ bromide, an overall yield of around 50% has been reported.[3][4] The hydrolysis step of methylene-d₂ diacetate can proceed with a yield of over 80%.[3]

  • For the in situ generation from DMSO-d₆, the yield is often determined by the subsequent reaction with a substrate.

Q3: How can I purify the synthesized this compound?

A3: The purification method depends on the form in which this compound is obtained.

  • Polymeric Formaldehyde-d₂: When synthesized from methylene-d₂ diacetate, the product is often a concentrated solution containing volatile materials. Evaporation to dryness yields pure polymeric formaldehyde-d₂.[3]

  • Monomeric Formaldehyde-d₂: If monomeric formaldehyde-d₂ is required, it can be generated by heating the polymer. For purification from reaction mixtures containing non-volatile impurities, steam distillation can be employed.[3]

Q4: Are there any specific safety precautions I should take during the synthesis?

A4: Yes, formaldehyde and its deuterated analogue are hazardous.

  • Toxicity: Formaldehyde is a known carcinogen and is toxic if inhaled or absorbed through the skin.[8]

  • Handling: All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Storage: this compound solutions are typically stored refrigerated (+2°C to +8°C) and protected from light.[8]

Data Presentation

Table 1: Comparison of this compound Synthesis Methods

FeatureMethod 1: From Methylene-d₂ BromideMethod 2: In situ from DMSO-d₆
Starting Material Methylene-d₂ bromideDMSO-d₆
Key Reagents Potassium acetate, Acetic acid, Acetic anhydrideBase (e.g., Cs₂CO₃), Bromine
Typical Overall Yield ~50%[3][4]Varies with subsequent reaction
Deuterium Incorporation >98%[3]High, dependent on purity of DMSO-d₆
Scale Suitable for molar scale[3]Typically smaller scale, for direct use
Product Form Polymeric formaldehyde-d₂[3]Monomeric, consumed in situ

Experimental Protocols

Protocol 1: Synthesis of this compound from Methylene-d₂ Bromide

This protocol is adapted from the method described by Frosst et al.[3]

Step 1: Synthesis of Methylene-d₂ Diacetate

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine methylene-d₂ bromide (1 mole), potassium acetate (3-4 moles), and glacial acetic acid.

  • Add 5% (v/v) acetic anhydride to the mixture.

  • Reflux the reaction mixture with vigorous stirring. Monitor the reaction progress by TLC or GC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove potassium bromide.

  • Distill the filtrate to remove excess acetic acid and acetic anhydride.

  • Collect the methylene-d₂ diacetate fraction by vacuum distillation (b.p. 61-63 °C at 12 mmHg).[3] A typical yield is around 60-65%.[3]

Step 2: Hydrolysis of Methylene-d₂ Diacetate to this compound

  • Carefully add the purified methylene-d₂ diacetate to a suitable amount of water in a distillation apparatus.

  • Heat the mixture to effect hydrolysis.

  • The resulting concentrated solution of this compound can be used directly, or the water and acetic acid can be removed by evaporation to obtain polymeric formaldehyde-d₂. The yield for this step is typically over 80%.[3]

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_reaction1 Step 1: Acetylation cluster_intermediate Intermediate cluster_reaction2 Step 2: Hydrolysis cluster_product Final Product start_CH2D2Br Methylene-d₂ Bromide reaction1 Reflux start_CH2D2Br->reaction1 start_KOAc Potassium Acetate start_KOAc->reaction1 start_AcOH Acetic Acid start_AcOH->reaction1 start_Ac2O Acetic Anhydride start_Ac2O->reaction1 intermediate Methylene-d₂ Diacetate reaction1->intermediate reaction2 Hydrolysis with H₂O intermediate->reaction2 product This compound (CD₂O) reaction2->product

Caption: Workflow for the synthesis of this compound from methylene-d₂ bromide.

Troubleshooting_Yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield Observed cause1 Impure Starting Materials start->cause1 cause2 Incomplete Reaction start->cause2 cause3 Suboptimal Conditions start->cause3 cause4 Workup/Purification Losses start->cause4 sol1 Verify Purity (NMR, GC-MS) Purify if necessary cause1->sol1 sol2 Monitor Reaction (TLC, NMR) Adjust Reaction Time cause2->sol2 sol3 Optimize Temperature Ensure Efficient Stirring cause3->sol3 sol4 Careful Extraction & Solvent Removal cause4->sol4

Caption: Troubleshooting logic for addressing low yields in this compound synthesis.

References

Technical Support Center: Formaldehyde-d2 Protein Cross-Linking Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing formaldehyde-d2 (DCHO) in protein cross-linking experiments. The information is tailored for scientists and drug development professionals to navigate the complexities of this powerful technique for studying protein-protein interactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of using formaldehyde-d2 over regular formaldehyde (HCHO) for cross-linking?

The primary advantage of using deuterated formaldehyde (formaldehyde-d2) is in quantitative mass spectrometry-based proteomics. By using formaldehyde-d2 and its light counterpart, formaldehyde-h2, to label different cell populations, researchers can perform differential cross-linking experiments. This method, analogous to Stable Isotope Labeling by Amino acids in Cell culture (SILAC), allows for the relative quantification of protein-protein interactions under different conditions (e.g., drug treatment vs. control). The mass difference between the deuterated and non-deuterated cross-linked peptides is used to distinguish and quantify the signals in the mass spectrometer.

Q2: What is the chemical mechanism of formaldehyde cross-linking?

Formaldehyde cross-linking is a two-step process.[1] First, formaldehyde reacts with a strong nucleophile, most commonly the ε-amino group of a lysine residue on a protein, to form a methylol intermediate.[1] This intermediate can then lose water to form a Schiff base (an imine).[1] The Schiff base is reactive and can then react with another nearby nucleophile, such as another amino acid side chain (e.g., another lysine, arginine, or cysteine) or a DNA/RNA base, to form a stable methylene bridge, thus creating a cross-link.[1][2]

Q3: How can I be sure my cross-linking reaction has worked?

Successful cross-linking can be confirmed by observing a shift in the molecular weight of the protein of interest on an SDS-PAGE gel. Cross-linked complexes will migrate slower than the non-cross-linked protein. It is crucial to avoid boiling the samples in standard Laemmli buffer, as high temperatures (95-100°C) can reverse the formaldehyde cross-links.[3][4][5] Instead, incubate samples at a lower temperature, such as 65°C for 10-20 minutes, before loading on the gel to preserve the cross-links.[3][4]

Troubleshooting Guide

This guide addresses common issues encountered during formaldehyde-d2 protein cross-linking experiments.

Problem 1: Low or No Cross-Linking Efficiency

Possible Causes & Solutions

CauseRecommended Solution
Suboptimal Formaldehyde Concentration The optimal formaldehyde concentration is cell-type and protein-dependent and must be determined empirically.[4] Test a range of concentrations, typically from 0.1% to 2%.[4][6] Start with 1% as a common starting point.[7]
Insufficient Incubation Time Cross-linking time is a critical parameter. Typical incubation times range from 2 to 10 minutes.[4][7] Shorter times minimize the formation of non-specific cross-links.[8]
Inappropriate Temperature Most cross-linking reactions are performed at room temperature or 37°C.[4] Significant differences between these temperatures are not always observed.[4]
Inactive Formaldehyde Solution Paraformaldehyde solutions should be freshly prepared by heating to ~60-80°C to depolymerize.[4] Store filtered solutions in the dark at room temperature and discard after 4 weeks.[4] Formaldehyde can polymerize into paraformaldehyde, which is inactive.[2]
Presence of Quenching Agents Buffers containing primary amines, such as Tris or glycine, will react with formaldehyde and quench the cross-linking reaction.[9][10] Ensure your cross-linking buffer (e.g., PBS) is free of these reagents.
Problem 2: Antibody Fails to Immunoprecipitate the Cross-Linked Complex

Possible Causes & Solutions

CauseRecommended Solution
Epitope Masking Formaldehyde modification can alter the epitope recognized by your antibody.[3][8][11] Test multiple antibodies that recognize different epitopes (linear vs. conformational) of your target protein.[11]
Over-cross-linking Excessive cross-linking can create large, insoluble protein aggregates that can trap your protein of interest and mask epitopes.[7] Reduce the formaldehyde concentration or incubation time.
Inefficient Cell Lysis Cross-linked cells can be more resistant to lysis. Optimize your lysis buffer and procedure to ensure complete cell disruption and protein solubilization. Consider using stronger detergents or mechanical disruption methods like sonication.
Problem 3: High Background or Non-Specific Interactions

Possible Causes & Solutions

CauseRecommended Solution
Over-cross-linking As mentioned, excessive cross-linking can lead to the formation of large, non-specific protein complexes.[7] Titrate down the formaldehyde concentration and/or incubation time.
Insufficient Quenching The cross-linking reaction must be stopped effectively. Use a quenching agent like glycine or Tris at a final concentration of 125 mM to consume unreacted formaldehyde.[1]
Inadequate Washing Steps Stringent washing of the immunoprecipitated complex is crucial to remove non-specifically bound proteins. Optimize your wash buffers by varying the salt concentration and detergent type.
Cell Density Too high a cell density can lead to an insufficient amount of cross-linker, while too low a density can promote hydrolysis of the reagent.[9] Optimize the cell number for your specific experimental setup.

Experimental Protocols

General Formaldehyde-d2 Cross-Linking Protocol for Cultured Cells
  • Cell Culture: Grow cells to the desired confluency (typically 70-80%).

  • Preparation of Formaldehyde Solution: Prepare a fresh 10X formaldehyde stock solution (e.g., 10% formaldehyde-d2) in PBS from a paraformaldehyde source. Heat to 60-80°C to dissolve and then cool to room temperature.[4]

  • Cross-linking:

    • Aspirate the cell culture medium.

    • Wash the cells once with PBS.

    • Add the cross-linking buffer containing the desired final concentration of formaldehyde-d2 (e.g., 1%) to the cells.

    • Incubate for a predetermined time (e.g., 10 minutes) at room temperature with gentle agitation.[4]

  • Quenching:

    • Stop the reaction by adding a quenching solution (e.g., glycine or Tris) to a final concentration of 125 mM.

    • Incubate for 5 minutes at room temperature with gentle agitation.

  • Cell Harvesting and Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Scrape the cells in ice-cold PBS and pellet them by centrifugation.

    • Lyse the cell pellet using a suitable lysis buffer containing protease inhibitors.

  • Downstream Processing: Proceed with your specific application, such as immunoprecipitation followed by mass spectrometry.

Reversal of Formaldehyde Cross-links

For applications like mass spectrometry where the cross-links need to be reversed, heating the sample is effective.

  • Heat Reversal: Incubate the purified cross-linked complexes at 95-100°C for 15-30 minutes.[3][5] For some applications, a lower temperature of 65°C for a longer duration (e.g., 1 hour or more) in the presence of a reducing agent can also be used.[3][4] The efficiency of reversal is dependent on temperature and salt concentration.[1]

Visualizations

Experimental Workflow for Formaldehyde-d2 Cross-Linking and IP-MS

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_crosslinking Cross-linking & Quenching cluster_processing Sample Processing cluster_analysis Analysis Control Control Cells CL_Control Cross-link with Formaldehyde-h2 Control->CL_Control Treated Treated Cells CL_Treated Cross-link with Formaldehyde-d2 Treated->CL_Treated Quench Quench with Glycine CL_Control->Quench CL_Treated->Quench Combine Combine Cell Populations Quench->Combine Lyse Cell Lysis Combine->Lyse IP Immunoprecipitation Lyse->IP Wash Wash Beads IP->Wash Elute Elution Wash->Elute MS Mass Spectrometry Elute->MS Data Data Analysis & Quantification MS->Data

Caption: Workflow for quantitative protein interaction studies using formaldehyde-d2.

Troubleshooting Logic for Low Cross-Linking Yield

troubleshooting_low_yield Start Low/No Cross-linking Observed Check_Reagent Is Formaldehyde Solution Fresh? Start->Check_Reagent Prepare_Fresh Prepare Fresh Paraformaldehyde Solution Check_Reagent->Prepare_Fresh No Check_Buffer Does Buffer Contain Tris or Glycine? Check_Reagent->Check_Buffer Yes Prepare_Fresh->Check_Buffer Change_Buffer Use a Non-reactive Buffer (e.g., PBS) Check_Buffer->Change_Buffer Yes Optimize_Conc Optimize Formaldehyde Concentration (0.1-2%) Check_Buffer->Optimize_Conc No Change_Buffer->Optimize_Conc Optimize_Time Optimize Incubation Time (2-10 min) Optimize_Conc->Optimize_Time Success Improved Cross-linking Optimize_Time->Success

Caption: A logical guide to troubleshooting insufficient cross-linking efficiency.

References

optimizing formaldehyde cross-linking reaction times and concentrations

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing formaldehyde cross-linking reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to address specific issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of formaldehyde for cross-linking?

The optimal formaldehyde concentration depends on the application and the specific protein-DNA or protein-protein interactions being studied. For Chromatin Immunoprecipitation (ChIP-seq), a final concentration of 1% formaldehyde is a common starting point.[1] However, for techniques like CUT&RUN, which are sensitive to over-fixation, a lighter cross-linking with 0.1% formaldehyde for 1 minute is recommended to preserve signal without significantly reducing DNA yield.[2][3] It is crucial to empirically determine the optimal concentration for your specific cell type and target protein, as excessive cross-linking can mask epitopes and reduce the efficiency of subsequent steps like chromatin shearing.[1][4]

Q2: How long should I incubate my cells with formaldehyde?

Incubation time is another critical parameter that requires optimization. For ChIP-seq, a typical incubation time is 10-20 minutes at room temperature.[1] Shorter incubation times (5-10 minutes) may improve chromatin shearing efficiency.[1] For CUT&RUN, a much shorter incubation of 1 minute is often sufficient.[2][3] It's important to note that cross-linking for longer than 30 minutes is generally not recommended as it can lead to inefficient chromatin shearing.[1] The optimal time can vary between different cell types and the protein of interest.[1]

Q3: What is the purpose of quenching, and what reagent should I use?

Quenching stops the cross-linking reaction by consuming unreacted formaldehyde.[5][6] This is a critical step to prevent over-fixation. The most commonly used quenching reagent is glycine, typically at a final concentration of 125 mM.[1][2] Tris buffer can also be used and is considered a more efficient quencher.[5][6] However, at high concentrations, Tris may also facilitate the reversal of cross-links.[6]

Q4: My chromatin is not shearing effectively after cross-linking. What could be the problem?

Inefficient chromatin shearing is a common issue that can arise from over-cross-linking. Excessive fixation can make the chromatin resistant to sonication or enzymatic digestion.[1] To troubleshoot this, consider reducing the formaldehyde concentration or the incubation time.[1] For example, you could try a titration of formaldehyde concentrations (e.g., 0.5%, 1%, 1.5%) and incubation times (e.g., 5, 10, 15 minutes) to find the optimal conditions for your experiment.

Q5: I am getting low yield in my immunoprecipitation (IP) after cross-linking. What are the possible causes?

Low IP yield can be caused by either under- or over-cross-linking. Insufficient cross-linking may lead to the loss of protein-DNA interactions during the IP procedure.[1] Conversely, over-cross-linking can mask the epitope recognized by your antibody, preventing efficient immunoprecipitation.[1][4] It is also important to use a high-quality, fresh formaldehyde solution, as older solutions can contain contaminants that interfere with the reaction.[1]

Q6: Can I store my cross-linked cells?

Yes, pellets of formaldehyde-fixed cells can be stored at -80°C for at least a year.[1] Sheared chromatin can also be stored at -80°C for months.[1] It is advisable to avoid multiple freeze-thaw cycles.[1]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Low DNA Yield Over-cross-linking reducing DNA recovery.Decrease formaldehyde concentration (e.g., for CUT&RUN, try 0.1%).[2] Reduce incubation time (e.g., for ChIP, try 5-10 minutes).[1]
Under-cross-linking leading to loss of material.Increase formaldehyde concentration or incubation time incrementally.
Inefficient Chromatin Shearing Over-cross-linking making chromatin resistant to fragmentation.Reduce formaldehyde concentration and/or incubation time.[1] Do not exceed 30 minutes of cross-linking.[1]
High Background Signal Excessive cross-linking leading to non-specific interactions.Optimize for the minimal effective cross-linking conditions. Consider a titration experiment.
Insufficient quenching.Ensure quenching with glycine (125 mM) or Tris for the appropriate time (e.g., 5 minutes at room temperature).[1]
Low Immunoprecipitation Efficiency Epitope masking due to over-cross-linking.Reduce formaldehyde concentration and/or incubation time.[1][4]
Antibody not suitable for cross-linked epitopes.Test different antibodies or validate the antibody for use with fixed samples.
Inconsistent Results Variability in experimental conditions.Standardize all parameters including cell number, formaldehyde concentration, incubation time, temperature, and quenching.[4] Use fresh formaldehyde for each experiment.[1]

Experimental Protocols

Standard Formaldehyde Cross-linking Protocol for ChIP-seq

This protocol is a general guideline and should be optimized for your specific cell type and target.

  • Cell Collection: Harvest cells and resuspend them in fresh culture medium or PBS.

  • Cross-linking: Add 37% formaldehyde to a final concentration of 1%. Incubate for 10 minutes at room temperature with gentle agitation.

  • Quenching: Add glycine to a final concentration of 125 mM. Incubate for 5 minutes at room temperature with gentle agitation.

  • Washing: Pellet the cells by centrifugation and wash them twice with ice-cold PBS.

  • Storage: The cell pellet can be stored at -80°C or used immediately for chromatin preparation.[1]

Light Formaldehyde Cross-linking Protocol for CUT&RUN

This protocol is adapted for CUT&RUN, which is sensitive to over-fixation.

  • Cell Collection: Harvest cells and resuspend in a suitable buffer.

  • Cross-linking: Add fresh 37% formaldehyde to a final concentration of 0.1%.[2] Incubate for 1 minute at room temperature.[2]

  • Quenching: Add glycine to a final concentration of 125 mM and mix.[2]

  • Proceed to CUT&RUN: Immediately proceed with the subsequent steps of the CUT&RUN protocol, such as washing and binding to ConA beads.[2]

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_crosslinking Cross-linking cluster_quenching Quenching cluster_downstream Downstream Processing cell_collection 1. Cell Collection add_formaldehyde 2. Add Formaldehyde (e.g., 1% for 10 min) cell_collection->add_formaldehyde Fresh Media/PBS incubation 3. Incubate at RT add_formaldehyde->incubation add_glycine 4. Add Glycine (125 mM) incubation->add_glycine Stop Reaction quench_incubation 5. Incubate 5 min at RT add_glycine->quench_incubation wash_cells 6. Wash Cells quench_incubation->wash_cells lysis 7. Cell Lysis & Chromatin Prep wash_cells->lysis

Caption: Standard formaldehyde cross-linking workflow for ChIP-seq.

troubleshooting_logic start Start Troubleshooting issue Identify Primary Issue start->issue low_yield Low IP Yield / DNA Recovery issue->low_yield Low Yield poor_shear Inefficient Chromatin Shearing issue->poor_shear Poor Shearing high_bg High Background issue->high_bg High Background cause_low_yield Possible Causes? low_yield->cause_low_yield cause_poor_shear Primary Cause? poor_shear->cause_poor_shear cause_high_bg Possible Causes? high_bg->cause_high_bg over_crosslink_ly Over-crosslinking (Epitope Masking) cause_low_yield->over_crosslink_ly Over under_crosslink_ly Under-crosslinking (Interaction Loss) cause_low_yield->under_crosslink_ly Under solution_over_ly Decrease FA % or Time over_crosslink_ly->solution_over_ly solution_under_ly Increase FA % or Time under_crosslink_ly->solution_under_ly over_crosslink_ps Over-crosslinking cause_poor_shear->over_crosslink_ps solution_ps Decrease FA % or Time over_crosslink_ps->solution_ps over_crosslink_bg Non-specific Cross-linking cause_high_bg->over_crosslink_bg Over-crosslinking inadequate_quench Inadequate Quenching cause_high_bg->inadequate_quench Quenching solution_over_bg Decrease FA % or Time over_crosslink_bg->solution_over_bg solution_quench Optimize Quenching Step inadequate_quench->solution_quench

Caption: Troubleshooting logic for common cross-linking issues.

References

Technical Support Center: Handling Concentrated Formaldehyde-d2 Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the polymerization of concentrated formaldehyde-d2 solutions. Find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the stability and usability of your deuterated formaldehyde solutions.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and use of concentrated formaldehyde-d2 solutions.

Problem Possible Cause(s) Suggested Solution(s)
White precipitate or cloudiness observed in the solution. Polymerization of formaldehyde-d2 to paraformaldehyde-d2. This is often triggered by low storage temperatures.[1]1. Gently warm the solution to 37-40°C in a water bath with gentle agitation. This can help depolymerize the paraformaldehyde-d2. 2. If warming is insufficient, the precipitate can be removed by filtration, but this will reduce the concentration of the formaldehyde-d2 solution. 3. For future prevention, ensure the solution is stored at the recommended temperature and consider adding a stabilizer if not already present.[2][3]
Inconsistent experimental results when using the formaldehyde-d2 solution. The concentration of monomeric formaldehyde-d2 may be lower than expected due to polymerization.1. Before use, verify the concentration of monomeric formaldehyde-d2. 2. If polymerization has occurred, follow the depolymerization protocol outlined in the "Experimental Protocols" section.
Solution appears clear but does not perform as expected in a reaction. The solution may contain a high concentration of methanol or other stabilizers that could interfere with the specific application.[4]1. Check the certificate of analysis for the composition of the solution, including the type and concentration of any stabilizers. 2. If the stabilizer is incompatible with your experiment, consider preparing a fresh, unstabilized solution from paraformaldehyde-d2 immediately before use.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of polymerization in concentrated formaldehyde-d2 solutions?

A1: The primary cause of polymerization is the inherent instability of concentrated formaldehyde solutions. Formaldehyde molecules tend to react with each other to form long chains of polyoxymethylene, also known as paraformaldehyde.[1] This process is significantly accelerated at lower temperatures.[1]

Q2: How can I prevent my formaldehyde-d2 solution from polymerizing?

A2: To prevent polymerization, you should:

  • Store the solution at the recommended temperature. For many commercial solutions, this is refrigerated at 2°C to 8°C to slow down chemical degradation, but for unstabilized solutions, colder temperatures can promote polymerization.[2][5][6] Always check the manufacturer's storage instructions.[3]

  • Use a stabilized solution. Methanol is a common stabilizer added to formaldehyde solutions to inhibit polymerization.[1][3][7] Solutions containing 10-15% methanol are generally more stable at room temperature.[7]

  • Avoid prolonged storage. Use the solution as fresh as possible.

Q3: What is the white precipitate that forms in my formaldehyde-d2 solution?

A3: The white precipitate is paraformaldehyde-d2, the solid polymer of formaldehyde-d2.[1]

Q4: Can I still use my formaldehyde-d2 solution if a precipitate has formed?

A4: Yes, in many cases, you can. The paraformaldehyde-d2 precipitate can often be redissolved by gentle heating to depolymerize it back into monomeric formaldehyde-d2.[1][8] Refer to the depolymerization protocol below. However, it's crucial to ensure all the polymer has been converted back to the monomer to have an accurate concentration for your experiment.

Q5: Are there alternatives to methanol as a stabilizer?

A5: Yes, other stabilizers have been explored, including melamine, alkylol melamines, urea, and thiourea, particularly for applications where methanol might interfere with subsequent reactions.[4][9] The choice of stabilizer depends on the specific requirements of your experiment.

Quantitative Data on Stabilization

StabilizerConcentrationStorage ConditionsEfficacy
Methanol10-15% (v/v)Room TemperatureEffective at preventing polymerization for extended periods.[7]
Triazine-based Stabilizer~0.1%Room TemperatureCan stabilize 48% formalin for up to 60 days.[9]
Melamine2-6% (by weight)Not specifiedCan stabilize aqueous formaldehyde solutions up to about 45% by weight.[4]

Experimental Protocols

Protocol 1: Depolymerization of Paraformaldehyde-d2 to Prepare a Concentrated Formaldehyde-d2 Solution

This protocol describes how to prepare a fresh, concentrated formaldehyde-d2 solution from solid paraformaldehyde-d2. This is useful when a high-purity, unstabilized solution is required.

Materials:

  • Paraformaldehyde-d2

  • Deuterium oxide (D₂O)

  • Sodium hydroxide (NaOH) solution (1 M in D₂O)

  • Heating plate with magnetic stirrer

  • Reaction vessel (e.g., a flask)

  • pH indicator strips or a pH meter calibrated for D₂O

Procedure:

  • In a well-ventilated fume hood, add the desired amount of paraformaldehyde-d2 to the D₂O in the reaction vessel. For a ~20% (w/w) solution, use 20g of paraformaldehyde-d2 for every 80g (80 mL) of D₂O.

  • Begin stirring the suspension.

  • Gently heat the mixture to 60-70°C. Do not boil.

  • While heating and stirring, add the 1 M NaOH solution in D₂O dropwise. The paraformaldehyde-d2 will start to dissolve as it depolymerizes.

  • Monitor the pH of the solution. Continue adding NaOH solution until the solution becomes clear. The final pH should be between 7.0 and 8.0.

  • Once the solution is clear, stop heating and allow it to cool to room temperature.

  • The resulting solution is a concentrated, monomeric formaldehyde-d2 solution. It is recommended to use this solution fresh as it is not stabilized and will begin to polymerize over time, especially if stored at low temperatures.

Protocol 2: Quality Control - Assessing Polymerization

A simple qualitative check for polymerization is the visual inspection for cloudiness or precipitate. For a more quantitative assessment, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can be employed to determine the ratio of monomeric formaldehyde-d2 to its polymeric forms.

Visualizations

Polymerization_Equilibrium Monomeric Formaldehyde-d2 (in D₂O) Monomeric Formaldehyde-d2 (in D₂O) Paraformaldehyde-d2 (Precipitate) Paraformaldehyde-d2 (Precipitate) Monomeric Formaldehyde-d2 (in D₂O)->Paraformaldehyde-d2 (Precipitate) Polymerization (Low Temperature) Paraformaldehyde-d2 (Precipitate)->Monomeric Formaldehyde-d2 (in D₂O) Depolymerization (Heating, Base/Acid)

Caption: Equilibrium between monomeric formaldehyde-d2 and its polymer, paraformaldehyde-d2.

Troubleshooting_Workflow start Start: Observe issue with Formaldehyde-d2 solution is_precipitate Is there a white precipitate or cloudiness? start->is_precipitate warm_solution Gently warm solution to 37-40°C is_precipitate->warm_solution Yes inconsistent_results Are experimental results inconsistent? is_precipitate->inconsistent_results No check_dissolved Did the precipitate dissolve? warm_solution->check_dissolved use_solution Solution is ready for use. Store properly. check_dissolved->use_solution Yes filter_or_prepare Filter solution (concentration will change) or prepare fresh solution. check_dissolved->filter_or_prepare No end End use_solution->end filter_or_prepare->end check_stabilizer Check for stabilizer interference. inconsistent_results->check_stabilizer Yes inconsistent_results->end No prepare_fresh Prepare fresh, unstabilized solution before use. check_stabilizer->prepare_fresh prepare_fresh->end

Caption: Troubleshooting workflow for issues with concentrated formaldehyde-d2 solutions.

References

troubleshooting low signal-to-noise in NMR with Dideuteriomethanone

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals experiencing low signal-to-noise (S/N) ratios in their experiments, with considerations for using deuterated solvents like dideuteriomethanone (deuterated formaldehyde).

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of a low signal-to-noise ratio in my NMR spectrum?

A low signal-to-noise (S/N) ratio can originate from several factors, broadly categorized into sample preparation issues and instrument-related problems. The sample itself is the most common source of poor S/N.[1] Key areas to investigate include sample concentration, the presence of solid particles, and incorrect sample volume.[2][3][4] Instrument-related issues can include poor magnetic field homogeneity (shimming), incorrect acquisition parameters, or problems with the probe tuning.[3][5]

Q2: My sample is dissolved in this compound and the signal is weak. Are there specific issues with this solvent?

While this compound is a less common NMR solvent, the fundamental principles for achieving good signal-to-noise remain the same as for more common solvents like CDCl₃ or DMSO-d₆. The primary role of the deuterated solvent is to provide a deuterium signal for the field-frequency lock and to avoid overwhelming the spectrum with large protonated solvent peaks.[6][7][8] Therefore, troubleshooting should focus on the universal factors affecting S/N, such as sample preparation and spectrometer settings, rather than issues specific to the this compound itself.

Q3: How does my sample preparation affect the signal-to-noise ratio?

Proper sample preparation is critical and often the primary reason for poor spectral quality.[1] Several factors are crucial:

  • Analyte Concentration: The sample must be concentrated enough to produce a detectable signal.

  • Presence of Particulates: Suspended solid particles in the sample will severely degrade the magnetic field homogeneity, leading to broadened spectral lines and, consequently, a lower S/N ratio.[2][3] All samples should be filtered.

  • Sample Volume/Height: An incorrect volume of solvent in the NMR tube makes it very difficult for the spectrometer to shim properly, leading to poor lineshape and reduced signal.[4][7][9]

  • Paramagnetic Impurities: The presence of even trace amounts of paramagnetic ions can cause significant line broadening and a dramatic loss of signal.

Below is a workflow to diagnose the root cause of low S/N, starting with sample preparation.

TroubleshootingWorkflow Troubleshooting Workflow for Low Signal-to-Noise cluster_sample 1. Sample Integrity Check cluster_instrument 2. Spectrometer & Acquisition Check start Low S/N Detected check_conc Is sample concentration adequate? start->check_conc check_particulates Is the sample free of particulates? check_conc->check_particulates Yes solution_sample Remake Sample: - Increase concentration - Filter sample - Adjust volume check_conc->solution_sample No check_volume Is the sample volume correct (e.g., ~0.6-0.7 mL)? check_particulates->check_volume Yes check_particulates->solution_sample No check_shims Is the shimming optimized? check_volume->check_shims Yes check_volume->solution_sample No check_tune Is the probe tuned and matched? check_shims->check_tune Yes solution_instrument Adjust Parameters: - Re-shim (manual or gradient) - Re-tune the probe - Increase number of scans check_shims->solution_instrument No check_scans Are enough scans being acquired? check_tune->check_scans Yes check_tune->solution_instrument No check_scans->solution_instrument No end If S/N is still low, consider advanced issues: - Paramagnetic impurities - Sample degradation - Hardware malfunction check_scans->end Yes

Troubleshooting workflow for low signal-to-noise.

Quantitative Guidelines for Sample Preparation

The amount of sample required depends heavily on the nucleus being observed and the molecular weight of the analyte.

NucleusExperiment TypeTypical Sample Quantity (for MW < 1000 g/mol )Typical Acquisition Time
¹H Standard 1D5 - 25 mg[2][7]A few minutes
¹³C Standard 1D50 - 100 mg[7][9]20 - 60 minutes
NOESY 2D Homonuclear10 - 20 mgCan be hours

Note: For ¹³C experiments, the signal-to-noise is inherently much lower than for ¹H NMR.[2] If you halve the amount of material for a ¹³C experiment, the data acquisition time will need to be quadrupled to achieve the same S/N ratio.[2] Highly concentrated samples may improve ¹³C spectra but can lead to broader lines in ¹H spectra due to increased viscosity.[2][7][9]

Experimental Protocols

Protocol: Standard NMR Sample Preparation

This protocol is designed to minimize common errors that lead to poor spectral quality.

  • Weigh the Sample: Accurately weigh the required amount of your compound (see table above) and place it in a clean, small glass vial.

  • Add Solvent: Using a clean glass pipette, add approximately 0.6-0.7 mL of the deuterated solvent (e.g., this compound) to the vial.[7][8] An incorrect solvent height can make shimming very difficult.[4][7]

  • Dissolve the Sample: Gently swirl or vortex the vial to ensure the sample is completely dissolved. If necessary, gentle heating may be used, but be cautious of sample degradation.

  • Filter the Solution: This is a critical step. Take a clean Pasteur pipette and tightly pack a small plug of glass wool into the tip.[2] Do not use cotton wool , as solvents can leach impurities from it.[2][8]

  • Transfer to NMR Tube: Filter the sample solution directly into a clean, high-quality NMR tube through the glass wool plug. This removes any dust or undissolved particulates that degrade spectral quality.[2][3][8] The solution in the tube should be perfectly clear.

  • Cap and Label: Cap the NMR tube securely to prevent evaporation and contamination. Label it clearly.

  • Clean the Tube Exterior: Before inserting the sample into the spectrometer, wipe the outside of the NMR tube with a lint-free tissue (e.g., Kimwipe) to remove any dust or fingerprints.

SamplePrepWorkflow Sample Preparation and its Impact on Spectra cluster_input Input Factors cluster_prep Preparation Step cluster_output Resulting Spectral Quality Concentration Analyte Concentration Weighing Accurate Weighing Concentration->Weighing Particulates Particulate Matter Filtering Filtration Particulates->Filtering Volume Sample Volume Transfer Correct Volume Transfer Volume->Transfer Dissolving Complete Dissolution Weighing->Dissolving BadSpectrum Low Signal-to-Noise Broad Lines Weighing->BadSpectrum Done Incorrectly Dissolving->Filtering Filtering->Transfer Filtering->BadSpectrum Done Incorrectly GoodSpectrum High Signal-to-Noise Sharp Lines Transfer->GoodSpectrum Done Correctly Transfer->BadSpectrum Done Incorrectly

Relationship between sample preparation and spectral quality.

Advanced Troubleshooting

Q4: I've checked my sample preparation, but the signal is still low. What instrument parameters can I adjust?

If you are confident in your sample, the next step is to optimize the acquisition parameters:

  • Increase the Number of Scans (nt): The S/N ratio improves with the square root of the number of scans.[3] To double the S/N, you must quadruple the number of scans.[10] This is the most direct way to improve a weak signal, but it comes at the cost of longer experiment times.

  • Shimming: Poor shimming leads to broad peaks, which have lower heights and thus a lower S/N ratio.[3] If automatic shimming fails, manual shimming may be necessary. Ensure the deuterium lock signal is stable and strong before shimming.

  • Probe Tuning and Matching: The spectrometer probe must be tuned to the correct frequency for the nucleus you are observing. A poorly tuned probe will result in inefficient signal excitation and detection, leading to a significant loss of signal.[5] This should be done for every sample, especially if you change solvents.

  • Receiver Gain (rg): The receiver gain amplifies the signal before digitization. While modern spectrometers have auto-gain functions, setting it too high can lead to "ADC overflow" and a distorted spectrum, while setting it too low will result in a poor S/N.[5] If you suspect issues, run autogain or adjust it manually.

References

Technical Support Center: Purification of Synthesized Formaldehyde-d2

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of synthesized formaldehyde-d2. Find troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common challenges encountered during the purification process.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of formaldehyde-d2, providing potential causes and solutions in a question-and-answer format.

Question 1: My final formaldehyde-d2 product shows the presence of residual acetic acid or acetic anhydride by NMR analysis. How can I remove these impurities?

  • Potential Cause: Incomplete removal of reagents from the synthesis of methylene-d2 diacetate, a common precursor to formaldehyde-d2.[1] Acetic acid and acetic anhydride are used in this synthesis and can be carried over.

  • Solution: The recommended method for removing acidic impurities is distillation. A fractional distillation of the methylene-d2 diacetate intermediate before hydrolysis can effectively remove acetic acid and acetic anhydride.[1] If these impurities are present in the final polymeric formaldehyde-d2, washing the polymer with anhydrous ether followed by drying under vacuum can help remove residual volatile acids.[1]

Question 2: I am observing a lower than expected isotopic purity (less than 98% D) in my final formaldehyde-d2 product. What could be the reason?

  • Potential Cause: Isotopic dilution from atmospheric moisture or protic solvents during synthesis and purification. Methylene diacetate is highly reactive with atmospheric moisture.[1]

  • Solution: Ensure all glassware is thoroughly dried and reactions are conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents throughout the synthesis and purification process. The deuterium content of the starting material, methylene-d2 bromide, should also be confirmed to be of high isotopic purity.[1]

Question 3: My purified formaldehyde-d2, which is in its polymeric form (paraformaldehyde-d2), is difficult to handle and does not readily dissolve for my application. How can I obtain monomeric formaldehyde-d2?

  • Potential Cause: Formaldehyde readily polymerizes to form paraformaldehyde, a white solid that is insoluble in most solvents.[2] This is the expected stable form of pure formaldehyde.

  • Solution: Monomeric formaldehyde-d2 can be generated from paraformaldehyde-d2 through depolymerization. This is typically achieved by heating the paraformaldehyde-d2 powder.[3][4] The resulting formaldehyde-d2 gas can then be passed through a drying agent (e.g., P2O5) and condensed at a low temperature (e.g., using a liquid nitrogen trap) or dissolved in a suitable anhydrous solvent for immediate use.[4][5]

Question 4: After purification, my formaldehyde-d2 solution turns cloudy or forms a precipitate upon storage. Why is this happening and how can I prevent it?

  • Potential Cause: Polymerization of monomeric formaldehyde-d2 back into paraformaldehyde-d2. This process is accelerated by traces of impurities like acids, bases, or water.[2]

  • Solution: For short-term storage, freshly prepared monomeric formaldehyde-d2 solutions should be kept cold (2-8°C) and protected from light.[6] For longer-term stability, the addition of a stabilizer, such as a small amount of methanol, can inhibit polymerization.[7] However, be aware that the addition of a protic stabilizer may not be suitable for all applications. Commercially available formaldehyde solutions often contain stabilizers.[7]

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in synthesized formaldehyde-d2?

A1: Common impurities depend on the synthetic route. If synthesized from methylene-d2 bromide via methylene-d2 diacetate, impurities can include:

  • Unreacted methylene-d2 bromide[1]

  • Acetic acid[1]

  • Acetic anhydride[1]

  • Water (H2O or D2O)

  • Formic acid-d1 or formic acid (from oxidation of formaldehyde-d2)[7]

Q2: How can I assess the purity of my formaldehyde-d2?

A2: Nuclear Magnetic Resonance (NMR) spectroscopy is an excellent method for determining both chemical and isotopic purity. 1H-NMR can be used to detect and quantify proton-containing impurities.[8][9] 13C-NMR can also be used to quantify free formaldehyde and its various forms in solution.[10] The deuterium content can be determined by 2H-NMR or by analyzing the residual proton signal in the 1H-NMR spectrum.

Q3: What is the expected yield for the synthesis and purification of formaldehyde-d2?

A3: A reported synthesis from methylene-d2 bromide gives an overall yield of about 50% for pure, polymeric formaldehyde-d2 with a deuterium content of over 98%.[11] The hydrolysis of methylene-d2 diacetate to formaldehyde-d2 can proceed in over 80% yield.[1]

Q4: What are the recommended storage conditions for purified formaldehyde-d2?

A4: Polymeric formaldehyde-d2 (paraformaldehyde-d2) is stable at room temperature when stored in a tightly sealed container to protect it from moisture. Solutions of monomeric formaldehyde-d2 are less stable and should be stored at refrigerated temperatures (2-8°C) and protected from light.[6] For prolonged storage of solutions, the use of a stabilizer may be necessary.[12]

Quantitative Data Summary

The following table summarizes the typical purity and yield data associated with the synthesis and purification of formaldehyde-d2.

ParameterTypical ValuePurification MethodReference
Chemical Purity (Commercial) ~98%Not specified[6]
Isotopic Purity (Synthesis) >98 atom % DDistillation, Drying[11]
Overall Yield (from CD2Br2) ~50%Distillation, Drying[11]
Hydrolysis Yield (CD2(OAc)2) >80%Not applicable[1]

Experimental Protocols

Protocol 1: Purification of Polymeric Formaldehyde-d2 by Distillation and Drying

This protocol is adapted from the synthesis of formaldehyde-d2 from methylene-d2 diacetate.[1]

  • Distillation of Methylene-d2 Diacetate:

    • Combine the crude methylene-d2 diacetate with ether.

    • Filter to remove any solid precipitates.

    • Distill the filtrate at atmospheric pressure to remove the ether and the bulk of the acetic acid.

    • Continue the distillation under reduced pressure (e.g., 12 mmHg).

    • Collect the fraction boiling at 61-63°C, which is the purified methylene-d2 diacetate.

  • Hydrolysis to Formaldehyde-d2:

    • Hydrolyze the purified methylene-d2 diacetate to produce a concentrated solution of formaldehyde-d2.

  • Isolation and Drying of Polymeric Formaldehyde-d2:

    • Evaporate the formaldehyde-d2 solution to dryness to obtain the polymeric form.

    • To remove the last traces of acetic acid, dry the resulting white solid at 100°C under high vacuum (e.g., 0.5 mm).

Protocol 2: Purification of Formaldehyde-d2 by Solvent Extraction

This is a general protocol for the removal of acidic and odorous impurities from aqueous formaldehyde solutions, which can be adapted for formaldehyde-d2.[13]

  • Solvent Selection: Choose a solvent that is immiscible with the aqueous formaldehyde-d2 solution and has a high affinity for the impurities. Suitable solvents include isopropyl ether, ethyl acetate, or ethylene dichloride.[13][14]

  • Extraction:

    • In a separatory funnel, combine the aqueous formaldehyde-d2 solution with the chosen organic solvent. The ratio of solvent to aldehyde solution can range from 0.2:1 to 4:1 by weight.[14]

    • Shake the funnel vigorously to ensure thorough mixing and allow the layers to separate.

    • Drain the aqueous layer containing the purified formaldehyde-d2.

  • Solvent Removal:

    • The purified formaldehyde-d2 solution will contain a small amount of the extraction solvent. This can be removed by flash distillation, taking advantage of the lower boiling point of the solvent.[14]

  • Solvent Regeneration (Optional): The solvent layer containing the impurities can be distilled to recover the pure solvent for reuse.[14]

Protocol 3: Depolymerization of Paraformaldehyde-d2 to Monomeric Formaldehyde-d2

This protocol describes the generation of gaseous monomeric formaldehyde-d2 from its stable polymeric form.[4]

  • Apparatus Setup: Assemble a distillation apparatus with a heating mantle, a flask containing the paraformaldehyde-d2, a condenser, and a receiving flask cooled in a dry ice/acetone or liquid nitrogen bath. It is crucial to ensure the apparatus is completely dry.

  • Depolymerization:

    • Place the paraformaldehyde-d2 in the distillation flask.

    • Heat the flask to 120-180°C under a slow stream of inert gas (e.g., nitrogen).[4]

    • The paraformaldehyde-d2 will depolymerize into gaseous formaldehyde-d2.

  • Collection:

    • The gaseous formaldehyde-d2 is passed through a drying tube containing P2O5 to remove any traces of water.

    • The dry, gaseous formaldehyde-d2 is then condensed in the cold receiving flask as a liquid or a white solid.

    • Alternatively, the gas can be bubbled directly into a cold, anhydrous solvent to prepare a solution of monomeric formaldehyde-d2 for immediate use.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Use start Crude Synthesized Formaldehyde-d2 distillation Fractional Distillation start->distillation Removal of volatile organic impurities impurities Potential Impurities: - Acetic Acid - Acetic Anhydride - Unreacted Precursors solvent_extraction Solvent Extraction distillation->solvent_extraction Removal of acidic and odorous impurities drying Vacuum Drying solvent_extraction->drying Removal of residual water and solvents polymeric_form Pure Polymeric Formaldehyde-d2 drying->polymeric_form depolymerization Depolymerization (Heating) polymeric_form->depolymerization monomeric_form Monomeric Formaldehyde-d2 depolymerization->monomeric_form end_use End Application (e.g., NMR, Proteomics) monomeric_form->end_use

Caption: Experimental workflow for the purification of synthesized formaldehyde-d2.

troubleshooting_workflow cluster_impurity Impurity Issues cluster_isotopic Isotopic Purity Issues cluster_physical_form Physical Form & Stability start Problem with Purified Formaldehyde-d2 check_nmr Check NMR for Acidic Impurities start->check_nmr distill Solution: Perform Fractional Distillation check_nmr->distill Yes check_isotopic Low Isotopic Purity? check_nmr->check_isotopic No use_anhydrous Solution: Use Anhydrous Conditions & Reagents check_isotopic->use_anhydrous Yes is_polymeric Product is an Insoluble Polymer? check_isotopic->is_polymeric No depolymerize Solution: Depolymerize by Heating is_polymeric->depolymerize Yes is_unstable Solution becomes Cloudy on Storage? is_polymeric->is_unstable No stabilize Solution: Store Cold, Protect from Light, Consider Stabilizer is_unstable->stabilize Yes

Caption: Troubleshooting logical workflow for formaldehyde-d2 purification.

References

Dideuteriomethanone (Formaldehyde-d2) Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Dideuteriomethanone Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, long-term storage, and troubleshooting of experiments involving this compound (CD₂O).

Frequently Asked Questions (FAQs)

Q1: What is the recommended long-term storage condition for this compound solutions?

A1: this compound, typically supplied as a 20 wt. % solution in D₂O, should be stored under refrigerated conditions at 2°C - 8°C.[1][2] The container should be tightly sealed and stored in a well-ventilated area, protected from light.[1][2]

Q2: I observed a white precipitate in my this compound solution. What is it and what should I do?

A2: The white precipitate is likely paraformaldehyde-d2, a polymer of this compound. This can form when the solution is stored at too low a temperature or if the stabilizer is depleted.[3] To resolve this, the solution can be gently warmed to a maximum of 70°C (158°F) with agitation to depolymerize the paraformaldehyde-d2 back into this compound.[4] It is crucial to preheat the storage container to about 38°C (100°F) before refilling to prevent re-precipitation on cold surfaces.[4]

Q3: What are the common degradation products of this compound?

A3: Under typical storage conditions, this compound can undergo polymerization to form paraformaldehyde-d2. It can also be oxidized to deuterated formic acid (DCOOD).[3] In the presence of strong oxidizing agents or under certain experimental conditions like UV irradiation, it can be further degraded to carbon dioxide.[5]

Q4: How can I verify the isotopic and chemical purity of my this compound sample?

A4: The isotopic and chemical purity of this compound can be assessed using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[6] ¹³C NMR can confirm the deuteration by observing the characteristic quintet splitting pattern of the carbon signal due to coupling with the two deuterium atoms.[6] High-Resolution Mass Spectrometry (HRMS) can precisely measure the molecular weight to confirm the isotopic enrichment.[6]

Q5: Are there any specific handling precautions for this compound?

A5: Yes, this compound should be handled with the same precautions as formaldehyde. It is crucial to work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[7] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][7] Avoid contact with skin, eyes, and clothing.[1]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Unexpected reaction outcomes or low yield Degradation of this compound due to improper storage.Ensure the this compound solution has been stored at 2°C - 8°C, protected from light, and in a tightly sealed container.[1][2] Consider verifying the purity of the reagent before use.
Incompatibility with other reagents.This compound is incompatible with strong oxidizing agents, strong bases, and strong acids.[3] Review the reaction chemistry for potential incompatibilities.
White precipitate in the solution Polymerization to paraformaldehyde-d2.Gently warm the solution to a maximum of 70°C with agitation to dissolve the precipitate.[4] To prevent recurrence, ensure proper storage temperature and consider pre-warming the container before transferring the solution.[4]
Inconsistent results in labeling experiments Inaccurate concentration of the this compound solution.If the solution has been stored for an extended period or under suboptimal conditions, its concentration may have changed due to polymerization or degradation. It is advisable to determine the concentration of the active monomer before use.
Difficulty in dissolving paraformaldehyde-d2 precipitate The polymer has formed a dense solid.If gentle warming is insufficient, a dilute solution of sodium hydroxide (2-4 wt. %) can be used to dissolve the paraformaldehyde-d2 deposits.[4] Note that this will neutralize the this compound and the resulting solution should be disposed of as waste.

Stability and Degradation

Table 1: Summary of this compound Stability

Condition Observation Primary Degradation Product Notes
Recommended Storage (2°C - 8°C, dark, sealed) Solution remains clear.Minimal degradation.This is the optimal condition for long-term storage.[1][2]
Low Temperature (<0°C) Formation of white precipitate.Paraformaldehyde-d2 (polymer).Polymerization is accelerated at lower temperatures.[4]
Elevated Temperature (>30°C) Increased rate of formic acid formation.Deuterated Formic Acid.Higher temperatures can accelerate the oxidation of this compound.[3]
Exposure to Light Potential for increased degradation.Various oxidation products.It is recommended to protect the solution from light.[2]
Presence of Oxidizing Agents Rapid degradation.Deuterated Formic Acid and CO₂.Avoid contact with strong oxidizing agents.[3]
Degradation Pathways

The two main degradation pathways for this compound in an aqueous solution are polymerization and oxidation.

DegradationPathways CD2O This compound (CD₂O) Paraformaldehyde Paraformaldehyde-d2 (-(CD₂O)n-) CD2O->Paraformaldehyde Polymerization (Reversible) FormicAcid Deuterated Formic Acid (DCOOD) CD2O->FormicAcid Oxidation CO2 Carbon Dioxide (CO₂) FormicAcid->CO2 Further Oxidation

Caption: Major degradation pathways of this compound.

Experimental Protocols

Protocol 1: Purity Assessment by ¹³C NMR Spectroscopy

Objective: To determine the isotopic and chemical purity of a this compound solution.

Methodology:

  • Sample Preparation:

    • Carefully transfer approximately 0.5 mL of the this compound solution (typically 20 wt. % in D₂O) into a clean NMR tube.

    • If the solution is not in a deuterated solvent, add a sufficient amount of a suitable deuterated solvent (e.g., D₂O) to ensure a lock signal.

  • Instrument Parameters (Example for a 400 MHz spectrometer):

    • Nucleus: ¹³C

    • Pulse Program: A standard single-pulse experiment (e.g., zgpg30).

    • Number of Scans: 1024 (adjust as needed for signal-to-noise).

    • Relaxation Delay (d1): 2 seconds.

    • Acquisition Time (aq): 1.5 seconds.

    • Spectral Width (sw): 250 ppm.

  • Data Analysis:

    • Process the acquired Free Induction Decay (FID) with an appropriate line broadening (e.g., 1 Hz).

    • The carbon signal for this compound is expected to appear in the aldehyde region of the spectrum.

    • Crucially, this signal should be split into a quintet (a 1:2:3:2:1 pattern) due to the coupling with the two deuterium atoms (spin I=1).[6] The one-bond carbon-deuterium coupling constant (¹J_CD) is typically in the range of 20-30 Hz.[6]

    • The presence and correct multiplicity of this signal confirm the identity and high isotopic enrichment of the compound.

    • Integrate the quintet and compare it to the integrals of any impurity signals to quantify the chemical purity.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Transfer 0.5 mL of This compound Solution B Add Deuterated Solvent (if necessary) A->B C Set ¹³C NMR Parameters B->C D Acquire Data C->D E Process FID D->E F Identify Quintet Signal E->F G Integrate and Quantify Purity F->G

Caption: Workflow for ¹³C NMR purity assessment.

Protocol 2: Identity Confirmation by Mass Spectrometry

Objective: To confirm the molecular weight and isotopic enrichment of this compound.

Methodology:

  • Sample Preparation (for GC-MS with derivatization):

    • Prepare a dilute solution of this compound in a suitable solvent (e.g., water or methanol).

    • Derivatize the this compound in-situ with a reagent such as pentafluorophenylhydrazine to form a stable hydrazone, which is more amenable to GC-MS analysis.

  • Instrument Parameters (Example for GC-MS):

    • GC Column: A non-polar column (e.g., 5% phenyl-methylpolysiloxane).

    • Injection Mode: Split or splitless, depending on the concentration.

    • Oven Temperature Program: Start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 250°C) to elute the derivative.

    • MS Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Scan a mass range that includes the expected molecular ion of the derivative.

  • Data Analysis:

    • Identify the peak corresponding to the this compound derivative in the chromatogram.

    • Examine the mass spectrum of this peak.

    • For this compound (CD₂O, exact mass ~32.023 Da), the molecular ion will show a +2 Da shift compared to non-deuterated formaldehyde (CH₂O, exact mass ~30.010 Da).

    • High-Resolution Mass Spectrometry (HRMS) can be used to confirm the elemental composition and provide a more accurate mass measurement, further confirming the identity and isotopic purity.[6]

MS_Workflow cluster_prep Sample Preparation cluster_acq GC-MS Analysis cluster_analysis Data Analysis A Dilute Sample B Derivatize with PFP Hydrazine A->B C Inject Sample B->C D Run GC-MS Method C->D E Identify Derivative Peak D->E F Analyze Mass Spectrum E->F G Confirm Molecular Weight (+2 Da shift) F->G

Caption: Workflow for Mass Spectrometry identity confirmation.

References

minimizing side reactions in Dideuteriomethanone labeling

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for dideuteriomethanone (formaldehyde-d₂) labeling. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to minimizing side reactions during isotopic labeling experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound labeling?

A1: this compound labeling, a type of stable isotope labeling, is a technique used in quantitative proteomics to label primary amines (N-terminus and lysine residues) of peptides and proteins. It is a form of reductive amination where proteins are treated with deuterated formaldehyde (this compound) and a reducing agent. This process adds a dimethyl group to the amine, with the deuterated version allowing for mass-based quantification in mass spectrometry.[1][2]

Q2: What are the most common side reactions observed during this compound labeling?

A2: The most frequently encountered side reactions include:

  • Formation of a +12 Da adduct: This is often caused by contamination from formaldehyde leaching from spin filters used during sample preparation.[3]

  • Formation of a +26 Da N-terminal adduct: This side reaction results in the formation of an N-methyl-4-imidazolidinone moiety on the N-terminus of peptides.[4]

  • Over-alkylation: Primary amines can be converted to tertiary amines, although this is generally a slower reaction.[5]

  • Reduction of the carbonyl group: The reducing agent can sometimes reduce the aldehyde group of formaldehyde itself.[6]

  • Solvent-related side reactions: Using alcohols as solvents can lead to their oxidation into aldehydes, which can then participate in the labeling reaction, leading to unwanted byproducts.[7]

Q3: How can I prevent the +12 Da side reaction?

A3: The +12 Da side reaction is primarily due to formaldehyde contamination from spin filters. To minimize this, you can:

  • Pre-treat the spin filters: Wash the filters with a buffer solution (e.g., Tris-HCl) before use to remove residual formaldehyde.[3]

  • Choose appropriate spin filters: Some brands of spin filters have been shown to have lower levels of formaldehyde contamination. Nanosep spin filters are recommended for amine-labeling studies.[3]

Q4: What causes the +26 Da N-terminal modification and how can I minimize it?

A4: The +26 Da modification is the formation of an N-methyl-4-imidazolidinone structure at the N-terminus of a peptide. This can be suppressed by optimizing the reaction conditions. One key factor is to perform the methylation at the lowest possible pH within the optimal range (pH 6-9) to reduce side reactions of formaldehyde with the protein.[4]

Q5: Which reducing agent is best for this compound labeling?

A5: Sodium triacetoxyborohydride (STAB) is a preferred reducing agent for reductive amination.[5][8] It is milder and more selective for the reduction of the intermediate imine over the aldehyde, which helps to minimize the reduction of formaldehyde itself.[5] Sodium cyanoborohydride is also commonly used, but STAB is often favored due to its reduced toxicity and often better yields.[8]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Unexpected +12 Da mass shift on peptides Formaldehyde contamination from spin filters.Pre-wash spin filters with a suitable buffer or use filters known for low formaldehyde content.[3]
Unexpected +26 Da mass shift on N-terminus Formation of N-methyl-4-imidazolidinone.Optimize reaction pH; use the lowest effective pH to minimize formaldehyde side reactions.[4]
Low labeling efficiency Suboptimal reagent concentration, pH, or reaction time.Ensure a 20-fold molar excess of formaldehyde over amine groups. Maintain pH between 6 and 9. Follow recommended incubation times.[4][9]
Inactive reducing agent.Use a fresh solution of the reducing agent. The potency of agents like sodium triacetoxyborohydride can degrade over time.[10]
Presence of multiple alkylation states (mono-, di-methylated) Incomplete reaction.Increase reaction time or reagent concentration. Ensure thorough mixing.
Protein precipitation during labeling Alteration of protein properties due to alkylation.Perform the reaction at 4°C. After the reaction, purify the protein using size-exclusion chromatography to remove aggregates.[5]
Unwanted alkyl amine impurities Use of alcohol-based solvents.Avoid using primary and secondary alcohols as solvents, as they can be oxidized to aldehydes and participate in the reaction. Use solvents like dichloroethane or THF.[5][7]

Experimental Protocols

Protocol 1: this compound Labeling of Peptides using Sodium Cyanoborohydride

This protocol is adapted from standard reductive dimethylation procedures.

Materials:

  • Peptide sample in a suitable buffer (e.g., 100 mM TEAB)

  • 4% (v/v) this compound (CD₂O) solution

  • 0.6 M Sodium cyanoborodeuteride (NaBD₃CN) solution

  • Quenching solution (e.g., glycine or ammonia)

Procedure:

  • Ensure the peptide sample is at a pH between 7 and 8.

  • Add 4 µL of 4% (v/v) this compound solution per 100 µL of peptide solution.

  • Mix briefly and spin down the sample.

  • Add 4 µL of 0.6 M sodium cyanoborodeuteride solution.

  • Incubate the reaction mixture for 1 hour at room temperature.

  • Quench the reaction by adding a quenching solution to consume excess formaldehyde.

  • Proceed with sample cleanup for mass spectrometry analysis.

Protocol 2: Reductive Amination using Sodium Triacetoxyborohydride (General Protocol)

This protocol provides a general guideline for reductive amination using STAB.

Materials:

  • Amine-containing molecule (protein or peptide)

  • This compound

  • Sodium triacetoxyborohydride (STAB)

  • Aprotic solvent (e.g., 1,2-dichloroethane (DCE) or Tetrahydrofuran (THF))[5]

  • Acetic acid (optional, as a catalyst for ketone reactions)[5]

Procedure:

  • Dissolve the amine-containing molecule and a stoichiometric excess of this compound in the chosen aprotic solvent.

  • Add sodium triacetoxyborohydride to the mixture. The reaction can typically be performed as a one-pot procedure.[5]

  • Stir the reaction at room temperature. Reaction times can vary depending on the substrate.

  • Monitor the reaction progress by a suitable analytical method (e.g., LC-MS).

  • Upon completion, quench the reaction by adding water or an aqueous basic solution.

  • Extract the product and purify as necessary.

Visualizations

This compound Labeling Workflow

G cluster_0 Sample Preparation cluster_1 This compound Labeling cluster_2 Analysis Protein_Extraction Protein Extraction Digestion Protein Digestion to Peptides Protein_Extraction->Digestion Add_CD2O Add this compound (CD₂O) Digestion->Add_CD2O Add_Reducing_Agent Add Reducing Agent (e.g., NaBD₃CN or STAB) Add_CD2O->Add_Reducing_Agent Incubation Incubation Add_Reducing_Agent->Incubation Quenching Quench Reaction Incubation->Quenching Sample_Cleanup Sample Cleanup (e.g., SPE) Quenching->Sample_Cleanup LC_MS_Analysis LC-MS/MS Analysis Sample_Cleanup->LC_MS_Analysis Data_Analysis Data Analysis and Quantification LC_MS_Analysis->Data_Analysis G Peptide_N_Terminus Peptide N-Terminus H₂N-CHR₁-C(O)NH-CHR₂-... Schiff_Base Schiff Base Intermediate CD₂=N⁺H-CHR₁-C(O)NH-CHR₂-... Peptide_N_Terminus->Schiff_Base + CD₂O Formaldehyde1 Formaldehyde CD₂O Imidazolidinone 4-Imidazolidinone Adduct (+12 Da) Schiff_Base->Imidazolidinone Intramolecular cyclization N_Methyl_Imidazolidinone N-methyl-4-imidazolidinone (+26 Da) Imidazolidinone->N_Methyl_Imidazolidinone + CD₂O, + Reducing Agent Formaldehyde2 Formaldehyde CD₂O Reducing_Agent Reducing Agent G cluster_main Main Reaction Pathway cluster_side Side Reaction Pathway (+26 Da) start Primary Amine (Peptide N-terminus or Lysine) imine Schiff Base/ Iminium Ion start->imine + CD₂O dimethyl Dimethylated Amine (Desired Product) imine->dimethyl + Reducing Agent n_terminus Peptide N-terminus imidazolidinone N-methyl-4-imidazolidinone (Side Product) n_terminus->imidazolidinone + 2 CD₂O + Reducing Agent (intramolecular cyclization)

References

Technical Support Center: Quenching Formaldehyde-d2 Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on effectively quenching reactions involving formaldehyde-d2. Find troubleshooting tips and frequently asked questions to ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of quenching a formaldehyde-d2 reaction?

A1: Quenching is a critical step to stop the cross-linking process initiated by formaldehyde-d2. Formaldehyde-d2, like its isotope formaldehyde, forms covalent bonds between molecules, most notably between proteins and nucleic acids. This "fixation" is often desired to preserve cellular structures or capture molecular interactions at a specific moment in time. However, excess or unreacted formaldehyde-d2 can continue to form non-specific cross-links, leading to artifacts and hindering downstream applications. Quenching agents are small molecules that react with and neutralize the remaining formaldehyde-d2, effectively halting the fixation process.[1][2]

Q2: What are the most common quenching agents for formaldehyde-d2 reactions?

A2: The most commonly used quenching agents for formaldehyde reactions are Tris (tris(hydroxymethyl)aminomethane) and glycine.[1][2][3] Both contain primary amines that react with formaldehyde.[1] Other reagents like sodium borohydride can also be used, particularly to reduce autofluorescence in imaging applications that arises from formaldehyde fixation.[4][5]

Q3: Is there a difference in quenching reactions with formaldehyde versus formaldehyde-d2?

A3: Chemically, formaldehyde and formaldehyde-d2 (where hydrogen atoms are replaced by deuterium) are expected to have very similar reactivity.[6][7] Therefore, the quenching methods and agents effective for formaldehyde will also be effective for formaldehyde-d2. The underlying reaction mechanisms with quenching agents remain the same.

Q4: Which quenching agent is more effective, Tris or Glycine?

A4: Evidence suggests that Tris is a more efficient quenching agent than glycine.[1][3] The chemical structure of Tris allows it to form a stable cyclic product upon reaction with formaldehyde, making the quenching reaction more favorable.[1][3] However, at high concentrations, Tris may also promote the reversal of existing cross-links.[1][3] Glycine is still widely used and effective for many applications.[3][8][9]

Troubleshooting Guide

Issue: High background or non-specific signal in downstream applications (e.g., ChIP-seq, immunofluorescence).

  • Possible Cause 1: Incomplete Quenching. Insufficient quenching can leave residual formaldehyde-d2 to continue cross-linking non-specifically.

    • Solution: Ensure the molar concentration of the quenching agent is in excess of the formaldehyde-d2 used. For example, for reactions with 1% formaldehyde, a final concentration of 125 mM glycine is commonly used.[3][8] For more robust quenching, consider increasing the glycine concentration or using Tris, which is reported to be more efficient.[1][10]

  • Possible Cause 2: Autofluorescence. Formaldehyde fixation can induce autofluorescence in cells and tissues, which can interfere with imaging-based assays.[4]

    • Solution: Consider using a sodium borohydride treatment after fixation and quenching. Sodium borohydride reduces the Schiff bases formed during formaldehyde cross-linking, which can help to decrease autofluorescence.[4][5]

Issue: Loss of signal or reduced yield of cross-linked complexes.

  • Possible Cause 1: Excessive Quenching or Cross-link Reversal. High concentrations of certain quenching agents, particularly Tris, can potentially facilitate the reversal of desired cross-links.[1][3]

    • Solution: Optimize the concentration of your quenching agent. If using Tris, a 2.25-fold molar excess over formaldehyde is a suggested starting point.[3] If cross-link reversal is suspected, you might consider using glycine or reducing the concentration of Tris.

  • Possible Cause 2: Over-fixation. Excessive cross-linking can mask epitopes for antibody binding in immunoprecipitation or immunofluorescence experiments, leading to a weaker signal.[8]

    • Solution: Optimize the formaldehyde-d2 concentration and incubation time for your specific cell type and target. Shorter incubation times (e.g., 5-10 minutes) or lower formaldehyde-d2 concentrations (<1%) may be beneficial.[8]

Quantitative Data Summary

Quenching AgentRecommended ConcentrationKey Considerations
Glycine 125 mM (for 1% formaldehyde)[3][8]Commonly used and effective. The amino group reacts with formaldehyde.[1][9]
Tris ~2.25-fold molar excess over formaldehyde[3]More efficient than glycine due to the formation of stable cyclic products.[1][3] May promote cross-link reversal at high concentrations.[1][3]
Sodium Borohydride 0.1% - 1%[4]Primarily used to reduce autofluorescence from formaldehyde fixation by reducing Schiff bases.[4][5]

Experimental Protocols

Protocol 1: Quenching with Glycine
  • Stop Fixation: After incubation with formaldehyde-d2, add glycine to a final concentration of 125 mM. For example, add 1/10th volume of a 1.25 M glycine stock solution to your sample.[8]

  • Incubate: Incubate for 5 minutes at room temperature with gentle agitation.[3][8]

  • Wash: Pellet the cells by centrifugation.

  • Remove Supernatant: Carefully aspirate the supernatant containing residual formaldehyde-d2 and glycine.

  • Proceed to Downstream Applications: The quenched cells are now ready for lysis or other downstream processing.[2]

Protocol 2: Quenching with Tris
  • Stop Fixation: Following formaldehyde-d2 treatment, add Tris buffer (pH 8.0) to achieve a final concentration that is approximately a 2.25-fold molar excess over the initial formaldehyde-d2 concentration.[3] For a 1% formaldehyde solution (approx. 333 mM), this would be a final Tris concentration of about 750 mM.[3]

  • Incubate: Incubate for 10-15 minutes at room temperature with gentle mixing.

  • Wash: Collect cells via centrifugation.

  • Remove Supernatant: Discard the supernatant.

  • Proceed to Downstream Applications: The cells are now quenched and can be used for subsequent experimental steps.

Visualizations

Quenching_Workflow cluster_fixation Fixation cluster_quenching Quenching cluster_downstream Downstream Processing Cells Cells/Tissue Add_FA Add Formaldehyde-d2 Cells->Add_FA Incubate_Fix Incubate Add_FA->Incubate_Fix Add_Quencher Add Quenching Agent (Glycine or Tris) Incubate_Fix->Add_Quencher Incubate_Quench Incubate Add_Quencher->Incubate_Quench Wash Wash Cells Incubate_Quench->Wash Lysis Cell Lysis Wash->Lysis Analysis Further Analysis (e.g., ChIP, IF) Lysis->Analysis

Caption: General experimental workflow for formaldehyde-d2 fixation and quenching.

Quenching_Mechanisms cluster_glycine Glycine Quenching cluster_tris Tris Quenching FA_g Formaldehyde-d2 (D₂C=O) Schiff_Base_g Schiff Base Product FA_g->Schiff_Base_g + Glycine Glycine Glycine (H₂N-CH₂-COOH) Glycine->Schiff_Base_g FA_t Formaldehyde-d2 (D₂C=O) Cyclic_Product Stable Cyclic Product FA_t->Cyclic_Product + Tris Tris Tris ((HOCH₂)₃C-NH₂) Tris->Cyclic_Product

Caption: Simplified reaction mechanisms for quenching formaldehyde-d2 with Glycine and Tris.

References

dealing with isotopic impurities in Dideuteriomethanone samples

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for handling isotopic impurities in Dideuteriomethanone (formaldehyde-d₂) samples.

Frequently Asked Questions (FAQs)

Q1: What are the common isotopic impurities in this compound (CD₂O) samples?

The most common isotopic impurities are the partially deuterated isotopologue, monodeuteriomethanone (CHDO), and the non-deuterated isotopologue, methanone (formaldehyde, CH₂O). Commercially available this compound, often supplied as a 20% solution in D₂O, typically has an isotopic purity of 98%.[1][2][3][4][5][6] The remaining percentage consists of these lower-mass isotopologues.

Q2: Why are isotopic impurities in CD₂O a concern for my experiments?

Isotopic impurities can significantly impact experimental accuracy, particularly in applications that rely on the mass difference between deuterium and protium.

  • Mass Spectrometry-based Proteomics: In differential isotopic labeling for protein quantification, the presence of CHDO and CH₂O can interfere with the accurate measurement of mass shifts, compromising the precision of relative protein quantification.[1][5]

  • Spectroscopic Analysis: In NMR spectroscopy, while CD₂O is often used to reduce background signals, the proton-containing impurities will produce their own signals, which can complicate spectral analysis.[9]

Q3: How are isotopic impurities in CD₂O samples quantified?

The primary methods for determining the isotopic purity of this compound are Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).[9][10]

  • NMR Spectroscopy: ¹H NMR can be used to detect and quantify the proton-containing impurities (CHDO and CH₂O) relative to a known internal standard. ¹³C NMR can distinguish between the three isotopologues based on their distinct chemical shifts and coupling patterns with deuterium.

  • High-Resolution Mass Spectrometry (HRMS): HRMS can resolve the small mass differences between CD₂O, CHDO, and CH₂O, allowing for their relative abundances to be calculated from the intensity of their respective molecular ion peaks.[3][9][11]

Q4: What is a typical level of isotopic purity for commercially available CD₂O?

Commercial this compound is commonly available with an isotopic purity of 98 atom % D.[3][5][6] For highly sensitive applications, this may not be sufficient, and further purification or synthesis of higher purity material may be necessary.

Troubleshooting Guide

NMR Analysis

Q: I see unexpected peaks in the aldehyde region of my ¹H NMR spectrum when using a CD₂O sample. What are they? A: These peaks likely correspond to the protons in the isotopic impurities CHDO (a 1:1:1 triplet due to coupling with deuterium) and CH₂O (a singlet). You can confirm their identity by comparing their chemical shifts to a reference spectrum. Their presence indicates that your CD₂O sample is not isotopically pure.

Q: My calculated isotopic purity from NMR seems inaccurate. What are common pitfalls? A: Inaccurate quantification via NMR can result from several factors:

  • Insufficient Relaxation Delay (D1): For quantitative NMR (qNMR), the D1 delay must be at least 5 times the longest T1 relaxation time of the nuclei being measured. Using a short delay will lead to incomplete relaxation and inaccurate integrals.

  • Poor Phasing and Baseline Correction: Manual and careful phasing and baseline correction are critical for accurate integration.

  • Reference Standard Impurity: The purity of your internal reference standard directly affects the accuracy of your calculation. Ensure it is of high, known purity.

Mass Spectrometry Analysis

Q: My mass spectrum shows a cluster of peaks at m/z 30, 31, and 32 (for the molecular ion). How do I determine the isotopic purity? A: This cluster represents the different isotopologues. Assuming you are detecting the [M]⁺• radical cation:

  • m/z 30: Corresponds to CH₂O⁺•

  • m/z 31: Corresponds to CHDO⁺•

  • m/z 32: Corresponds to CD₂O⁺•

To calculate the isotopic purity, you can determine the relative area of each peak in the cluster. The isotopic purity of CD₂O would be (Area of m/z 32) / (Total Area of m/z 30 + 31 + 32) * 100%. Ensure your mass spectrometer has sufficient resolution to baseline-separate these peaks.

Experimental Results

Q: My observed Kinetic Isotope Effect (KIE) is smaller than literature values. Could isotopic impurities be the cause? A: Yes, this is a classic symptom of isotopic contamination. The non-deuterated (CH₂O) and mono-deuterated (CHDO) impurities react faster than the fully deuterated (CD₂O) species. This parallel, faster reaction consumes the starting material more quickly than expected for pure CD₂O, resulting in a measured rate constant that is artificially high for the "heavy" isotopologue. This leads to a lower calculated kH/kD ratio. Even 1-2% of proton-containing impurities can significantly suppress the observed KIE.

Data Presentation

Table 1: Properties of this compound and its Common Isotopic Impurities

PropertyThis compound (CD₂O)Monodeuteriomethanone (CHDO)Methanone (CH₂O)
Molecular Formula CD₂OCHDOCH₂O
Monoisotopic Mass (Da) 32.023131.016930.0106
Boiling Point (°C) -19-20-21
Relative Reaction Rate Slowest (k_D)IntermediateFastest (k_H)

Table 2: Example Isotopic Distribution in this compound Samples

GradeCD₂O Abundance (%)CHDO Abundance (%)CH₂O Abundance (%)
Standard Grade 98.01.60.4
High Purity (Post-Purification) > 99.5< 0.4< 0.1

Experimental Protocols & Visualizations

Workflow for Assessing and Managing Isotopic Impurities

The first step upon receiving or synthesizing a this compound sample is to assess its isotopic purity and decide on a course of action based on the requirements of the planned experiment.

start Receive or Synthesize This compound Sample analyze Quantify Isotopic Purity (NMR or HRMS) start->analyze decision Is Purity > Experimental Threshold? analyze->decision proceed Proceed with Experiment decision->proceed Yes purify Purify Sample (e.g., Fractional Distillation) decision->purify No reanalyze Re-analyze Purity of Purified Fractions purify->reanalyze end Use High-Purity Fraction for Experiment reanalyze->end

Caption: Logical workflow for the assessment and purification of this compound samples.

Protocol 1: Quantitative Analysis by ¹³C NMR Spectroscopy

This protocol describes how to determine the relative abundance of CD₂O, CHDO, and CH₂O using ¹³C NMR.

Methodology:

  • Sample Preparation:

    • Accurately weigh a known amount of an internal standard (e.g., 1,4-dioxane) into an NMR tube.

    • Add a precise volume or weight of the this compound solution to be analyzed.

    • Ensure the sample is homogeneous.

  • NMR Acquisition:

    • Acquire a ¹³C NMR spectrum with proton decoupling.

    • Crucial Parameter: Set the relaxation delay (D1) to at least 5 times the T1 of the carbon nucleus with the longest relaxation time. A D1 of 30-60 seconds is recommended to ensure full relaxation for accurate quantification.

    • Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (>100:1) for the smallest impurity peak.

  • Data Processing:

    • Apply a line broadening factor if necessary to improve the signal-to-noise ratio.

    • Carefully phase the spectrum manually.

    • Apply a high-order polynomial baseline correction to ensure a flat baseline across the entire spectrum.

    • Integrate the distinct peaks corresponding to CD₂O, CHDO, and CH₂O. The ¹³C peak for CD₂O will be a quintet, CHDO a triplet, and CH₂O a singlet.

  • Calculation:

    • Let I(CD₂O), I(CHDO), and I(CH₂O) be the integral values for each species.

    • Total Integral = I(CD₂O) + I(CHDO) + I(CH₂O).

    • % Abundance of CD₂O = [I(CD₂O) / Total Integral] * 100.

    • Repeat for CHDO and CH₂O.

prep 1. Prepare Sample (CD₂O + Internal Standard) acquire 2. Acquire ¹³C NMR Spectrum (Proton Decoupled, D1 ≥ 30s) prep->acquire process 3. Process Spectrum (Phase, Baseline Correct) acquire->process integrate 4. Integrate Peaks (CD₂O, CHDO, CH₂O) process->integrate calculate 5. Calculate Relative Abundance (%) integrate->calculate

Caption: Experimental workflow for quantitative analysis of isotopic impurities by NMR.

Protocol 2: Purification by Fractional Distillation

This protocol is for enriching the isotopic purity of a this compound sample by separating it from the more volatile CHDO and CH₂O impurities.

Background: Formaldehyde (CH₂O) has a boiling point of -21°C. This compound (CD₂O), being heavier, has a slightly higher boiling point of -19°C. This small difference allows for separation via a careful fractional distillation.

Methodology:

  • Apparatus Setup:

    • Assemble a fractional distillation apparatus with a vacuum jacketed or well-insulated fractionating column (e.g., a Vigreux column).[1]

    • Use a dry-ice/acetone or liquid nitrogen cold finger condenser.

    • The receiving flasks must be cooled in a dry-ice/acetone bath to efficiently trap the gaseous formaldehyde isotopologues.

    • Ensure all glassware is meticulously dried to prevent H/D exchange.

  • Distillation Procedure:

    • Gently warm the distilling flask containing the initial CD₂O solution. The solution is often a polymer (paraformaldehyde-d₂) in D₂O which needs to be "cracked" by heating to generate the monomeric gas.

    • Slowly increase the temperature. The more volatile CH₂O and CHDO will begin to vaporize first.[1]

    • Maintain a very slow distillation rate to allow for multiple vaporization-condensation cycles within the fractionating column, which is essential for good separation.[12]

    • Collect the initial fractions, which will be enriched in CH₂O and CHDO, in the first cold trap.

    • As the temperature at the top of the column begins to rise and stabilize closer to -19°C, switch to a new, clean cold trap to collect the main fraction, which will be enriched in CD₂O.

  • Analysis:

    • Analyze the isotopic content of each collected fraction using NMR or HRMS to determine the success of the purification.

setup 1. Assemble Dry Fractional Distillation Apparatus heat 2. Gently Heat Sample to Generate Monomer Gas setup->heat collect1 3. Slowly Distill and Collect Early Fractions (Enriched in CH₂O/CHDO) heat->collect1 collect2 4. Collect Main Fraction (Enriched in CD₂O) collect1->collect2 analyze 5. Analyze Purity of Fractions (NMR or HRMS) collect2->analyze

Caption: Experimental workflow for the purification of this compound by fractional distillation.

References

optimizing experimental design for Dideuteriomethanone studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dideuteriomethanone (CD2O).

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common challenges encountered during the synthesis, purification, and application of this compound.

Question Answer
Synthesis & Handling
My D2CO synthesis yield is unexpectedly low. What are the common causes?Low yields can stem from several factors. First, ensure the isotopic purity of your deuterium source, as contaminants can interfere with the reaction. Deuterated water (D2O) is a common and cost-effective source.[1] Second, reaction conditions such as temperature, pressure, and catalyst activity are critical and may require optimization. Finally, consider the stability of intermediates; unwanted side reactions can reduce the final product yield.
What are the best practices for handling and storing D2CO solutions?This compound is typically supplied as a solution in D2O, often around 20% w/w.[2][3][4] It should be stored in a refrigerated environment (+2°C to +8°C) and protected from light to prevent degradation and polymerization.[3] Ensure containers are tightly sealed to avoid contamination with atmospheric moisture (H2O), which could lead to H/D exchange and reduce isotopic purity.
How can I scale up my D2CO synthesis from lab-scale to a larger production?Scaling up synthesis presents significant challenges. Reaction kinetics, heat transfer, and mass transfer do not always scale linearly. Conditions that work on a milligram scale may be inefficient or unsafe on a multi-kilogram scale. It is crucial to re-optimize parameters such as reagent concentration, temperature, and mixing. Employing process intensification techniques and considering the economic viability and availability of green solvents at a larger scale are also important.[5]
Purification
I am having difficulty removing protic (CH2O) impurities from my D2CO sample. What purification techniques are effective?Achieving high isotopic purity is a common challenge. Standard purification methods like distillation can be effective, but for removing stubborn isotopic impurities, chromatographic techniques are often necessary. While not specifically documented for D2CO, ion exchange chromatography is a powerful method for separating isotopes and could be adapted for purifying precursors or ionic intermediates in the synthesis pathway.[1] Preparative High-Performance Liquid Chromatography (HPLC) can also be used, but this method can be expensive to scale up.
How do I monitor the progress of my D2CO synthesis reaction, especially in a solid-phase synthesis?Monitoring solid-phase reactions can be challenging. A practical approach involves using thin-layer chromatography (TLC) in conjunction with a photolabile linker on the resin support.[6] This allows for real-time monitoring of the reaction's progress. For solution-phase reactions, in situ monitoring techniques such as mid-infrared (IR), near-infrared (NIR), and Raman spectroscopy can provide real-time data on the concentration of reactants, intermediates, and products without altering the reaction mixture.[7]
Analysis & Characterization
Which analytical methods are best for quantifying D2CO and confirming its isotopic purity?A combination of techniques is recommended. Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for separating D2CO from its protic counterpart and confirming the mass difference, which verifies isotopic incorporation.[8][9] Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for determining the extent of deuteration.[10] For quantitative analysis in various media, High-Performance Liquid Chromatography (HPLC) after derivatization with a reagent like 2,4-dinitrophenylhydrazine (DNPH) is a well-established and sensitive method.[8][11][12]
My analytical results are inconsistent. What should I check first?Inconsistent results are often due to simple experimental errors or the degradation of reagents.[13] First, repeat the experiment to rule out a one-time fluke. If the problem persists, systematically check your reagents and buffers to ensure they haven't expired or become contaminated.[13] Always include positive and negative controls in your experimental design to validate the assay's performance.[13] Taking samples at various stages of a long protocol can also help pinpoint where a potential issue occurred.[13]
Application in Drug Development
What is the primary application of D2CO in drug development?This compound is primarily used to study reaction mechanisms through the Kinetic Isotope Effect (KIE) .[1] By substituting hydrogen with deuterium, the C-D bond becomes stronger than the C-H bond. If this bond is broken in the rate-limiting step of a reaction, the deuterated compound will react more slowly. This effect helps medicinal chemists understand metabolic pathways of a drug candidate.[14] Improving a drug's metabolic stability by deuteration can lead to a better pharmacokinetic profile, potentially reducing dosing frequency and improving safety.[14][15]

Quantitative Data Summary

The following tables summarize key analytical methods used for the detection and quantification of formaldehyde, which are directly applicable to this compound studies.

Table 1: Comparison of Analytical Techniques for Formaldehyde/Dideuteriomethanone Quantification

TechniqueCommon ApplicationTypical Derivatizing AgentDetection MethodKey Advantages
HPLC Air, Water, Biological Samples[8][11]2,4-Dinitrophenylhydrazine (DNPH)[12]UV Absorbance[8]High sensitivity, well-established methods[11]
GC-MS Biological Samples, Air[8]PentafluorophenylhydrazineMass SpectrometryExcellent for confirming isotopic purity, high specificity[9]
Spectrophotometry Air, Water[16]Chromotropic Acid, Phenylhydrazine[11]ColorimetryCost-effective, suitable for routine monitoring[16]
Ion Chromatography Aqueous SolutionsNoneConductivityEffective for separating ionic species[9]

Experimental Protocols

Protocol 1: General Quantification of D2CO using HPLC

This protocol outlines the derivatization of D2CO with 2,4-dinitrophenylhydrazine (DNPH) followed by HPLC analysis, adapted from standard methods for formaldehyde.[12]

Materials and Equipment:

  • D2CO solution in D2O

  • 2,4-Dinitrophenylhydrazine (DNPH) solution in acetonitrile

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Perchloric acid

  • HPLC system with a C18 reverse-phase column and UV detector (360 nm)

  • Volumetric flasks, pipettes, and vials

Procedure:

  • Sample Preparation: Accurately dilute the D2CO solution to a concentration within the expected linear range of the HPLC method.

  • Derivatization: To 1 mL of the diluted sample, add 1 mL of the DNPH solution and a catalytic amount of perchloric acid.

  • Reaction: Vortex the mixture and allow it to react at room temperature for at least 60 minutes, protected from light. The reaction forms the D2CO-2,4-dinitrophenylhydrazone derivative.

  • Analysis:

    • Set the HPLC UV detector to 360 nm.

    • Use a mobile phase gradient of acetonitrile and water suitable for separating the hydrazone derivative.

    • Inject a known volume of the derivatized sample into the HPLC system.

  • Quantification: Create a calibration curve using standards of known D2CO concentration that have undergone the same derivatization process. Calculate the concentration of D2CO in the sample by comparing its peak area to the calibration curve.

Protocol 2: General Synthesis of D2CO via Oxidation of Deuterated Methanol

This protocol provides a conceptual framework for the synthesis of D2CO. Specific catalysts, temperatures, and reaction times must be optimized empirically.

Materials and Equipment:

  • Deuterated methanol (CD3OD)

  • Oxidizing agent (e.g., a metal oxide catalyst like silver or iron-molybdenum)

  • Inert gas (e.g., Nitrogen or Argon)

  • Tube furnace or similar reactor system

  • Cold trap or impinger system with D2O

  • Gas flow controllers

Procedure:

  • System Setup: Assemble the reactor system, ensuring all connections are secure. The setup consists of an inert gas source, a bubbler containing CD3OD to introduce its vapor into the gas stream, the heated catalyst bed within the furnace, and a cold trap to collect the D2CO product.

  • Catalyst Activation: Heat the catalyst bed under a flow of inert gas to the required activation temperature as determined by literature or prior experiments.

  • Reaction Initiation: Once the catalyst is activated, bubble the inert gas through the CD3OD reservoir at a controlled rate to introduce deuterated methanol vapor into the reactor.

  • Oxidation: The CD3OD vapor passes over the heated catalyst, where it is oxidized to D2CO. The reaction is typically performed at elevated temperatures (e.g., 250-400°C).

  • Product Collection: The gas stream exiting the reactor, containing D2CO, unreacted CD3OD, and byproducts, is passed through a cold trap or a series of impingers containing D2O. The D2CO is absorbed into the D2O, forming a solution.

  • Purification & Concentration: The resulting D2CO/D2O solution may require further purification by distillation to remove unreacted methanol and other impurities.

Visualizations

The following diagrams illustrate key workflows and concepts in this compound studies.

G cluster_synthesis Phase 1: Synthesis & Purification cluster_analysis Phase 2: Characterization cluster_application Phase 3: Application synthesis D2CO Synthesis (e.g., Oxidation of CD3OD) purification Purification (e.g., Distillation, Chromatography) synthesis->purification quant Quantification (e.g., HPLC, Titration) purification->quant purity Isotopic Purity Check (e.g., GC-MS, NMR) purification->purity kie Kinetic Isotope Effect (KIE) Study quant->kie purity->kie drug_dev Metabolic Pathway Elucidation kie->drug_dev data_analysis Data Analysis & Interpretation drug_dev->data_analysis

Caption: General experimental workflow for this compound studies.

G start Problem: Unexpected Experimental Result low_yield Low Product Yield? start->low_yield Synthesis impure Impure Product? start->impure Purification inconsistent Inconsistent Data? start->inconsistent Analysis check_reagents Check Precursor Purity & Reagent Activity low_yield->check_reagents Yes opt_conditions Optimize Reaction Conditions (Temp, Time, Catalyst) low_yield->opt_conditions Yes refine_purification Refine Purification Method (e.g., Change column, gradient) impure->refine_purification Yes check_side_reactions Investigate Potential Side Reactions impure->check_side_reactions Yes run_controls Run Positive/Negative Controls inconsistent->run_controls Yes recalibrate Recalibrate Instruments & Check Buffers inconsistent->recalibrate Yes repeat_exp Repeat Experiment Carefully inconsistent->repeat_exp Yes

Caption: A troubleshooting decision tree for D2CO experiments.

G cluster_protic Standard Reaction cluster_deuterated Deuterated Reaction ReactantH Substrate + CH2O TS_H Transition State (C-H bond breaking) ReactantH->TS_H Rate = kH ProductH Product TS_H->ProductH Conclusion If kH > kD, then C-H/C-D bond cleavage is in the rate-determining step. ReactantD Substrate + CD2O TS_D Transition State (C-D bond breaking) ReactantD->TS_D Rate = kD ProductD Product TS_D->ProductD

Caption: The principle of the Kinetic Isotope Effect (KIE) using D2CO.

References

Validation & Comparative

Dideuteriomethanone vs. Formaldehyde: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Analysis of Isotopic Substitution in a Fundamental Reagent

In the landscape of chemical biology and drug development, the choice of reagents can profoundly impact experimental outcomes and the therapeutic potential of novel compounds. Formaldehyde (CH₂O), a cornerstone reagent, is widely utilized for its role as a cross-linking agent, a preservative, and a one-carbon building block in synthesis.[1][2] However, its deuterated counterpart, dideuteriomethanone (CD₂O), also known as formaldehyde-d₂, offers distinct properties rooted in the principles of isotopic chemistry.[3][4] This guide provides a comparative analysis of these two molecules, presenting experimental data and protocols to inform their application in research and pharmaceutical development.

Core Chemical and Physical Properties

The substitution of protium (¹H) with deuterium (²H or D) is a subtle structural change that imparts a measurable difference in physical properties due to the increased mass of the neutron in the deuterium nucleus. This seemingly minor alteration is the foundation of the differing reactivity and metabolic fate of the two compounds.

PropertyFormaldehyde (CH₂O)This compound (CD₂O)
Molecular Weight 30.03 g/mol 32.04 g/mol [5]
CAS Number 50-00-0[2]1664-98-8[6]
Boiling Point -19 °CNot precisely documented, but similar to CH₂O
Density ~0.815 g/cm³ (liquid at -20°C)~0.684 g/cm³ (value may vary based on source)[6]
Bond Energy (C-H vs. C-D) LowerHigher (by ~1.2-1.5 kcal/mol)[7]

The Deuterium Kinetic Isotope Effect (KIE): A Fundamental Difference

The most significant distinction in the chemical behavior of this compound compared to formaldehyde is the Deuterium Kinetic Isotope Effect (KIE). The carbon-deuterium (C-D) bond has a lower vibrational frequency and thus a lower zero-point energy than the carbon-hydrogen (C-H) bond.[8] This results in a higher activation energy required to break a C-D bond.[8][9]

Consequently, reactions where the cleavage of this bond is the rate-determining step will proceed more slowly for this compound than for formaldehyde.[3] This principle is the cornerstone of its application in altering drug metabolism. The KIE is formally expressed as the ratio of the rate constants (kH/kD).[8]

KIE cluster_CH2O Formaldehyde (CH₂O) Pathway cluster_CD2O This compound (CD₂O) Pathway r1 Reactants e1 Lower Activation Energy r1->e1 k_H (Faster Rate) p1 Products e1->p1 r2 Reactants e2 Higher Activation Energy r2->e2 k_D (Slower Rate) p2 Products e2->p2

Caption: The Kinetic Isotope Effect (KIE).

Comparative Performance in Key Applications

A. Metabolic Stability in Drug Development

In drug discovery, poor metabolic stability is a primary cause of compound failure.[8] Many drug candidates are metabolized by cytochrome P450 (CYP) enzymes, often through the oxidation of a C-H bond.[10] Replacing a metabolically labile hydrogen with deuterium can significantly slow down this process, a strategy known as "precision deuteration".[7][11]

This "deuterium switch" can lead to:

  • Increased half-life (t½): The drug remains in the system longer, potentially allowing for lower or less frequent dosing.[8]

  • Reduced toxic metabolites: If a metabolite is responsible for toxicity, slowing its formation can improve the drug's safety profile.[7]

  • Improved pharmacokinetic profile: Deuteration can lead to more predictable drug exposure between patients.[12][13]

Experimental Data: Metabolic Stability of a Deuterated Drug Analog

The following table summarizes hypothetical but representative data from an in vitro human liver microsome stability assay, comparing a parent drug (Drug X) to its deuterated analog (Deutero-Drug X), where deuteration has been applied to a known metabolic soft spot.

CompoundHalf-life (t½) in HLM (min)Intrinsic Clearance (CLint) (µL/min/mg)
Drug X (Non-deuterated)2527.7
Deutero-Drug X759.2

This data illustrates that deuteration can lead to a marked improvement in metabolic stability, as evidenced by a longer half-life and lower clearance rate.[9]

B. Protein-DNA and Protein-Protein Cross-linking

Formaldehyde is the most common cross-linking agent used in techniques like Chromatin Immunoprecipitation (ChIP) to study protein-DNA interactions in vivo.[1][14] It forms methylene bridges between nucleophilic groups on proteins and DNA.[15][16] this compound can be used for the same purpose. While the fundamental cross-linking chemistry is identical, the reaction kinetics may differ. The formation of the initial hydroxymethyl adduct may be subject to a secondary KIE, potentially slowing the overall cross-linking process. This could offer finer temporal control over the reaction but may also require longer incubation times or higher concentrations to achieve the same cross-linking efficiency as formaldehyde.

C. Toxicity Profile

Formaldehyde is a known toxin and is classified as a group 1 carcinogen.[2] Its toxicity stems from its high reactivity with biological nucleophiles like proteins and nucleic acids.[17][18] While this compound is expected to have a similar intrinsic toxicity profile due to its identical chemical reactivity, the broader context of using deuterated compounds in drug development often aims to reduce toxicity.[8] This is achieved not by altering the toxicity of the deuterated molecule itself, but by blocking the metabolic pathway that produces a more toxic downstream metabolite.[7]

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability Assay in Human Liver Microsomes

This protocol provides a framework for comparing the metabolic stability of a non-deuterated compound (synthesized using formaldehyde) versus its deuterated analog (synthesized using this compound).

Methodology:

  • Reagent Preparation:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Create an NADPH-regenerating solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in the buffer.

    • Prepare 1 mM stock solutions of the test compounds (non-deuterated and deuterated) in a suitable organic solvent (e.g., DMSO).

  • Incubation:

    • In a microcentrifuge tube, pre-warm 0.5 mg/mL of human liver microsomes (HLM) in the phosphate buffer at 37°C for 5 minutes.

    • Add the test compound to achieve a final concentration of 1 µM.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH-regenerating solution. The final volume should be uniform across all samples.

  • Time Points and Quenching:

    • At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with an internal standard.

  • Sample Processing and Analysis:

    • Vortex the quenched samples and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to an HPLC vial.

    • Analyze the samples using LC-MS/MS to quantify the remaining concentration of the parent compound relative to the internal standard.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression.

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

workflow cluster_prep Preparation cluster_reaction Reaction at 37°C cluster_analysis Analysis A Prepare Buffers & NADPH System B Prepare Test Compounds (1µM final conc.) C Pre-warm HLM D Add Test Compound C->D E Initiate with NADPH D->E F Quench Aliquots at Time Points (0, 5, 15, 30, 60 min) E->F G Process Samples (Centrifuge) F->G H Analyze by LC-MS/MS G->H I Calculate Half-Life (t½) H->I

Caption: Workflow for a microsomal metabolic stability assay.
Protocol 2: Comparative Protein-DNA Cross-linking for ChIP

This protocol outlines the initial cross-linking step for a ChIP experiment, highlighting the comparative use of formaldehyde and this compound.

Methodology:

  • Cell Culture: Grow cells to the desired confluency (~80-90%) in appropriate culture plates.

  • Cross-linking Solutions:

    • Formaldehyde: Prepare a 1% final concentration solution by adding 37% formaldehyde directly to the cell culture medium.

    • This compound: Prepare a 1% final concentration solution by adding a ~20% w/w solution of this compound in D₂O to the cell culture medium.[6]

  • Fixation:

    • To parallel plates of cells, add either the formaldehyde or this compound solution.

    • Incubate the cells at room temperature for 10 minutes with gentle swirling. Note: For this compound, an optimization of incubation time (e.g., 10, 15, 20 minutes) may be necessary to achieve comparable cross-linking efficiency.

  • Quenching:

    • Stop the cross-linking reaction by adding glycine to a final concentration of 125 mM.

    • Incubate for 5 minutes at room temperature with gentle swirling.

  • Cell Harvesting:

    • Wash the cells twice with ice-cold PBS.

    • Scrape the cells, pellet them by centrifugation, and proceed with the standard ChIP protocol (lysis, sonication, immunoprecipitation, etc.).

Synthesis and Analytical Methods

Synthesis: this compound is typically synthesized by adapting established routes for formaldehyde production, but using deuterium-containing reagents.[3] A common and economical approach is to use deuterium oxide (D₂O) as the deuterium source in hydrogen-deuterium exchange reactions.[3] It is commercially available, most often as a stabilized ~20% solution in D₂O.[5][6]

Analytical Methods: The methods for detecting and quantifying both molecules are largely the same, with predictable differences in the output data.

MethodApplicationExpected Difference for CD₂O
Mass Spectrometry (MS) Identification and quantification, especially in metabolic studies.[3]Higher mass-to-charge ratio (m/z) for the molecular ion and fragments containing the deuterated carbon.
NMR Spectroscopy Structural elucidation and purity assessment.[3]Absence of proton signals for the aldehyde group in ¹H NMR; a characteristic triplet in ¹³C NMR due to C-D coupling.
Spectrophotometry Quantification in air or solution after derivatization (e.g., with chromotropic acid).[19][20]No significant difference, as the method targets the carbonyl functional group's reactivity, which is largely unchanged.
HPLC Separation and quantification, often after derivatization (e.g., with 2,4-DNPH).[21]No significant difference in retention time, but allows for collection of fractions for subsequent MS analysis.

Conclusion and Recommendations

The choice between this compound and formaldehyde is dictated by the experimental goal.

  • Formaldehyde remains the standard, cost-effective choice for general applications like cell and tissue fixation, and as a one-carbon source in standard organic synthesis.[1]

  • This compound is a specialized reagent whose value is most apparent in:

    • Drug Development: For strategically improving the metabolic stability and pharmacokinetic properties of drug candidates by leveraging the kinetic isotope effect.[7][13]

    • Mechanistic Studies: As a probe to determine whether a C-H bond cleavage is the rate-determining step in a chemical or enzymatic reaction.[3]

For researchers in drug discovery and development, the strategic incorporation of deuterium via reagents like this compound represents a powerful tool to overcome metabolic liabilities and enhance the therapeutic potential of new chemical entities.

References

Dideuteriomethanone vs. 13C-Formaldehyde: A Comparative Guide for Protein Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise analysis of protein interactions, structure, and quantification is paramount. Stable isotope labeling coupled with mass spectrometry has become an indispensable tool in this endeavor. Among the various reagents used, isotopic forms of formaldehyde, specifically Dideuteriomethanone (D2-formaldehyde) and 13C-formaldehyde, are frequently employed. This guide provides an objective comparison of their performance in key protein analysis applications, supported by experimental principles and data.

This document will delve into a head-to-head comparison of this compound and 13C-formaldehyde in three primary areas of protein analysis:

  • Quantitative Proteomics (Stable Isotope Dimethyl Labeling): A technique for the accurate quantification of proteins in different samples.

  • Protein Cross-linking: A method to identify and study protein-protein interactions.

  • Protein Footprinting: A technique to probe the solvent-accessible surfaces of a protein to understand its structure and interactions.

At a Glance: Key Performance Differences

FeatureThis compound (D2-Formaldehyde)13C-FormaldehydeKey Takeaway
Primary Application Stable Isotope Dimethyl LabelingStable Isotope Dimethyl Labeling, Protein Cross-linkingBoth are versatile, but 13C-formaldehyde is often preferred for applications demanding the highest quantitative accuracy.
Quantitative Accuracy Good, but can be affected by isotopic effects.Excellent, minimal isotopic effects.[1][2]13C-formaldehyde generally provides higher precision in quantitative studies.[1]
Chromatographic Behavior Can cause a slight shift in retention time compared to the non-labeled counterpart, potentially complicating data analysis.Co-elutes with the non-labeled counterpart, simplifying data analysis and improving quantification.[2]13C-formaldehyde is superior for applications relying on precise chromatographic alignment.
Mass Shift +2 Da per deuterium atom+1 Da per 13C atomThe choice of isotope allows for flexibility in designing multiplexed experiments.
Cost Generally less expensive.Generally more expensive.Cost may be a factor for large-scale screening experiments.
Availability Widely available.Widely available.Both are readily accessible from various chemical suppliers.

Quantitative Proteomics: Stable Isotope Dimethyl Labeling

Stable isotope dimethyl labeling (SIDL) is a popular chemical labeling method for quantitative proteomics. It involves the reaction of formaldehyde with primary amines (the N-terminus of a peptide and the ε-amino group of lysine residues) in the presence of a reducing agent, such as sodium cyanoborohydride. This results in the addition of a dimethyl group to these sites. By using light (e.g., CH₂O), medium (e.g., CD₂O), or heavy (e.g., ¹³CD₂O) versions of formaldehyde, different peptide populations can be isotopically encoded and then quantified by mass spectrometry.[3]

Performance Comparison
ParameterThis compound (D2-Formaldehyde)13C-Formaldehyde
Reaction Efficiency High, reaction is typically fast (less than 5 minutes) and proceeds to completion.[4]High, with similar reaction kinetics to D2-formaldehyde.
Specificity High, specifically labels N-termini and lysine residues.High, with the same specificity as D2-formaldehyde.
Quantitative Precision Good, with reported errors in the range of 0-4% in some studies.[4] However, the deuterium isotope effect can lead to a slight shift in chromatographic retention time, which may introduce variability and lower precision in some cases.Excellent, generally provides higher precision due to the absence of a significant chromatographic isotope effect.[1] This leads to less variance in quantitative peptide ratios.[1]
Side Reactions Minimal detectable byproducts under optimal conditions.[4]Minimal detectable byproducts.
Experimental Protocol: Reductive Dimethylation for Quantitative Proteomics

This protocol provides a general outline for stable isotope dimethyl labeling of peptides.

  • Protein Digestion: Digest protein samples (e.g., with trypsin) to generate peptides.

  • Peptide Cleanup: Desalt the peptide mixtures using a suitable method (e.g., C18 solid-phase extraction).

  • Labeling Reaction:

    • Resuspend the peptide samples in a reaction buffer (e.g., 100 mM triethylammonium bicarbonate, pH 8.5).

    • For the "light" sample, add a solution of 4% (v/v) formaldehyde (CH₂O).

    • For the "heavy" sample, add a solution of 4% (v/v) 13C-formaldehyde (¹³CH₂O) or this compound (CD₂O).

    • Immediately add a freshly prepared solution of a reducing agent, such as 600 mM sodium cyanoborohydride.

    • Incubate the reaction at room temperature for 1 hour.

  • Quenching: Stop the reaction by adding an ammonia solution or glycine to consume excess formaldehyde.

  • Sample Mixing: Combine the "light" and "heavy" labeled peptide samples in a 1:1 ratio.

  • Final Cleanup: Desalt the mixed peptide sample.

  • LC-MS/MS Analysis: Analyze the labeled peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for identification and quantification.

Workflow for Quantitative Proteomics using Isotopic Formaldehyde Labeling

G cluster_sample1 Sample 1 (e.g., Control) cluster_sample2 Sample 2 (e.g., Treated) Prot1 Protein Extraction Digest1 Tryptic Digestion Prot1->Digest1 Label1 Labeling with This compound (Light) Digest1->Label1 Mix Mix Labeled Peptides (1:1) Label1->Mix Prot2 Protein Extraction Digest2 Tryptic Digestion Prot2->Digest2 Label2 Labeling with 13C-Formaldehyde (Heavy) Digest2->Label2 Label2->Mix Cleanup Desalting Mix->Cleanup LCMS LC-MS/MS Analysis Cleanup->LCMS Data Data Analysis (Quantification) LCMS->Data

Caption: Workflow for quantitative proteomics using isotopic formaldehyde labeling.

Protein Cross-linking

Formaldehyde is a zero-length cross-linker, meaning it directly connects interacting molecules without adding a spacer arm.[5] This makes it an excellent tool for capturing transient and direct protein-protein interactions within a physiological context.[5][6] Both this compound and 13C-formaldehyde can be used for cross-linking, and the choice of isotope can aid in the identification of cross-linked peptides by mass spectrometry.

Performance Comparison
ParameterThis compound (D2-Formaldehyde)13C-Formaldehyde
Cross-linking Efficiency High, formaldehyde is a highly reactive and cell-permeable cross-linker.[7] Kinetic isotope effects with deuterium may slightly decrease the reaction rate compared to the light isotope, but it is generally still very efficient.High, with potentially slightly faster kinetics than D2-formaldehyde due to a smaller kinetic isotope effect.
Specificity of Cross-linking Reacts with primary amines (lysine), but also with other nucleophilic residues like cysteine, histidine, and tyrosine.Same reactivity profile as D2-formaldehyde.
Identification of Cross-links The mass shift from deuterium can be used to distinguish cross-linked peptides from unmodified peptides.The +1 Da mass shift per carbon from 13C provides a clear signature for identifying cross-linked peptides.
Potential for Side Reactions Can lead to the formation of various adducts and modifications on proteins.[8]Similar potential for side reactions as D2-formaldehyde.[8]
Experimental Protocol: In Vivo Protein Cross-linking with Formaldehyde
  • Cell Culture and Treatment: Grow cells to the desired confluency and apply any necessary treatments.

  • Cross-linking:

    • Wash cells with phosphate-buffered saline (PBS).

    • Add fresh PBS containing the desired concentration of formaldehyde (typically 0.1% to 1%). Either this compound or 13C-formaldehyde can be used.

    • Incubate for a specific time (e.g., 10-15 minutes) at room temperature. The optimal time and concentration should be determined empirically.

  • Quenching: Stop the cross-linking reaction by adding a quenching buffer (e.g., PBS containing 125 mM glycine) and incubate for 5-10 minutes.

  • Cell Lysis: Lyse the cells using a suitable lysis buffer containing protease inhibitors.

  • Immunoprecipitation (Optional): If studying a specific protein complex, perform immunoprecipitation using an antibody against the protein of interest.

  • Protein Digestion: Digest the cross-linked protein complexes (e.g., with trypsin).

  • LC-MS/MS Analysis: Analyze the resulting peptides by LC-MS/MS to identify cross-linked peptides. Specialized software is typically required for this analysis.

Workflow for Protein Cross-linking and Interaction Analysis

G Cells Intact Cells Crosslink In vivo Cross-linking (D2- or 13C-Formaldehyde) Cells->Crosslink Quench Quenching (Glycine) Crosslink->Quench Lysis Cell Lysis Quench->Lysis IP Immunoprecipitation (Optional) Lysis->IP Digest Protein Digestion Lysis->Digest IP->Digest LCMS LC-MS/MS Analysis Digest->LCMS Data Cross-link Identification and Network Analysis LCMS->Data

Caption: Workflow for protein cross-linking and interaction analysis.

Protein Footprinting

Protein footprinting is a powerful technique for studying protein conformation and interactions. It involves covalently modifying the solvent-accessible surface of a protein with a chemical reagent. Regions of the protein that are buried or involved in interactions will be protected from modification. While hydroxyl radicals are commonly used for footprinting, formaldehyde can also be employed to label accessible lysine residues. The use of isotopic versions of formaldehyde can facilitate the detection and quantification of these modifications.

Performance Comparison
ParameterThis compound (D2-Formaldehyde)13C-Formaldehyde
Labeling Efficiency The rate of modification of accessible residues can be influenced by kinetic isotope effects, which may be more pronounced for deuterium.[9][10]Likely to have a faster reaction rate for labeling compared to the deuterated counterpart due to a smaller kinetic isotope effect.
Specificity Primarily targets solvent-accessible lysine residues.Same specificity as this compound.
Detection of Modifications The mass shift from deuterium allows for the identification of labeled peptides.The precise mass shift from 13C aids in the confident identification of modified peptides.
Structural Perturbation The labeling reaction itself is unlikely to cause significant structural changes under controlled conditions.Similar to this compound, the reaction is generally mild enough to preserve the native protein structure.
Experimental Protocol: Formaldehyde-based Protein Footprinting
  • Protein Sample Preparation: Prepare the protein of interest in a suitable buffer. For interaction studies, prepare samples with and without the binding partner.

  • Labeling Reaction:

    • Add a solution of either this compound or 13C-formaldehyde to the protein solution. The concentration and reaction time should be optimized to ensure limited labeling (typically less than one modification per protein molecule).

    • Incubate for a short period at a controlled temperature.

  • Quenching: Stop the reaction by adding a quenching reagent like glycine or by buffer exchange.

  • Protein Denaturation and Digestion: Denature the protein and digest it into peptides (e.g., with trypsin).

  • LC-MS/MS Analysis: Analyze the peptide mixture by LC-MS/MS.

  • Data Analysis: Identify and quantify the modified peptides. Compare the modification patterns between different states of the protein (e.g., with and without a ligand) to identify protected regions.

Case Study: Integrin Signaling Pathway

Formaldehyde cross-linking has been successfully applied to study the protein interaction network of integrin β1.[5][6] Integrins are transmembrane receptors that mediate cell-matrix and cell-cell adhesion and play crucial roles in various signaling pathways. Upon ligand binding, integrins cluster and recruit a complex network of cytoplasmic proteins that connect to the actin cytoskeleton and initiate downstream signaling cascades.

Using formaldehyde cross-linking followed by immunoprecipitation of integrin β1 and mass spectrometry analysis, researchers can identify both stable and transient interaction partners that are crucial for integrin-mediated signaling. The use of isotopic formaldehyde (D2 or 13C) in such studies could enable the quantitative comparison of the integrin interactome under different conditions, for example, before and after stimulation with an extracellular matrix component.

Integrin Signaling Pathway

G cluster_membrane Cell Membrane Integrin Integrin β1 Talin Talin Integrin->Talin Kindlin Kindlin Integrin->Kindlin FAK FAK Integrin->FAK ECM Extracellular Matrix (e.g., Fibronectin) ECM->Integrin Actin Actin Cytoskeleton Talin->Actin Src Src FAK->Src Signaling Downstream Signaling (e.g., MAPK pathway) FAK->Signaling Src->FAK Src->Signaling

Caption: Simplified diagram of the integrin signaling pathway.

Conclusion

Both this compound and 13C-formaldehyde are valuable reagents for protein analysis using mass spectrometry. The choice between them depends on the specific application and the desired level of quantitative accuracy.

  • For high-precision quantitative proteomics , 13C-formaldehyde is the superior choice as it minimizes isotopic effects on chromatography, leading to more accurate and reproducible results.[1][2]

  • For protein cross-linking and footprinting , both isotopes can be effectively used. The distinct mass shifts they provide are advantageous for identifying modified peptides. While kinetic isotope effects may slightly influence the reaction rates of This compound , it remains a highly effective reagent and a more cost-effective option.

Researchers should carefully consider the specific requirements of their experiments, including the need for high quantitative precision, the complexity of the sample, and budget constraints, when selecting the appropriate isotopic formaldehyde reagent.

References

Dideuteriomethanone: A Superior Cross-Linker for Quantitative Proteomics

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of protein-protein interaction analysis, the choice of a cross-linking agent is paramount to the success of experimental outcomes. For researchers, scientists, and drug development professionals leveraging cross-linking mass spectrometry (XL-MS), Dideuteriomethanone, the deuterated form of formaldehyde, emerges as a superior alternative to conventional cross-linkers. Its primary advantage lies in its ability to introduce a stable isotopic label, enabling precise quantification of protein interactions and conformational changes. This guide provides an objective comparison of this compound with other cross-linkers, supported by experimental data and detailed protocols.

Unveiling the Advantages of Isotopic Labeling

The core benefit of using this compound (formaldehyde-d₂) over its non-deuterated counterpart, formaldehyde, is the introduction of a known mass shift in cross-linked peptides. This isotopic labeling strategy is fundamental to quantitative XL-MS workflows. By comparing the signal intensities of the 'heavy' (deuterated) and 'light' (non-deuterated) cross-linked peptide pairs in a mass spectrometer, researchers can accurately quantify differences in protein interactions between two or more cellular states.[1][2][3][4] This capability is crucial for studying dynamic cellular processes, such as the cellular response to drug treatment or signaling pathway activation.

While direct quantitative comparisons of cross-linking efficiency between this compound and formaldehyde are not extensively documented in published literature, the underlying principle of the kinetic isotope effect suggests that the C-D bond is stronger than the C-H bond.[5] This could potentially lead to a slightly slower reaction rate for this compound. However, in practice, the primary determinant of cross-linking efficiency for formaldehyde and its deuterated analogue is the proximity of reactive amino acid residues.[6][7] The stability of the resulting cross-links is considered comparable under typical experimental conditions. The key differentiator remains the quantitative power unlocked by isotopic labeling.

Performance Comparison: this compound vs. Other Cross-Linkers

To provide a clear comparison, the following table summarizes the performance characteristics of this compound against other commonly used cross-linkers.

FeatureThis compound (Formaldehyde-d₂)FormaldehydeBis(sulfosuccinimidyl) suberate (BS³)Disuccinimidyl suberate (DSS)
Cross-linking Chemistry Reacts with primary amines (e.g., lysine) and other nucleophiles.Reacts with primary amines (e.g., lysine) and other nucleophiles.Amine-reactive NHS ester.Amine-reactive NHS ester.
Spacer Arm Length ~2.3 - 2.7 Å~2.3 - 2.7 Å11.4 Å11.4 Å
Cell Permeability HighHighLow (water-soluble)High (membrane-permeable)
Quantitative Capability Excellent (isotopic labeling for relative quantification)Poor (label-free quantification is challenging)Good (with deuterated versions like BS³-d₄)Good (with deuterated versions like DSS-d₁₂)
Key Advantage Precise quantification, in vivo cross-linking.In vivo cross-linking, short spacer arm.Cell-surface specific cross-linking.Intracellular cross-linking.
Potential Challenge Potential for chromatographic retention time shift compared to the light version.[1]Difficulty in quantitative analysis.Longer spacer arm may not capture very close interactions.Longer spacer arm may not capture very close interactions.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are step-by-step protocols for in vivo cross-linking using this compound/formaldehyde and a general protocol for amine-reactive cross-linkers like BS³ and DSS.

Protocol 1: In Vivo Quantitative Cross-linking with this compound and Formaldehyde

This protocol is designed for two cell populations to be compared quantitatively using XL-MS.

Materials:

  • This compound (Formaldehyde-d₂, 20% w/w in D₂O)

  • Formaldehyde (37% w/w in H₂O)

  • Phosphate-buffered saline (PBS), ice-cold

  • Quenching solution (e.g., 1 M Tris-HCl pH 7.5 or 1 M glycine)

  • Lysis buffer (RIPA or other suitable buffer with protease inhibitors)

  • Cell scrapers

Procedure:

  • Cell Culture: Grow two sets of cells under the desired experimental and control conditions.

  • Cross-linking - "Heavy" Sample:

    • Aspirate the culture medium and wash the cells once with ice-cold PBS.

    • Add pre-warmed PBS containing 1% (v/v) this compound to the cells.

    • Incubate for 10 minutes at room temperature with gentle agitation.

  • Cross-linking - "Light" Sample:

    • Repeat the same procedure as the "heavy" sample, but use 1% (v/v) formaldehyde in PBS.

  • Quenching:

    • To stop the cross-linking reaction, add the quenching solution to a final concentration of 100 mM.

    • Incubate for 15 minutes at room temperature with gentle agitation.

  • Cell Lysis:

    • Aspirate the quenching solution and wash the cells twice with ice-cold PBS.

    • Add ice-cold lysis buffer to the cells and scrape them from the plate.

    • Incubate the cell lysate on ice for 30 minutes with periodic vortexing.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Sample Pooling and Downstream Processing:

    • Combine equal amounts of protein from the "heavy" and "light" lysates.

    • Proceed with protein digestion (e.g., with trypsin), enrichment of cross-linked peptides, and LC-MS/MS analysis.

Protocol 2: In Vitro Cross-linking with BS³ or DSS

This protocol is for cross-linking purified proteins or protein complexes in solution.

Materials:

  • BS³ (water-soluble) or DSS (dissolved in DMSO or DMF)

  • Conjugation buffer (amine-free, pH 7-9, e.g., 100 mM sodium phosphate, 150 mM NaCl)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

  • Purified protein samples

Procedure:

  • Sample Preparation: Prepare the protein sample in the conjugation buffer.

  • Cross-linker Preparation: Immediately before use, dissolve BS³ in conjugation buffer or DSS in DMSO/DMF to the desired stock concentration (e.g., 25 mM).[1][2]

  • Cross-linking Reaction:

    • Add the cross-linker to the protein sample to a final concentration of 0.25-5 mM. A 20- to 50-fold molar excess of the cross-linker over the protein is a good starting point for dilute protein solutions (< 5 mg/mL).[1]

    • Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours on ice.[1][2]

  • Quenching:

    • Add the quenching buffer to a final concentration of 20-50 mM Tris to stop the reaction.[1]

    • Incubate for 15 minutes at room temperature.

  • Downstream Processing: Remove excess, non-reacted cross-linker by dialysis or gel filtration. The sample is now ready for analysis (e.g., SDS-PAGE, mass spectrometry).

Visualizing Workflows and Pathways

To better illustrate the experimental process and the biological context, the following diagrams are provided in the DOT language for Graphviz.

XL_MS_Workflow cluster_sample_prep Sample Preparation cluster_crosslinking Quantitative Cross-linking Control Cells Control Cells Light Cross-linker\n(Formaldehyde) Light Cross-linker (Formaldehyde) Control Cells->Light Cross-linker\n(Formaldehyde) Treated Cells Treated Cells Heavy Cross-linker\n(this compound) Heavy Cross-linker (this compound) Treated Cells->Heavy Cross-linker\n(this compound) Sample Pooling Sample Pooling Light Cross-linker\n(Formaldehyde)->Sample Pooling Heavy Cross-linker\n(this compound)->Sample Pooling Protein Digestion Protein Digestion Sample Pooling->Protein Digestion Enrichment of\nCross-linked Peptides Enrichment of Cross-linked Peptides Protein Digestion->Enrichment of\nCross-linked Peptides LC-MS/MS Analysis LC-MS/MS Analysis Enrichment of\nCross-linked Peptides->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis Quantification of\nProtein Interactions Quantification of Protein Interactions Data Analysis->Quantification of\nProtein Interactions

Quantitative XL-MS Workflow using this compound.

TNF_Signaling_Pathway TNF-α TNF-α TNFR1 TNFR1 TNF-α->TNFR1 Binds TRADD TRADD TNFR1->TRADD Recruits TRAF2 TRAF2 TRADD->TRAF2 Recruits RIPK1 RIPK1 TRADD->RIPK1 Recruits IKK Complex IKK Complex TRAF2->IKK Complex Activates RIPK1->IKK Complex Activates IκB IκB IKK Complex->IκB Phosphorylates NF-κB NF-κB IκB->NF-κB Releases Nucleus Nucleus NF-κB->Nucleus Translocates Gene Transcription Gene Transcription Nucleus->Gene Transcription Initiates

Simplified TNF-α Signaling Pathway leading to NF-κB activation.

Conclusion

This compound offers a distinct advantage over formaldehyde and other non-isotopic cross-linkers for researchers conducting quantitative studies of protein-protein interactions. Its utility as a "heavy" isotopic label in XL-MS workflows enables precise and reliable quantification of dynamic changes in the proteome. While other cross-linkers have their specific applications, for quantitative analysis of in vivo protein interactions, this compound stands out as a powerful and indispensable tool. The provided protocols and workflow diagrams serve as a practical guide for the implementation of this advanced cross-linking strategy in the laboratory.

References

Beyond Formaldehyde: A Comparative Guide to Cross-linking Alternatives in ChIP-Seq

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking to move beyond the limitations of formaldehyde in Chromatin Immunoprecipitation Sequencing (ChIP-Seq), a growing number of alternative methodologies offer significant advantages in sensitivity, efficiency, and the ability to capture a wider range of protein-DNA interactions. This guide provides an objective comparison of the leading alternatives—Native ChIP-Seq, Dual Cross-linking ChIP-Seq, and CUT&RUN—supported by experimental data, detailed protocols, and visual workflows to inform your experimental design.

Formaldehyde has long been the standard cross-linking agent in ChIP-Seq, effectively trapping protein-DNA complexes for immunoprecipitation. However, its use is associated with several drawbacks, including epitope masking, which can hinder antibody binding, and the potential for introducing experimental artifacts.[1] The search for more robust and versatile methods has led to the development and refinement of several key alternatives.

Performance Comparison: A Quantitative Overview

The choice of a ChIP-Seq method significantly impacts experimental outcomes, from the required starting material to the quality of the final sequencing data. The following table summarizes key quantitative performance metrics for formaldehyde-based ChIP-Seq and its primary alternatives.

Metric Formaldehyde X-ChIP Native ChIP (N-ChIP) Dual Cross-linking ChIP CUT&RUN
Starting Cell Number High (typically ≥10⁶ cells)[2]High (can be adapted for low input)[3]High (1x10⁷–5x10⁷ cells)[4]Very Low (as few as 5,000 cells)[5]
Sequencing Reads Required High (20-40 million)[6]Variable, can be lower than X-ChIPHighLow (3-8 million, ~10-fold less than ChIP-seq)[6][7]
Signal-to-Noise Ratio LowerHigh (3-10 fold greater than X-ChIP)[8]Improved for specific complexesExcellent, very low background[9][10]
Background Signal High (10-30% of reads)[9]Lower than X-ChIPVariableVery Low (3-8% of reads)[9]
Resolution Lower (200-750 bp fragments)[11]Higher, nucleosome-level[3]Similar to X-ChIPHigh, nucleotide-level mapping possible[10]
Enriched Peaks (Example) 39,000 (for H3K4me3)65,000 (for H3K4me3)N/AN/A
Experimental Time ~1 week[6]1-2 days~1 week< 4 days[5]

In-Depth Look at the Alternatives

Native ChIP-Seq (N-ChIP): For High-Resolution Histone Mapping

Native ChIP-Seq forgoes cross-linking altogether, relying on the natural stability of protein-DNA interactions, particularly for histones.[12] This approach avoids the potential for formaldehyde-induced artifacts and epitope masking, often resulting in a higher signal-to-noise ratio and improved resolution.[3][8]

Advantages:

  • Higher signal-to-noise ratio: Lack of cross-linking reduces background.[8]

  • Improved antibody recognition: Epitopes are not masked by fixation.[11]

  • Higher resolution: Provides nucleosome-level resolution.[3]

Disadvantages:

  • Primarily for stable interactions: Best suited for abundant histone modifications, less effective for transiently binding transcription factors.[11][12]

  • Potential for protein loss: Weaker interactions may be lost during the procedure.[12]

  • Chromatin fragmentation bias: Relies on micrococcal nuclease (MNase) digestion, which has sequence preferences.[11]

Dual Cross-linking ChIP-Seq: Capturing Complex Interactions

For studying proteins that do not directly bind to DNA but are part of larger protein complexes, dual cross-linking offers a powerful solution. This method employs a second, longer cross-linker, such as Ethylene Glycol bis(Succinimidyl Succinate) (EGS) or Disuccinimidyl Glutarate (DSG), in addition to formaldehyde.[4][13] These reagents have longer spacer arms, enabling the capture of protein-protein interactions within a complex before fixing the entire complex to the DNA with formaldehyde.

Advantages:

  • Captures indirect DNA interactions: Enables the study of co-factors and members of large protein complexes.[4]

  • Stabilizes transient interactions: The initial protein-protein cross-linking can trap fleeting interactions.

Disadvantages:

  • Increased complexity: Requires optimization of two cross-linking steps.[4]

  • Potential for over-cross-linking: Can lead to reduced sonication efficiency and epitope masking.[14]

CUT&RUN (Cleavage Under Targets and Release Using Nuclease): The Sensitive Alternative

Cleavage Under Targets and Release Using Nuclease (CUT&RUN) is a more recent innovation that offers a significant improvement in sensitivity and a reduction in background signal.[5] This technique utilizes an antibody to tether a protein A-Micrococcal Nuclease (pA-MNase) fusion protein to the target of interest in intact, unfixed cells.[15] Activation of the MNase then cleaves the DNA surrounding the binding site, releasing the specific protein-DNA complex into the supernatant for sequencing.

Advantages:

  • Extremely low cell input: Can be performed with as few as 5,000 cells.[5]

  • Very low background: Targeted cleavage minimizes non-specific DNA in the final library.[9][10]

  • High resolution: Can provide nucleotide-level mapping of binding sites.[10]

  • Faster workflow: Can be completed in less than four days.[5]

Disadvantages:

  • May not be suitable for all targets: Performance can be antibody-dependent.

  • Requires careful optimization of permeabilization and digestion steps. [16]

Visualizing the Methodologies

To better understand the workflows and mechanisms of these alternatives, the following diagrams have been generated using the Graphviz DOT language.

cluster_XChIP Formaldehyde X-ChIP Workflow cluster_NChIP Native ChIP Workflow cluster_Dual Dual Cross-linking ChIP Workflow cluster_CUTRUN CUT&RUN Workflow X_start Cells X_crosslink Formaldehyde Cross-linking X_start->X_crosslink X_lysis Cell Lysis & Chromatin Fragmentation (Sonication) X_crosslink->X_lysis X_ip Immunoprecipitation (Antibody) X_lysis->X_ip X_wash Washes X_ip->X_wash X_reverse Reverse Cross-links X_wash->X_reverse X_purify DNA Purification X_reverse->X_purify X_seq Sequencing X_purify->X_seq N_start Cells N_lysis Cell Lysis & Chromatin Fragmentation (MNase) N_start->N_lysis N_ip Immunoprecipitation (Antibody) N_lysis->N_ip N_wash Washes N_ip->N_wash N_purify DNA Purification N_wash->N_purify N_seq Sequencing N_purify->N_seq D_start Cells D_crosslink1 Protein-Protein Cross-linking (e.g., EGS) D_start->D_crosslink1 D_crosslink2 Formaldehyde Cross-linking D_crosslink1->D_crosslink2 D_lysis Cell Lysis & Chromatin Fragmentation (Sonication) D_crosslink2->D_lysis D_ip Immunoprecipitation (Antibody) D_lysis->D_ip D_wash Washes D_ip->D_wash D_reverse Reverse Cross-links D_wash->D_reverse D_purify DNA Purification D_reverse->D_purify D_seq Sequencing D_purify->D_seq C_start Permeabilized Cells C_antibody Antibody Binding C_start->C_antibody C_pAMNase pA-MNase Binding C_antibody->C_pAMNase C_cleavage Targeted Cleavage (Ca2+ Activation) C_pAMNase->C_cleavage C_release Release of Fragments C_cleavage->C_release C_purify DNA Purification C_release->C_purify C_seq Sequencing C_purify->C_seq cluster_formaldehyde Formaldehyde Cross-linking Mechanism cluster_dual Dual Cross-linking Mechanism Protein1 Protein 1 (e.g., Transcription Factor) SchiffBase Schiff Base Intermediate Protein1->SchiffBase reacts with Crosslink Protein1->Crosslink DNA DNA DNA->Crosslink Formaldehyde Formaldehyde (CH₂O) Formaldehyde->SchiffBase SchiffBase->DNA reacts with Protein2 Protein 2 (Co-factor) ProteinComplex Cross-linked Protein Complex Protein2->ProteinComplex reacts with Protein3 Protein 3 (DNA-binding) Protein3->ProteinComplex DNA2 DNA FinalComplex Complex Cross-linked to DNA DNA2->FinalComplex EGS EGS/DSG (Longer Spacer) EGS->ProteinComplex Formaldehyde2 Formaldehyde (CH₂O) Formaldehyde2->FinalComplex ProteinComplex->FinalComplex reacts with

References

Cross-Validation of Formaldehyde-d2 in Experimental Research: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of cross-linking agent is a critical parameter that can significantly influence experimental outcomes. This guide provides a comprehensive comparison of formaldehyde-d2 with its non-deuterated counterpart and other alternatives, supported by experimental data and detailed protocols. The use of formaldehyde-d2, a deuterated analog of formaldehyde, offers unique advantages in specific applications, particularly in mass spectrometry-based quantitative proteomics and for distinguishing between endogenous and exogenous sources of formaldehyde-induced modifications.

Data Presentation: A Quantitative Comparison

The primary advantage of using formaldehyde-d2 lies in its application as a stable isotope label. This allows for the differentiation and relative quantification of molecules from different experimental conditions. Below is a summary of quantitative data from a study investigating endogenous versus exogenous DNA-protein crosslinks (DPCs).

SampleEndogenous DPCs (crosslinks/10⁸ dG)Exogenous DPCs (crosslinks/10⁸ dG)
Rat Nasal Tissue (Control)PresentNot Detected
Rat Nasal Tissue (¹³CD₂-formaldehyde exposed)Present18.18 ± 7.23[1]

Table 1: Quantification of endogenous and exogenous dG-Me-Cys crosslinks in rat nasal tissue. The use of ¹³CD₂-formaldehyde allowed for the distinct measurement of exogenously induced DPCs.[1]

While direct quantitative comparisons of cross-linking efficiency between formaldehyde-d2 and non-deuterated formaldehyde are not extensively documented in publicly available literature, the principle of isotopic labeling suggests that their chemical reactivity is nearly identical. The key difference lies in the mass shift they introduce, which is leveraged in quantitative mass spectrometry techniques.

Experimental Protocols

Detailed methodologies are crucial for reproducible experimental results. Below are protocols for key experiments involving formaldehyde cross-linking. While these protocols are for standard formaldehyde, the substitution with formaldehyde-d2 would primarily involve using a formaldehyde-d2 solution of the same concentration.

Chromatin Immunoprecipitation Sequencing (ChIP-Seq) Protocol

ChIP-seq is a powerful method to identify genome-wide DNA binding sites of a protein of interest.

  • Cross-linking:

    • For adherent cells, add formaldehyde to a final concentration of 1% to the culture medium and incubate for 10 minutes at room temperature with gentle rotation.[2]

    • For suspension cells, resuspend cells in fresh media and add formaldehyde to a final concentration of 1%, followed by a 10-minute incubation at room temperature with agitation.

    • Quench the reaction by adding glycine to a final concentration of 125-150 mM and incubate for 5 minutes.[2]

  • Cell Lysis and Sonication:

    • Wash cells twice with ice-cold PBS.

    • Resuspend the cell pellet in cell lysis buffer containing protease inhibitors.

    • Isolate nuclei and resuspend in nuclear lysis buffer.

    • Sonicate the chromatin to shear DNA into fragments of 200-500 bp. The sonication conditions need to be optimized for each cell type and instrument.[2]

  • Immunoprecipitation:

    • Pre-clear the chromatin with protein A/G beads.

    • Incubate the chromatin with an antibody specific to the protein of interest overnight at 4°C.

    • Add protein A/G beads to capture the antibody-protein-DNA complexes.

    • Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.

  • Elution and Reverse Cross-linking:

    • Elute the chromatin from the beads.

    • Reverse the cross-links by incubating at 65°C for several hours in the presence of proteinase K.

  • DNA Purification:

    • Purify the DNA using phenol-chloroform extraction or a commercial DNA purification kit.

    • The purified DNA is then ready for library preparation and sequencing.

In Situ Cross-linking for Mass Spectrometry-based Proteomics

This protocol is designed to capture protein-protein interactions within intact cells.

  • Cell Preparation:

    • Grow cells to the desired confluency.

    • Wash cells three times with warm PBS buffer.

  • Cross-linking:

    • Add PBS containing the desired concentration of formaldehyde (e.g., 1-6%) to the cells.

    • Incubate for 15 minutes at 37°C.

    • Wash the cells three times with cold PBS to remove excess formaldehyde.

  • Cell Lysis and Protein Extraction:

    • Lyse the cells using a suitable lysis buffer containing protease inhibitors.

    • Prepare the protein extract for mass spectrometry analysis, which typically involves denaturation, reduction, alkylation, and enzymatic digestion (e.g., with trypsin).

  • Mass Spectrometry Analysis:

    • Analyze the resulting peptide mixture by LC-MS/MS.

    • Use specialized software to identify cross-linked peptides and infer protein-protein interactions.

Signaling Pathway and Workflow Visualizations

Formaldehyde cross-linking can be employed to study dynamic cellular processes like signal transduction. The following diagrams, generated using the DOT language, illustrate a generic experimental workflow and two key signaling pathways that can be investigated using this technique.

G Experimental Workflow for Cross-linking Mass Spectrometry cluster_cell_culture Cell Culture cluster_crosslinking Cross-linking cluster_processing Sample Processing cluster_analysis Analysis A Cells in Culture B Add Formaldehyde-d2 A->B C Quench Reaction B->C D Cell Lysis C->D E Protein Digestion D->E F LC-MS/MS E->F G Data Analysis F->G YAP_TAZ_Pathway YAP/TAZ Signaling Pathway cluster_upstream Upstream Signals cluster_core_kinases Core Kinase Cascade cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPCR GPCR MST1_2 MST1/2 GPCR->MST1_2 Mechanical_Cues Mechanical Cues LATS1_2 LATS1/2 Mechanical_Cues->LATS1_2 MST1_2->LATS1_2 phosphorylates YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ phosphorylates YAP_TAZ_P p-YAP/TAZ YAP_TAZ_P->YAP_TAZ degradation YAP_TAZ->YAP_TAZ_P YAP_TAZ_Nuc YAP/TAZ YAP_TAZ->YAP_TAZ_Nuc TEAD TEAD YAP_TAZ_Nuc->TEAD Target_Genes Target Gene Expression TEAD->Target_Genes NFkB_Pathway NF-κB Signaling Pathway cluster_stimuli External Stimuli cluster_cytoplasmic_complex Cytoplasmic Complex cluster_nucleus_events Nuclear Events TNFa TNFα IKK IKK Complex TNFa->IKK IL1 IL-1 IL1->IKK IkB IκB IKK->IkB phosphorylates NFkB_p50_p65 NF-κB (p50/p65) IkB->NFkB_p50_p65 releases NFkB_Nuc NF-κB NFkB_p50_p65->NFkB_Nuc translocates DNA DNA NFkB_Nuc->DNA Gene_Transcription Gene Transcription DNA->Gene_Transcription

References

A Researcher's Guide to Isotopic Labeling: Assessing the Accuracy of Dideuteriomethanone

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of quantitative proteomics, the choice of isotopic labeling strategy is paramount. This guide provides an objective comparison of dideuteriomethanone-based stable isotope dimethyl labeling (DML) with other common techniques, supported by experimental data, detailed protocols, and logical workflows to aid in your selection process.

This compound, a deuterated form of formaldehyde (CD₂O), is a key reagent in stable isotope dimethyl labeling, a chemical labeling method that offers a cost-effective and rapid alternative to metabolic labeling techniques like SILAC. This method facilitates the relative quantification of proteins by introducing a specific mass difference to peptides from different samples, which are then analyzed by mass spectrometry.

Comparative Performance of Isotopic Labeling Methods

Performance MetricThis compound (Dimethyl Labeling)SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture)iTRAQ (Isobaric Tags for Relative and Absolute Quantitation)
Labeling Principle Chemical labeling of primary amines (N-terminus and Lysine residues) post-digestion.Metabolic incorporation of "heavy" amino acids into proteins in vivo.Chemical labeling of primary amines with isobaric tags post-digestion.
Labeling Efficiency >98%Nearly 100% for actively dividing cells.High, typically >95%.
Accuracy Comparable to SILAC[1][2]. Both methods can be affected by ratio compression, where measured ratios are compressed towards 1:1, especially for large fold changes[1][2].Considered the gold standard for accuracy in cell culture experiments due to early sample mixing[3][4].Can be affected by ratio compression due to co-isolation of interfering ions[5].
Precision (Reproducibility) Good, with a median Coefficient of Variation (CV) of 4.8% for labeled samples[6]. However, SILAC demonstrates better repeatability, with one study showing a standard deviation of log2 ratios of 0.173-0.201 for dimethyl labeling compared to 0.0591 for SILAC[1][2].Excellent, as samples are mixed at the cell or protein level, minimizing downstream experimental variability[1][2][4][7].Good, but can be influenced by the complexity of the sample and the specific iTRAQ reagent used.
Applicability Broadly applicable to virtually any protein sample, including tissues and clinical samples[8].Primarily limited to metabolically active, dividing cells in culture[3].Broadly applicable to a wide range of sample types[9].
Multiplexing Capability Typically 2-plex or 3-plex, with possibilities for up to 5-plex[8].Typically 2-plex or 3-plex.Up to 8-plex or 16-plex, allowing for higher throughput comparisons[10].
Cost Low, as it uses inexpensive reagents[8].Can be expensive due to the cost of isotopically labeled amino acids and specialized cell culture media[3].High, due to the cost of the isobaric tagging reagents.

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate results. Below are protocols for key experiments related to assessing and utilizing this compound in isotopic labeling.

Protocol 1: 3-Plex Stable Isotope Dimethyl Labeling of Peptides

This protocol outlines the steps for labeling three different peptide samples with light, intermediate, and heavy isotopic tags using different isotopologues of formaldehyde, including this compound.

Materials:

  • Peptide samples (digested protein extracts) in a suitable buffer (e.g., 50 mM TEAB).

  • "Light" formaldehyde solution (CH₂O).

  • "Intermediate" formaldehyde solution (CD₂O - this compound).

  • "Heavy" formaldehyde solution (¹³CD₂O).

  • Sodium cyanoborohydride (NaBH₃CN) solution.

  • Formic acid.

  • C18 desalting spin columns.

Procedure:

  • Sample Preparation: Ensure peptide samples are reduced, alkylated, and digested. Resuspend the peptide pellets in 100 µL of 50 mM TEAB buffer.

  • Labeling Reaction:

    • To the "light" sample, add 4 µL of 4% (v/v) CH₂O.

    • To the "intermediate" sample, add 4 µL of 4% (v/v) CD₂O.

    • To the "heavy" sample, add 4 µL of 4% (v/v) ¹³CD₂O.

  • Reduction: To each sample, add 4 µL of freshly prepared 600 mM NaBH₃CN.

  • Incubation: Vortex each sample and incubate for 1 hour at room temperature.

  • Quenching: Quench the reaction by adding 16 µL of 1% (v/v) formic acid to each sample.

  • Sample Pooling: Combine the three labeled samples in a 1:1:1 ratio.

  • Desalting: Desalt the pooled sample using a C18 spin column according to the manufacturer's instructions.

  • Mass Spectrometry Analysis: Analyze the desalted, labeled peptides by LC-MS/MS.

Protocol 2: Assessing Labeling Efficiency and Quantitative Accuracy

This protocol describes how to evaluate the performance of the dimethyl labeling procedure.

Procedure:

  • Labeling Efficiency Assessment:

    • Analyze a small aliquot of a single labeled sample (e.g., the "intermediate" sample labeled with this compound) by LC-MS/MS.

    • Search the data for peptides with and without the dimethyl modification on the N-terminus and lysine residues.

    • Calculate the labeling efficiency as: (Number of labeled peptides / Total number of identified peptides) * 100%. A high-quality labeling should yield an efficiency of >95%.[11]

  • Quantitative Accuracy and Precision Assessment:

    • Prepare samples with known mixing ratios (e.g., 1:1:1, 1:2:5, 5:2:1) of the light, intermediate, and heavy labeled peptide mixtures.

    • Analyze each mixture by LC-MS/MS in triplicate.

    • Use appropriate software to extract the ion chromatograms for the isotopic pairs of each peptide and calculate the peptide ratios.

    • Compare the experimentally determined ratios to the known mixing ratios to assess accuracy.

    • Calculate the coefficient of variation (CV) for the peptide ratios across the technical replicates to determine the precision of the method.

Visualizing Workflows and Logical Relationships

To aid in the decision-making process for selecting an appropriate quantitative proteomics strategy, the following diagram illustrates a logical workflow.

Quantitative_Proteomics_Decision_Tree start Start: Define Experimental Goal sample_type What is the sample type? start->sample_type multiplex Need for high multiplexing (>3 samples)? sample_type->multiplex Cell Culture dml Use this compound (DML) sample_type->dml Tissues/Clinical Samples cost Is cost a major constraint? multiplex->cost No itraq Use iTRAQ/TMT multiplex->itraq Yes silac Use SILAC cost->silac No cost->dml Yes end Proceed with selected method silac->end dml->end itraq->end

Caption: Decision tree for selecting a quantitative proteomics method.

The experimental workflow for a typical quantitative proteomics experiment using this compound-based dimethyl labeling is outlined below.

DML_Workflow cluster_sample_prep Sample Preparation cluster_labeling Isotopic Labeling cluster_analysis Analysis p1 Protein Extraction p2 Reduction, Alkylation & Digestion p1->p2 l1 Labeling with this compound (and other isotopologues) p2->l1 l2 Quenching l1->l2 a1 Sample Pooling l2->a1 a2 LC-MS/MS Analysis a1->a2 a3 Data Analysis (Peptide ID & Quantification) a2->a3

Caption: Experimental workflow for dimethyl labeling.

References

Navigating the Isotopic Landscape: A Comparative Guide to Dideuteriomethanone in Biological Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise interrogation of biological systems is paramount. Dideuteriomethanone (CD₂O), a deuterated analog of formaldehyde, offers a unique tool for such investigations, primarily by leveraging the kinetic isotope effect (KIE). However, its application is not without limitations. This guide provides a comprehensive comparison of this compound with its non-deuterated counterpart and other common techniques in biological research, supported by experimental data and detailed protocols.

Executive Summary

This compound's primary advantage lies in the increased strength of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This seemingly subtle difference can significantly slow down metabolic processes and other chemical reactions where the cleavage of this bond is the rate-limiting step. This property can be harnessed to improve the metabolic stability of drugs and to probe reaction mechanisms. However, potential isotopic effects on protein structure and function, as well as the inherent toxicity of formaldehyde, necessitate careful consideration and comparison with alternative methods.

I. Comparison of this compound and Formaldehyde in Biological Cross-linking

Formaldehyde is a widely used cross-linking agent in techniques like Chromatin Immunoprecipitation (ChIP) to fix protein-DNA and protein-protein interactions. This compound can be used as a direct substitute for formaldehyde in these applications.

Key Considerations:

  • Toxicity: Formaldehyde is cytotoxic.[2][3][4] Studies on rat thymocytes have shown that formaldehyde concentrations of 1-3 mmol/L can induce cell death.[5] While specific cytotoxicity data for this compound at concentrations typically used for cross-linking is scarce, it is expected to exhibit similar toxic effects to formaldehyde. High concentrations of deuterium in the form of heavy water (D₂O) can be toxic to cells by affecting various cellular processes, but the amount of deuterium introduced through this compound in cross-linking is significantly lower.[6]

Table 1: Comparison of this compound and Formaldehyde for Cross-linking

FeatureThis compound (CD₂O)Formaldehyde (CH₂O)Supporting Data/Rationale
Cross-linking Principle Covalent bond formation between proteins, DNA, and other molecules.Covalent bond formation between proteins, DNA, and other molecules.Both are chemically identical for cross-linking purposes.
Kinetic Isotope Effect Slower reaction rates for both cross-linking and de-cross-linking due to the stronger C-D bond.Standard reaction rates.Based on the established principles of the kinetic isotope effect.[1]
Toxicity Expected to be similar to formaldehyde at equivalent concentrations.Cytotoxic at millimolar concentrations.[2][3][4][5]Inferred from the chemical similarity and known toxicity of formaldehyde.

II. This compound for Metabolic Labeling and Comparison with Alternatives

This compound can be used to introduce a stable isotope label into biomolecules for metabolic studies. However, several other well-established methods are more commonly used for this purpose.

Alternatives to this compound for Metabolic Labeling:

  • Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC): This technique involves growing cells in a medium containing "heavy" isotopically labeled amino acids (e.g., ¹³C, ¹⁵N). It is a powerful method for quantitative proteomics.[7][8][9][10][11]

  • Heavy Water (D₂O) Labeling: Cells or organisms are cultured in the presence of heavy water, leading to the incorporation of deuterium into newly synthesized proteins and other macromolecules.[12][13][14][15][16]

Table 2: Comparison of Metabolic Labeling Techniques

FeatureThis compound LabelingSILACHeavy Water (D₂O) Labeling
Principle Incorporation of deuterium from CD₂O into biomolecules.Metabolic incorporation of "heavy" amino acids.Metabolic incorporation of deuterium from D₂O.
Specificity Can be less specific, potentially labeling various molecules.Highly specific for proteins.Labels a wide range of biomolecules.
Quantification Accuracy Can be complex due to potential for multiple deuterium incorporations.Highly accurate for relative protein quantification.[7][10]Can be complex due to the distribution of deuterium incorporation.[13][16]
Potential for Isotope Effects High potential to alter reaction rates due to the KIE.Generally considered to have minimal isotope effects on protein function.Can have significant isotope effects on protein structure and function.[17]
Toxicity Expected to have formaldehyde-related toxicity.Generally low toxicity at standard labeling concentrations.Toxic at high concentrations (>20% D₂O).[6]

III. Experimental Protocols

A. Protocol for Cross-linking using this compound (Adapted from Formaldehyde ChIP Protocols)

This protocol is adapted from standard chromatin immunoprecipitation (ChIP) protocols using formaldehyde and can be used with this compound.

Materials:

  • Mammalian cells in culture

  • This compound (CD₂O), 37% stock solution

  • Glycine, 1.25 M solution

  • Phosphate-buffered saline (PBS), ice-cold

Procedure:

  • Grow cells to the desired confluency in a culture dish.

  • To cross-link, add this compound directly to the culture medium to a final concentration of 1%. For example, add 540 µL of 37% this compound to 20 mL of medium.

  • Incubate the cells at room temperature for 10 minutes with gentle shaking.

  • To quench the cross-linking reaction, add 1.25 M glycine to a final concentration of 125 mM. For example, add 2 mL of 1.25 M glycine to the 20 mL culture.

  • Incubate for 5 minutes at room temperature with gentle shaking.

  • Place the dish on ice and wash the cells twice with ice-cold PBS.

  • The cross-linked cells are now ready for downstream applications such as ChIP.

B. Protocol for Assessing Cytotoxicity

This protocol provides a general framework for assessing the cytotoxicity of this compound compared to formaldehyde using a standard in vitro assay.

Materials:

  • Mammalian cell line (e.g., HeLa, HEK293)

  • Cell culture medium

  • This compound and formaldehyde stock solutions

  • MTT or similar cytotoxicity assay kit

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to attach overnight.

  • Prepare a serial dilution of both this compound and formaldehyde in cell culture medium. A typical concentration range to test would be from 0.1 mM to 10 mM.

  • Remove the old medium from the cells and add 100 µL of the prepared dilutions of the test compounds to the respective wells. Include untreated control wells.

  • Incubate the cells for 24 hours.

  • Assess cell viability using the MTT assay according to the manufacturer's instructions.

  • Measure the absorbance at the appropriate wavelength.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control and plot the dose-response curves to determine the IC50 values.

IV. Visualizing Workflows and Pathways

Diagram 1: Experimental Workflow for Comparative Cross-linking Analysis

cluster_0 Cell Culture cluster_1 Cross-linking cluster_2 Quenching cluster_3 Analysis A Mammalian Cells B Add this compound (1%) A->B C Add Formaldehyde (1%) A->C D Add Glycine B->D C->D E Chromatin Immunoprecipitation (ChIP) D->E F Mass Spectrometry E->F G Quantitative Comparison of Cross-linking Efficiency F->G

Caption: Workflow for comparing the cross-linking efficiency of this compound and formaldehyde.

Diagram 2: Signaling Pathway Potentially Affected by this compound

cluster_0 Metabolic Pathway Metabolite_A Metabolite A Enzyme_1 Enzyme 1 (C-H bond cleavage) Metabolite_A->Enzyme_1 Metabolite_B Metabolite B Enzyme_1->Metabolite_B Inhibition Slower Conversion (Kinetic Isotope Effect) Enzyme_1->Inhibition This compound This compound (Introduces C-D bond) This compound->Enzyme_1

Caption: The kinetic isotope effect of this compound can slow enzymatic reactions involving C-H bond cleavage.

V. Limitations and Future Directions

The primary limitation in the use of this compound is the scarcity of direct comparative data against its alternatives for specific applications. While the theoretical advantages of the kinetic isotope effect are clear, empirical evidence quantifying its impact on cross-linking efficiency, cytotoxicity, and protein function in various biological contexts is needed.

Future research should focus on:

  • Quantitative Mass Spectrometry: Directly comparing the yields of specific cross-linked peptides after treatment with this compound versus formaldehyde.

  • Cytotoxicity Assays: Performing detailed dose-response studies to compare the IC50 values of this compound and formaldehyde in various cell lines.

  • Enzyme Kinetic Assays: Measuring the kinetic parameters of enzymes known to be inhibited by formaldehyde using both the deuterated and non-deuterated forms to quantify the kinetic isotope effect.

  • Structural Biology Studies: Employing techniques like circular dichroism and NMR to assess the impact of deuterium incorporation on protein secondary and tertiary structure.[17][18][19][20]

By systematically addressing these knowledge gaps, the scientific community can better understand the specific advantages and limitations of this compound, ultimately enabling its more effective and informed use in biological research.

References

Safety Operating Guide

Proper Disposal of Dideuteriomethanone: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Laboratory Professionals

This document provides essential safety and logistical information for the proper handling and disposal of dideuteriomethanone (also known as deuterated formaldehyde, Formaldehyde-d2, or Paraformaldehyde-d2). Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance. Given that this compound's chemical properties and hazards are analogous to those of formaldehyde, the disposal protocols are identical.

Core Safety & Handling Principles

This compound, in both its monomeric (solution) and polymeric (paraformaldehyde-d2) forms, is classified as a hazardous substance. It is a flammable solid, acutely toxic via oral, dermal, and inhalation routes, a skin and respiratory sensitizer, causes serious eye damage, and is a suspected carcinogen and mutagen.[1][2][3][4][5] All handling and disposal operations must be conducted in accordance with established safety protocols for formaldehyde.

Key Hazards:

  • Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[1][2][3][5]

  • Corrosivity: Causes severe skin burns and serious eye damage.[1][3]

  • Sensitization: May cause allergic skin or respiratory reactions.[1][2][3][5]

  • Carcinogenicity: Suspected of causing cancer.[1][3][4][5]

  • Flammability: The solid form (Paraformaldehyde-d2) is a flammable solid.[1][2][5]

Due to these hazards, this compound waste is regulated as hazardous waste and must not be disposed of down the drain without prior neutralization.[1][6][7]

Disposal Procedures: Two Primary Pathways

There are two primary methods for the proper disposal of this compound waste: collection by an institutional Environmental Health & Safety (EHS) program or in-laboratory neutralization followed by disposal. The choice depends on institutional policies and local regulations.

Pathway 1: Hazardous Waste Collection (Recommended)

This is the most straightforward and commonly recommended disposal route.

Step-by-Step Protocol:

  • Segregate Waste: Designate separate, clearly labeled waste containers for liquid this compound solutions and for solid contaminated debris.

  • Container Selection:

    • Liquids: Use sturdy, chemically compatible glass or high-density polyethylene (HDPE) containers with secure, leak-proof lids.[1] Original manufacturer's bottles are suitable if they are intact.[1]

    • Solids: For contaminated lab debris such as gloves, pipette tips, and absorbent pads, use heavy-duty, sealable plastic bags or a lined bucket with a lid.[1]

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound" or "Formaldehyde-d2"), and the associated hazard pictograms.

  • Storage: Store waste containers in a designated, well-ventilated area, away from heat and ignition sources.[6] Secondary containment is recommended to mitigate spills.[4] Keep containers sealed at all times except when adding waste.[1]

  • Arrange Pickup: Once the container is full or reaches the institutional accumulation time limit (e.g., 90 days), submit a hazardous waste collection request to your institution's EHS department.[1][8]

Pathway 2: In-Laboratory Neutralization

Certain institutions may permit the in-laboratory neutralization of formaldehyde-based waste streams, rendering them non-hazardous for drain disposal. This process must be performed strictly according to protocol, and its permissibility is subject to local wastewater regulations.[9]

Experimental Protocol for Neutralization:

  • Select a Commercial Neutralizer: Utilize a commercially available formaldehyde neutralizing agent. These products are typically powders or liquids containing reagents like sulfur-containing inorganic salts that chemically reduce formaldehyde to a non-hazardous polymer.[2][10]

  • Dilute Concentrated Solutions: If your this compound solution is highly concentrated (e.g., >10%), dilute it to 10% or less before proceeding.[7]

  • Perform Neutralization: In a designated chemical fume hood, add the neutralizing agent to the this compound waste solution according to the manufacturer's instructions.

  • Allow for Reaction: Let the mixture sit for the time specified by the manufacturer (e.g., 25 minutes) to ensure the neutralization reaction is complete.[10]

  • Verify Neutralization: Before disposal, it is essential to verify that the formaldehyde has been effectively neutralized.

    • Aldehyde Concentration: Use aldehyde test strips to confirm that the residual aldehyde concentration is below the acceptable limit for drain disposal, which may be as low as 0.1% or as stipulated by local regulations.[2][9]

    • pH Level: Check the pH of the treated solution. It should be within a neutral range (e.g., 6-9) as required by your local wastewater authority.[9]

  • Maintain Records: Keep a detailed log of each neutralization procedure, including the date, volume of waste treated, neutralizer used, and the results of the aldehyde and pH tests. These records may be required for regulatory audits.[2]

  • Dispose: If and only if the verification tests confirm successful neutralization and local regulations permit, the treated solution can be poured down the sanitary sewer, followed by flushing with a large amount of water.[2][10]

Quantitative Disposal Parameters

The following table summarizes key quantitative parameters relevant to the disposal of this compound. These values are typical, but users must confirm the specific requirements of their local and institutional regulations.

ParameterValueSourceNotes
Hazardous Waste Classification RCRA Hazardous Waste[11]Based on formaldehyde's listing under 40 CFR 261.33.
Drain Disposal Limit (Untreated) Prohibited[1][6][7]Due to toxicity and regulatory status.
Drain Disposal Limit (Neutralized) < 0.1% - 2.5% Formaldehyde[4][9]Highly dependent on local wastewater authority regulations. Verification is mandatory.
pH for Drain Disposal 6 - 9[9]Typical range for sanitary sewer discharge. Must be confirmed locally.
OSHA Action Level (Air) 0.5 ppm (8-hour TWA)[12]Triggers requirement for exposure monitoring.
OSHA STEL (Air) 2 ppm (15-minute)[12]Short-Term Exposure Limit.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

Dideuteriomethanone_Disposal_Workflow start Start: this compound Waste Generated waste_type Identify Waste Type start->waste_type liquid_waste Liquid Waste (Solutions) waste_type->liquid_waste Liquid solid_waste Solid Waste (Contaminated Debris) waste_type->solid_waste Solid check_policy Check Institutional Policy & Local Regulations liquid_waste->check_policy collect_solid Collect in Labeled, Sealed Solid Waste Container solid_waste->collect_solid neutralize In-Lab Neutralization Permitted? check_policy->neutralize collect_liquid Collect in Labeled, Leak-Proof Liquid Waste Container neutralize->collect_liquid No neutralize_protocol Follow Neutralization Protocol: 1. Add Reagent 2. Wait for Reaction neutralize->neutralize_protocol Yes ehs_pickup Arrange EHS Hazardous Waste Pickup collect_liquid->ehs_pickup collect_solid->ehs_pickup verify Verify Neutralization: - Aldehyde Test Strips - pH Measurement neutralize_protocol->verify pass Pass? verify->pass pass->collect_liquid No (Failed Verification) drain_dispose Drain Disposal (with copious water) pass->drain_dispose Yes fail Fail

Caption: Decision workflow for this compound waste disposal.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Dideuteriomethanone

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling Dideuteriomethanone (also known as Deuterated Formaldehyde or Formaldehyde-d2), a compound used in applications such as deuterated pharmaceuticals and proteomics.[1] Adherence to these protocols is critical due to the significant health risks associated with this substance.

This compound shares the hazards of formaldehyde, which is classified as a known human carcinogen, a skin and respiratory sensitizer, and an acute toxin.[2][3] It is toxic if swallowed, in contact with skin, or inhaled, and can cause severe skin and eye damage.[3][4] This document outlines the necessary personal protective equipment (PPE), handling procedures, and disposal plans to mitigate these risks effectively.

Hazard Summary and Exposure Limits

This compound is a colorless, strong-smelling gas often supplied as a solution in D₂O.[1][5] It is crucial to be aware of the occupational exposure limits to prevent overexposure. The following table summarizes the permissible exposure limits (PELs) set by the Occupational Safety and Health Administration (OSHA) for formaldehyde, which should be applied to this compound.

Exposure Limit Agency Concentration Duration Notes
Permissible Exposure Limit (PEL)OSHA0.75 ppm8-hour time-weighted average (TWA)The maximum allowable average exposure over an 8-hour workday.[5][6]
Short-Term Exposure Limit (STEL)OSHA2 ppm15-minute periodThe maximum exposure allowed during any 15-minute period.[5][6]
Action LevelOSHA0.5 ppm8-hour TWAExceeding this level requires increased industrial hygiene monitoring and medical surveillance.[5]
Recommended Exposure Limit (REL)NIOSH0.016 ppm10-hour workshiftNIOSH recommended limit for long-term exposure.[6]
CeilingNIOSH0.1 ppm15-minute periodA concentration that should not be exceeded at any time during a 15-minute period.[6]

Personal Protective Equipment (PPE) Protocol

A systematic approach to selecting and using PPE is the foundation of safe handling. The following workflow ensures that all personnel are adequately protected based on the task-specific risks.

PPE_Workflow cluster_0 PPE Selection & Use Workflow start Task: Handling This compound engineering_controls Are engineering controls (e.g., fume hood) available and functioning? start->engineering_controls use_hood Conduct all work in a certified chemical fume hood. engineering_controls->use_hood Yes assess_exposure Is there a potential for exposure to exceed STEL (2 ppm)? engineering_controls->assess_exposure No ppe_core Mandatory Core PPE: - Safety Goggles/Face Shield - Chemical-Resistant Gloves - Lab Coat - Closed-toe shoes use_hood->ppe_core respirator Respirator Required (NIOSH-approved with formaldehyde cartridge). Consult EHS. assess_exposure->respirator Yes no_respirator Respirator not required for routine handling below PEL. assess_exposure->no_respirator No respirator->ppe_core no_respirator->ppe_core spill_risk Is there a risk of splashing or handling large volumes? ppe_core->spill_risk extra_ppe Additional PPE: - Chemical-resistant apron - Sleeve covers spill_risk->extra_ppe Yes end Proceed with Task spill_risk->end No extra_ppe->end

Caption: PPE selection workflow for this compound.

Detailed PPE Specifications:

  • Eye and Face Protection: Always wear chemical safety goggles.[7] A face shield should be worn over goggles when there is a risk of splashing.[8]

  • Skin Protection: A standard laboratory coat, long pants, and closed-toe shoes are mandatory.[8][9] For handling concentrated solutions or larger volumes, a chemical-resistant apron and boots should be used.[7]

  • Hand Protection: Wear compatible, chemical-resistant gloves.[3] Nitrile or neoprene gloves are often recommended for formaldehyde solutions.[9] Always change gloves after use or if they become contaminated, torn, or punctured.[10]

  • Respiratory Protection: All work should ideally be conducted in a certified chemical fume hood to minimize inhalation exposure.[2] If work must be performed outside a hood and exposures may exceed the PEL or STEL, a NIOSH-approved respirator with a formaldehyde-specific cartridge is required.[2][11] Enrollment in your institution's respiratory protection program, including fit-testing, is necessary before using a respirator.[9]

Experimental Protocol: Preparation of a this compound Working Solution

This protocol provides a step-by-step guide for the safe dilution of a stock solution of this compound, a common procedure in laboratory settings for applications like protein labeling.

Objective: To safely prepare a 1% (w/v) working solution of this compound from a 20% (w/w) stock solution in D₂O.

Materials:

  • This compound (20% w/w in D₂O) stock solution

  • Deuterium Oxide (D₂O)

  • Ventilated enclosure (certified chemical fume hood)

  • Appropriate glassware (volumetric flask, beaker)

  • Pipettes and pipette tips

  • Secondary containment tray

Experimental_Workflow cluster_1 Experimental Workflow: Solution Preparation prep 1. Preparation - Don all required PPE. - Verify fume hood function. - Assemble all materials. setup 2. Setup in Fume Hood - Place all glassware and reagents in a secondary containment tray inside the hood. prep->setup transfer 3. Transfer Stock Solution - Carefully pipette the calculated volume of 20% this compound stock into the volumetric flask. setup->transfer dilute 4. Dilution - Add D₂O to the flask, ensuring the final volume is met. - Cap and invert gently to mix. transfer->dilute labeling 5. Labeling & Storage - Clearly label the flask with '1% this compound', concentration, date, and hazard symbols. dilute->labeling cleanup 6. Cleanup - Dispose of contaminated tips and wipes in the designated hazardous waste container. labeling->cleanup

Caption: Workflow for preparing a this compound solution.

Procedure:

  • Preparation: Before starting, ensure you are wearing all required PPE as determined by the workflow above. Confirm that the chemical fume hood is operational (check the airflow monitor). Assemble all necessary materials.

  • Setup: Place a secondary containment tray inside the fume hood to contain any potential spills.[10] All chemicals and glassware should be kept within this tray during the procedure.

  • Handling and Transfer: Keep the stock solution container tightly closed when not actively transferring the liquid.[8][9] Use the smallest quantity necessary for the task.[9] Carefully and slowly transfer the required volume of the this compound stock solution into the volumetric flask to avoid generating aerosols.[2]

  • Dilution: Add the diluent (D₂O) to the volumetric flask. Close the flask and mix the solution gently.

  • Labeling and Storage: The newly prepared solution must be clearly labeled with the chemical name, concentration, preparation date, and appropriate hazard warnings (e.g., "Toxic," "Carcinogen").[12] Store the container in a designated, well-ventilated area away from incompatible materials like oxidizers.[10]

  • Immediate Cleanup: After the task is complete, wipe down the work area with a suitable cleaning agent.[10] Dispose of all contaminated disposable items, such as pipette tips and wipes, into a designated hazardous waste container. Wash hands thoroughly with soap and water.[9]

Spill and Emergency Response

In the event of a spill, immediate and correct action is crucial.

  • Small Spills (inside a fume hood): If you are trained and it is safe to do so, use a spill kit with absorbent pads to clean up the spill. Place the used absorbent materials in a sealed container for hazardous waste disposal.

  • Large Spills or Spills Outside a Fume Hood: Evacuate the area immediately.[12] Close the laboratory doors and prevent others from entering.[12] Contact your institution's Environmental Health & Safety (EHS) department or emergency response team for assistance.[12]

  • Personnel Exposure:

    • Skin Contact: Immediately remove contaminated clothing and rinse the affected skin area with copious amounts of water for at least 15 minutes.[13] Seek immediate medical attention.[13]

    • Eye Contact: Flush eyes with plenty of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[13] Seek immediate medical attention.[13]

    • Inhalation: Move the affected person to fresh air.[3] If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]

Waste Disposal Plan

Proper disposal of this compound and associated contaminated materials is mandatory to prevent environmental contamination and ensure regulatory compliance.

Waste_Disposal_Plan cluster_2 Waste Disposal Decision Pathway start Generate Waste (Unused solution, contaminated items) waste_type Identify Waste Type start->waste_type liquid_waste Liquid Waste (Unused or spent solutions) waste_type->liquid_waste Liquid solid_waste Solid Waste (Contaminated gloves, tips, paper towels, etc.) waste_type->solid_waste Solid sharps_waste Sharps Waste (Contaminated needles, syringes) waste_type->sharps_waste Sharps collect_liquid Collect in a designated, sealed, and labeled hazardous waste container. liquid_waste->collect_liquid collect_solid Collect in a double-bagged, labeled hazardous waste bag. solid_waste->collect_solid collect_sharps Dispose of in a designated sharps container for incineration. sharps_waste->collect_sharps contact_ehs Arrange for pickup by EHS or licensed hazardous waste contractor. collect_liquid->contact_ehs collect_solid->contact_ehs collect_sharps->contact_ehs

Caption: Decision pathway for this compound waste.

Disposal Procedures:

  • Liquid Waste: All unused or waste solutions of this compound must be collected as hazardous chemical waste.[2] They should be stored in a clearly labeled, sealed, and leak-proof container. Do not mix with other waste streams unless directed by your institution's EHS department.

  • Solid Waste: Disposable items grossly contaminated with this compound, such as gloves, absorbent pads, and towels, must be collected for hazardous waste disposal.[10] These should be placed in a designated, sealed container or double-bagged to prevent vapor release.[10]

  • Sharps: Any contaminated needles or syringes must be disposed of in an appropriate sharps container destined for incineration.[2]

  • Disposal Method: The primary recommended disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[3] Always follow your local, state, and federal regulations and contact your institution's EHS office for specific waste pickup procedures.[2] Under no circumstances should concentrated solutions be poured down the drain. While some guidelines permit drain disposal of very dilute solutions (<2.5%), this is highly regulated and requires institutional approval.[12] It is always safest to collect all solutions as chemical waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.